molecular formula C15H27NO4 B1428448 Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate CAS No. 946598-34-1

Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate

Cat. No.: B1428448
CAS No.: 946598-34-1
M. Wt: 285.38 g/mol
InChI Key: GKBUJPUBSPCDGF-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate is a useful research compound. Its molecular formula is C15H27NO4 and its molecular weight is 285.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-5-19-13(17)10-11-6-8-12(9-7-11)16-14(18)20-15(2,3)4/h11-12H,5-10H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBUJPUBSPCDGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC(CC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate is a key building block in contemporary medicinal chemistry, most notably as a crucial intermediate in the synthesis of the antipsychotic drug Cariprazine.[1][2] The structural motif of a 4-aminocyclohexylacetic acid core provides a versatile scaffold for the development of various therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle on the amine functionality, facilitating multi-step synthetic campaigns. This guide provides a comprehensive overview of a robust and widely utilized synthetic route to this valuable intermediate, focusing on the practical aspects and chemical principles that underpin each transformation. We will primarily detail the synthesis commencing from 4-nitrophenylacetic acid, a common and economically viable starting material.

Strategic Overview: From Aromatic Precursor to Saturated Scaffold

The synthesis of this compound from 4-nitrophenylacetic acid is a multi-step process that hinges on two pivotal transformations: the reduction of both the nitro group and the aromatic ring, and the subsequent protection of the resulting amine. The stereochemistry of the final product, specifically the trans isomer, is often a critical parameter for its utility in pharmaceutical synthesis.[3][4] The synthetic strategy is designed to favor the formation of this desired stereoisomer.

The overall synthetic pathway can be visualized as follows:

Synthetic_Pathway 4-Nitrophenylacetic_Acid 4-Nitrophenylacetic Acid 4-Aminocyclohexylacetic_Acid 4-Aminocyclohexylacetic Acid 4-Nitrophenylacetic_Acid->4-Aminocyclohexylacetic_Acid Catalytic Hydrogenation Ethyl_4_Aminocyclohexylacetate Ethyl 2-(4-aminocyclohexyl)acetate 4-Aminocyclohexylacetic_Acid->Ethyl_4_Aminocyclohexylacetate Esterification Final_Product This compound Ethyl_4_Aminocyclohexylacetate->Final_Product Boc Protection

Caption: Overall synthetic workflow.

Part 1: Catalytic Hydrogenation of 4-Nitrophenylacetic Acid

The initial and most critical step is the simultaneous reduction of the nitro group and the aromatic ring of 4-nitrophenylacetic acid. This transformation is typically achieved through catalytic hydrogenation under pressure. The choice of catalyst and reaction conditions is paramount for achieving high yield and, crucially, for controlling the stereoselectivity of the reaction to favor the desired trans isomer.

Mechanism and Stereochemical Considerations

The catalytic hydrogenation of a substituted benzene ring is a complex process involving the adsorption of the aromatic ring onto the catalyst surface followed by the sequential addition of hydrogen atoms. The substituent on the ring can influence the mode of adsorption and, consequently, the stereochemical outcome of the hydrogenation. In the case of 4-nitrophenylacetic acid, the hydrogenation proceeds in two stages: the rapid reduction of the nitro group to an amine, followed by the slower reduction of the aromatic ring. The formation of a mixture of cis and trans isomers is common, with the trans isomer often being the thermodynamically more stable product.[3][4]

Experimental Protocol: Two-Stage Hydrogenation

A preferred method for maximizing the yield of the trans isomer involves a two-stage hydrogenation process, as detailed in various patents.[4][5] This approach allows for better control over the reaction parameters for each reduction step.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Nitrophenylacetic Acid98%Commercially Available
Palladium on Carbon (10% Pd/C)50% water wetCommercially Available
Raney Nickel (Raney-Ni)Slurry in waterCommercially Available
EthanolAnhydrousCommercially Available
WaterDeionized-
Hydrogen GasHigh Purity-

Step 1: Reduction of the Nitro Group

  • Reaction Setup: A high-pressure autoclave reactor is charged with 4-nitrophenylacetic acid and a suitable solvent, typically water or a protic solvent like ethanol.[3][5]

  • Catalyst Addition: A slurry of 10% Pd/C catalyst is added to the reactor. The amount of catalyst can range from 5-10% by weight relative to the starting material.

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a pressure of 0.1-0.6 bar. The reaction mixture is stirred and heated to a temperature of 40-50°C.[5] The progress of the reaction is monitored by the cessation of hydrogen uptake. This first stage selectively reduces the nitro group to an amine, yielding 4-aminophenylacetic acid as an intermediate.

Step 2: Reduction of the Aromatic Ring

  • Increase in Pressure and Temperature: Without isolating the intermediate, the reaction conditions are intensified to facilitate the hydrogenation of the aromatic ring. The hydrogen pressure is increased to 1-4 bar, and the temperature is raised to 50-60°C.[5] Some procedures describe the use of Raney-Ni as a co-catalyst or the sole catalyst for this step, which may require higher pressures and temperatures.[4][6]

  • Reaction Monitoring: The reaction is continued until hydrogen uptake ceases, indicating the complete saturation of the aromatic ring to form 4-aminocyclohexylacetic acid.

  • Work-up and Isolation: After cooling and venting the reactor, the catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure to yield the crude 4-aminocyclohexylacetic acid as a mixture of cis and trans isomers.

Rationale for the Two-Stage Approach:

This staged approach provides better control over the exothermic reduction of the nitro group at lower pressure and temperature, enhancing safety. The subsequent increase in pressure and temperature is then optimized for the more demanding aromatic ring hydrogenation. This method has been shown to favor the formation of the desired trans isomer.[3][4]

Part 2: Esterification of 4-Aminocyclohexylacetic Acid

The carboxylic acid functionality of 4-aminocyclohexylacetic acid is converted to its ethyl ester in this step. A classic Fischer esterification is a common and effective method.

Experimental Protocol: Fischer Esterification

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Aminocyclohexylacetic AcidCrude from previous step-
EthanolAnhydrousCommercially Available
Sulfuric Acid or HCl gasConcentratedCommercially Available
Sodium BicarbonateSaturated solution-
Sodium SulfateAnhydrousCommercially Available
Ethyl AcetateReagent GradeCommercially Available

Procedure:

  • Reaction Setup: The crude 4-aminocyclohexylacetic acid is dissolved or suspended in a large excess of anhydrous ethanol, which serves as both the reactant and the solvent.

  • Acid Catalyst: A catalytic amount of a strong acid, such as concentrated sulfuric acid or anhydrous hydrogen chloride gas, is carefully added to the reaction mixture.

  • Reaction Conditions: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the disappearance of the starting material.

  • Work-up and Isolation:

    • The reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.

    • The residue is taken up in ethyl acetate and washed with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

    • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.

    • The solvent is evaporated under reduced pressure to yield crude ethyl 2-(4-aminocyclohexyl)acetate. The product is often obtained as its hydrochloride salt if HCl is used as the catalyst.[1]

Part 3: Boc Protection of Ethyl 2-(4-aminocyclohexyl)acetate

The final step in the synthesis is the protection of the primary amine with a tert-butoxycarbonyl (Boc) group. This is a standard transformation in organic synthesis, typically achieved using di-tert-butyl dicarbonate (Boc anhydride).

Experimental Protocol: Boc Protection

Materials and Reagents:

Reagent/MaterialGradeSupplier
Ethyl 2-(4-aminocyclohexyl)acetateCrude from previous step-
Di-tert-butyl dicarbonate (Boc₂O)97%Commercially Available
Triethylamine (Et₃N) or NaOHReagent GradeCommercially Available
Dichloromethane (DCM) or THFAnhydrousCommercially Available
WaterDeionized-
Sodium SulfateAnhydrousCommercially Available

Procedure:

  • Reaction Setup: Ethyl 2-(4-aminocyclohexyl)acetate is dissolved in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: A base, typically triethylamine or an aqueous solution of sodium hydroxide, is added to the solution to act as a proton scavenger.[7]

  • Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O) is added portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: The reaction is typically stirred at room temperature for several hours to overnight. The progress of the reaction is monitored by TLC until the starting amine is consumed.

  • Work-up and Purification:

    • The reaction mixture is diluted with water, and the organic layer is separated.

    • The aqueous layer is extracted with the organic solvent.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

    • The solvent is removed under reduced pressure to yield the crude product.

    • Purification is typically achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Ethyl 2-[4-(trans-Boc-amino)cyclohexyl]acetate.

Characterization Data

The final product and key intermediates should be thoroughly characterized to confirm their identity and purity.

This compound:

  • Appearance: White to off-white solid.[8]

  • Molecular Formula: C₁₅H₂₇NO₄[9]

  • Molecular Weight: 285.38 g/mol [9]

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.50 (br s, 1H), 4.12 (q, J = 7.1 Hz, 2H), 3.45 (br s, 1H), 2.18 (d, J = 6.8 Hz, 2H), 1.95-1.80 (m, 2H), 1.80-1.65 (m, 1H), 1.44 (s, 9H), 1.25 (t, J = 7.1 Hz, 3H), 1.20-0.95 (m, 4H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 172.9, 155.3, 79.2, 60.3, 44.2, 40.8, 35.0, 32.4, 28.4, 14.2.

  • Mass Spectrometry (ESI+): m/z 286.2 [M+H]⁺.

Safety and Handling

  • 4-Nitrophenylacetic Acid: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Catalytic Hydrogenation: This process involves flammable hydrogen gas under pressure and should only be performed in a properly designed and maintained high-pressure reactor by trained personnel. The catalysts (Pd/C and Raney-Ni) are pyrophoric when dry and should be handled with care.

  • Strong Acids and Bases: Concentrated acids and bases are corrosive. Handle with extreme care and appropriate PPE.

  • Organic Solvents: Many of the organic solvents used are flammable and may be harmful if inhaled or absorbed through the skin. Work in a well-ventilated fume hood.

Conclusion

The synthesis of this compound from 4-nitrophenylacetic acid is a well-established and scalable route. The key to a successful synthesis lies in the careful control of the catalytic hydrogenation step to maximize the yield of the desired trans isomer. The subsequent esterification and Boc protection are robust and high-yielding transformations. This guide provides a detailed framework for researchers and drug development professionals to confidently approach the synthesis of this important pharmaceutical intermediate.

References

"Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate chemical properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate: Properties, Synthesis, and Applications

Introduction

Ethyl 2-[4-(tert-butoxycarbonylamino)cyclohexyl]acetate, commonly referred to as this compound, is a bifunctional molecule of significant interest in modern organic synthesis and medicinal chemistry. Its structure incorporates a cyclohexyl scaffold, which is a prevalent motif in many drug molecules due to its ability to provide a rigid, three-dimensional framework. The presence of a Boc-protected amine and an ethyl ester at opposite ends of this scaffold makes it a versatile building block. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines, prized for its stability in a variety of reaction conditions and its facile removal under acidic conditions.

This guide provides a comprehensive overview of the chemical and physical properties of this compound, its spectroscopic profile, common synthetic routes, and key reactivity patterns. Furthermore, it highlights its critical role as an intermediate in the synthesis of pharmacologically active compounds, with a particular focus on its application in the preparation of dopamine receptor ligands.

Physicochemical and Structural Properties

The fundamental properties of a chemical compound dictate its behavior in chemical reactions and its suitability for specific applications. This section details the key physical and structural identifiers for this compound. The compound is typically available as the trans-isomer, which is often specified in supplier catalogs and is the relevant isomer for many synthetic applications.[1][2]

Key Identifiers and Properties
PropertyValueSource(s)
IUPAC Name ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetate[3]
Synonym(s) Ethyl trans-2-[4-(Boc-amino)cyclohexyl]acetate, Ethyl {4-[(tert-butoxycarbonyl)amino]cyclohexyl}acetate[1][3][4]
CAS Number 1262411-00-6 (general); 946598-34-1 (trans-isomer)[1][3][4]
Molecular Formula C₁₅H₂₇NO₄[2][4][5][6]
Molecular Weight 285.38 g/mol [2][3][5]
Appearance White to yellow solid[4]
Melting Point 75 °C[7]
Boiling Point 378.0 ± 11.0 °C (Predicted)[7]
Density 1.04 ± 0.1 g/cm³ (Predicted)[7]
InChI InChI=1S/C15H27NO4/c1-5-19-13(17)10-11-6-8-12(9-7-11)16-14(18)20-15(2,3)4/h11-12H,5-10H2,1-4H3,(H,16,18)[3]
SMILES CCOC(=O)CC1CCC(CC1)NC(=O)OC(C)(C)C[3][6]
Stereochemistry

The cyclohexane ring in this compound can exist as two diastereomers: cis and trans. The trans isomer, where the acetate and Boc-amino groups are on opposite faces of the ring (1,4-diequatorial), is generally more stable and is the form predominantly used in pharmaceutical synthesis.[2] This stereochemical arrangement is crucial for the correct spatial orientation of functional groups when targeting specific biological receptors.

Caption: Cis and trans isomers of this compound.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. The key structural features of this compound give rise to a distinct spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the tert-butyl group of the Boc protector as a sharp singlet around 1.4 ppm. The ethyl group would present as a triplet (CH₃) around 1.2 ppm and a quartet (CH₂) around 4.1 ppm. The protons on the cyclohexane ring would appear as a complex multiplet in the 1.0-2.2 ppm region. The proton attached to the nitrogen (N-H) would appear as a broad singlet.

  • ¹³C NMR: The carbon spectrum would display distinct peaks for the carbonyl carbons of the ester and the carbamate (Boc) in the 155-175 ppm range. The quaternary carbon and the methyl carbons of the Boc group would appear around 80 ppm and 28 ppm, respectively. The carbons of the ethyl group and the cyclohexyl ring would resonate in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.[8]

  • N-H Stretch: A peak around 3300-3400 cm⁻¹ corresponding to the amine N-H bond.

  • C-H Stretch: Signals just below 3000 cm⁻¹ for the aliphatic C-H bonds.

  • C=O Stretch: Two strong absorption bands are expected for the carbonyl groups: one around 1730-1740 cm⁻¹ for the ester and another around 1680-1700 cm⁻¹ for the Boc-carbamate.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion: The expected monoisotopic mass is 285.1940 Da.[3]

  • Predicted Adducts: Common adducts observed in electrospray ionization (ESI) would be [M+H]⁺ at m/z 286.201, [M+Na]⁺ at m/z 308.183, and [M+NH₄]⁺ at m/z 303.228.[9] A characteristic fragmentation is the loss of the tert-butyl group or isobutylene (56 Da) from the Boc group.

Synthesis and Reactivity

Synthetic Pathways

A common and efficient method for preparing trans-Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate involves the esterification of the corresponding carboxylic acid.[7] An alternative industrial approach starts from the more accessible 1,4-cyclohexanedione.[10]

SynthesisWorkflow start 2-((trans)-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetic acid product Ethyl trans-2-[4-(Boc-amino)cyclohexyl]acetate start->product Esterification reagent1 Ethyl iodide (EtI) Potassium carbonate (K₂CO₃) reagent1->product solvent Acetonitrile (MeCN) Reflux solvent->product

Caption: Esterification route to the title compound.

Experimental Protocol: Esterification
  • Setup: To a solution of 2-((trans)-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetic acid (1.0 eq) in acetonitrile (MeCN), add potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Reaction: Add ethyl iodide (EtI, 1.5-2.0 eq) to the suspension.

  • Heating: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: After cooling to room temperature, filter the solid salts and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography if necessary.

Key Reactivity

The utility of this compound stems from the orthogonal reactivity of its two main functional groups.

Reactivity cluster_deprotection Amine Deprotection cluster_hydrolysis Ester Hydrolysis reactant This compound reagent_acid TFA or HCl/Dioxane reactant->reagent_acid Acidic Conditions reagent_base LiOH or NaOH THF/H₂O reactant->reagent_base Basic Conditions product_amine Ethyl 2-(4-aminocyclohexyl)acetate reagent_acid->product_amine product_acid 2-[4-(Boc-amino)cyclohexyl]acetic acid reagent_base->product_acid

Caption: Key reactions: Boc-deprotection and ester hydrolysis.

  • Boc Group Deprotection: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in 1,4-dioxane or ethyl acetate. This reaction proceeds at room temperature and cleanly yields the primary amine salt, which can then be used in subsequent coupling reactions.

  • Ester Hydrolysis: The ethyl ester can be saponified using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of an organic solvent (e.g., THF) and water. This reaction yields the corresponding carboxylic acid, which is a valuable intermediate for amide bond formation.

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient itself but rather a crucial intermediate. Its structure is a component of several complex drug molecules.

Case Study: Intermediate in Cariprazine Synthesis

Cariprazine is an atypical antipsychotic used for treating schizophrenia and bipolar disorder. It acts as a dopamine D₂ and D₃ receptor partial agonist. The synthesis of Cariprazine relies on the deprotected form of this compound, which is 2-(4-aminocyclohexyl)acetic acid or its ethyl ester.[10][11]

The synthesis involves the reaction of the primary amine (derived from the title compound) with a suitable precursor to form a more complex intermediate, which is then further elaborated to the final drug molecule.[10] The use of this specific building block ensures the correct trans-stereochemistry of the cyclohexane ring in the final Cariprazine structure, which is essential for its pharmacological activity.

Cariprazine_Synth start Ethyl 2-[4-(Boc-amino) cyclohexyl]acetate step1 1. Boc Deprotection (Acid) 2. Reduction of Ester (e.g., LiAlH₄) start->step1 intermediate 2-(4-aminocyclohexyl)ethanol step1->intermediate step2 Alkylation / Coupling intermediate->step2 piperazine 1-(2,3-Dichlorophenyl)piperazine piperazine->step2 cariprazine_core Cariprazine Precursor step2->cariprazine_core final_step Urea Formation cariprazine_core->final_step cariprazine Cariprazine final_step->cariprazine

Caption: Simplified role in the synthesis of Cariprazine.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure the stability of the compound and the safety of laboratory personnel.

Hazard Identification

There is some discrepancy across supplier safety data sheets. However, a conservative approach should be taken based on available GHS classifications.

Hazard StatementCodeSource(s)
Harmful if swallowedH302[3][6]
Causes skin irritationH315[12]
Causes serious eye irritationH319[12]
May cause respiratory irritationH335[12]
Recommended Handling
  • Use only in a well-ventilated area, preferably in a chemical fume hood.[12]

  • Avoid breathing dust, fumes, or vapors.[12]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13]

  • Wash hands thoroughly after handling.[12][13]

  • Keep away from heat, sparks, and open flames.[13]

Storage Conditions

Suppliers provide varied storage recommendations. For long-term stability, it is best to store the compound in a tightly sealed container in a cool, dry place.[12] Storage in a refrigerator at 2-8°C under an inert atmosphere is also recommended by some vendors.[1]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its well-defined structure, featuring a stable yet readily removable Boc-protecting group and a modifiable ethyl ester on a rigid cyclohexyl core, provides chemists with a reliable platform for constructing complex molecules. The compound's critical role as an intermediate in the synthesis of pharmaceuticals like Cariprazine underscores its importance to the drug development industry. A thorough understanding of its properties, reactivity, and handling requirements is essential for its effective and safe utilization in research and development.

References

"CAS number 946598-34-1 synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Ethyl 2-[trans-4-(Boc-amino)cyclohexyl]acetate (CAS: 946598-34-1)

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-[trans-4-(Boc-amino)cyclohexyl]acetate (CAS No. 946598-34-1), a crucial intermediate in modern pharmaceutical development. The document elucidates the compound's physicochemical properties, explores detailed synthetic pathways with mechanistic insights, and discusses its significant applications, particularly as a key building block for the antipsychotic agent Cariprazine and as a linker in Proteolysis Targeting Chimeras (PROTACs). The synthesis section focuses on logical, field-proven strategies, emphasizing the causality behind procedural choices to ensure both scientific integrity and practical applicability for professionals in drug discovery and organic synthesis.

Introduction

Ethyl 2-[trans-4-(Boc-amino)cyclohexyl]acetate is a bifunctional molecule of significant interest in medicinal chemistry and process development.[1][2] Its structure incorporates a trans-substituted cyclohexane ring, which provides a rigid scaffold, an ethyl ester for further chemical modification, and a tert-butoxycarbonyl (Boc) protected amine, which allows for controlled deprotection and subsequent derivatization.

Identified by CAS number 946598-34-1, its IUPAC name is ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetate.[1] The primary utility of this compound lies in its role as a pivotal intermediate for the synthesis of Cariprazine, an orally active dopamine D2/D3 receptor partial agonist used in the treatment of schizophrenia and bipolar disorder.[1][2][3] Furthermore, its structural motifs make it a valuable linker for the construction of PROTACs, a novel therapeutic modality designed to induce targeted protein degradation.[4][5] This guide will detail the most logical and industrially relevant synthetic routes to this important compound.

Physicochemical and Structural Properties

A summary of the key properties of the title compound is presented below. This data is essential for handling, characterization, and reaction planning.

PropertyValueSource(s)
CAS Number 946598-34-1[1][3][6]
Molecular Formula C₁₅H₂₇NO₄[1][7]
Molecular Weight 285.38 g/mol [1][7]
Appearance White to almost white powder or crystalline solid[7][8]
Melting Point 73.0 to 77.0 °C[3][7]
Boiling Point 378.0 ± 11.0 °C (Predicted)[3]
Storage Sealed in dry, room temperature or 2-8°C[2][3][9]
IUPAC Name ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetate[1][10]
Synonyms Ethyl 2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate, Ethyl trans-2-[4-(Boc-amino)cyclohexyl]acetate[6][7]

Chemical Structure:

Caption: 2D Structure of Ethyl 2-[trans-4-(Boc-amino)cyclohexyl]acetate.

Synthesis of Ethyl 2-[trans-4-(Boc-amino)cyclohexyl]acetate

The synthesis of this intermediate can be approached from two primary retrosynthetic disconnections, reflecting common strategies in pharmaceutical process chemistry: A) protection of a pre-existing amino ester, or B) esterification of a protected amino acid.

retrosynthesis cluster_A Route A: Amine Protection cluster_B Route B: Esterification target Target Molecule (946598-34-1) Ethyl 2-[trans-4-(Boc-amino)cyclohexyl]acetate route_A_intermediate Ethyl trans-2-(4-aminocyclohexyl)acetate (CAS: 76308-28-6) target->route_A_intermediate Boc Protection route_B_intermediate trans-4-(Boc-amino)cyclohexaneacetic acid (CAS: 189153-10-4) target->route_B_intermediate Esterification

Caption: Retrosynthetic analysis for CAS 946598-34-1.

Synthetic Route A: Boc Protection of Ethyl trans-2-(4-aminocyclohexyl)acetate

This is a highly efficient and direct route, often favored in industrial settings. It begins with the precursor amine, which is then protected. This approach is documented in patents related to Cariprazine synthesis.[5][11]

3.1.1 Overall Workflow

workflow_A start Start: Ethyl trans-2-(4-aminocyclohexyl)acetate Hydrochloride (CAS: 76308-26-4) step1 Step 1: Neutralization - Add base (e.g., Na2CO3, Et3N) - Dissolve in suitable solvent (e.g., DCM, Water) start->step1 step2 Step 2: Boc Protection - Cool solution (0-10°C) - Add Di-tert-butyl dicarbonate (Boc)₂O - Warm to room temperature and stir step1->step2 step3 Step 3: Work-up & Isolation - Aqueous wash (e.g., sat. Na2CO3) - Phase separation - Dry organic layer (e.g., Na2SO4) step2->step3 step4 Step 4: Purification - Concentrate under reduced pressure - Recrystallization or chromatography step3->step4 product Product: Ethyl 2-[trans-4-(Boc-amino)cyclohexyl]acetate (CAS: 946598-34-1) step4->product

Caption: Workflow for the Boc protection of the precursor amine.

3.1.2 Step-by-Step Protocol

  • Neutralization: The starting material is often the hydrochloride salt, Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride (CAS: 76308-26-4).[1][2] This is dissolved in a biphasic mixture of an organic solvent (like dichloromethane, DCM) and water. A base, such as sodium carbonate or triethylamine, is added to neutralize the hydrochloride salt and liberate the free amine.

    • Causality: The free amine is the nucleophile required for the subsequent reaction. The hydrochloride salt is stable and easily handled, but the protonated amine is unreactive towards the electrophilic Boc-anhydride.

  • Boc Protection: The solution containing the free amine is cooled, typically to 0-10°C.[5] Di-tert-butyl dicarbonate ((Boc)₂O), the "Boc-anhydride," is then added, often dropwise or in portions. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

    • Causality: The reaction is exothermic, and initial cooling helps control the reaction rate and minimize potential side reactions. (Boc)₂O is an excellent electrophile for this purpose, and the byproducts (tert-butanol and CO₂) are volatile and easily removed.

  • Work-up and Isolation: Upon completion, the reaction mixture is washed with a basic aqueous solution (e.g., saturated sodium carbonate) to remove any unreacted starting material or acidic impurities.[5] The organic layer is separated, dried over an anhydrous salt like sodium sulfate, and filtered.

    • Causality: The aqueous wash removes water-soluble components. Drying the organic phase is critical to prevent hydrolysis of the product ester during concentration.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. The final compound, Ethyl 2-[trans-4-(Boc-amino)cyclohexyl]acetate, is typically a white solid and can be purified further by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography if necessary.[7][8]

Synthetic Route B: Esterification of trans-4-(Boc-amino)cyclohexaneacetic acid

This alternative route begins with the corresponding carboxylic acid, which is already Boc-protected, and forms the ethyl ester in the final step.

  • Activation/Esterification: The starting material, trans-4-(Boc-amino)cyclohexaneacetic acid (CAS: 189153-10-4), is dissolved in a suitable solvent like ethanol.[12]

    • Method 1 (Fischer Esterification): A catalytic amount of a strong acid (e.g., sulfuric acid) is added, and the mixture is heated to reflux. The reaction is driven to completion by the large excess of ethanol acting as both solvent and reagent.

    • Method 2 (Coupling Agent): For milder conditions, the reaction can be performed at room temperature using a coupling agent like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP).[13] This method activates the carboxylic acid for nucleophilic attack by ethanol.

  • Work-up and Purification: The work-up depends on the method. For Fischer esterification, the mixture is cooled, neutralized with a weak base, and the product is extracted into an organic solvent. For the DCC/DMAP method, the dicyclohexylurea byproduct is filtered off, and the filtrate is washed and concentrated.[13] Purification is achieved via recrystallization or chromatography as in Route A.

Applications in Drug Discovery and Development

The utility of CAS 946598-34-1 is primarily centered on its role as a versatile building block in synthesizing complex, high-value molecules.

Key Intermediate for Cariprazine

Cariprazine is a potent antipsychotic agent. The synthesis of Cariprazine relies on coupling the deprotected amine of the core scaffold with a substituted piperazine moiety. Ethyl 2-[trans-4-(Boc-amino)cyclohexyl]acetate serves as a precursor to this core scaffold.[3][4][11]

cariprazine_synthesis start Ethyl 2-[trans-4-(Boc-amino)cyclohexyl]acetate (946598-34-1) step1 1. Ester Reduction (e.g., LiAlH₄) 2. Boc Deprotection (e.g., TFA, HCl) start->step1 intermediate trans-2-(4-aminocyclohexyl)ethanol step1->intermediate step2 Coupling with 1-(2,3-dichlorophenyl)piperazine and further steps intermediate->step2 product Cariprazine step2->product

Caption: Role of CAS 946598-34-1 in the Cariprazine synthetic pathway.

The synthesis typically involves the reduction of the ethyl ester to the corresponding alcohol, followed by conversion of the alcohol to a leaving group (e.g., a tosylate). The Boc group is then removed under acidic conditions, and the resulting primary amine is coupled with the piperazine side chain.

Linker for PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. They consist of a ligand for the target protein, a ligand for the E3 ligase, and a linker connecting them. The rigid cyclohexyl scaffold and the reactive handles (amine and ester) of CAS 946598-34-1 make it an ideal component for constructing these linkers.[4][5]

Safety and Handling

As a laboratory chemical, proper safety protocols must be followed.

  • Hazard Classification: GHS classification indicates it may be harmful if swallowed (Acute toxicity, oral, Category 4).[14] It can also cause skin and eye irritation.

  • Precautionary Statements:

    • P264: Wash hands thoroughly after handling.[14]

    • P270: Do not eat, drink or smoke when using this product.[14]

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P330: Rinse mouth.[14]

  • Personal Protective Equipment (PPE): Safety goggles with side-shields, protective gloves (e.g., nitrile), and a lab coat are mandatory.[14] Work should be conducted in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a dry, cool place.[3][15]

Conclusion

Ethyl 2-[trans-4-(Boc-amino)cyclohexyl]acetate (CAS: 946598-34-1) is a well-characterized and synthetically accessible intermediate of high value to the pharmaceutical industry. The most direct and scalable synthetic route involves the straightforward Boc-protection of its amine precursor, Ethyl trans-2-(4-aminocyclohexyl)acetate. Its critical role in the production of Cariprazine and its potential as a linker in emerging therapeutic modalities like PROTACs underscore its continued importance. This guide provides the necessary technical framework for its synthesis and application, grounded in established chemical principles and supported by relevant literature.

References

An In-depth Technical Guide to Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and medicinal chemistry. It provides a detailed exploration of Ethyl 2-[4-(tert-butoxycarbonylamino)cyclohexyl]acetate, a pivotal intermediate in contemporary pharmaceutical synthesis. The document delves into its chemical nomenclature, stereoisomerism, physicochemical properties, synthesis protocols, and applications, with a focus on the scientific rationale behind its use and preparation.

Chemical Identity and Nomenclature

Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate is a disubstituted cyclohexane derivative that plays a crucial role as a building block in the synthesis of complex active pharmaceutical ingredients (APIs). Understanding its precise chemical identity is fundamental to its application.

IUPAC Nomenclature Deconstructed

The formal IUPAC name for this compound is ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetate .[1] Let's dissect this name to clarify the structure:

  • Parent Structure : The core of the molecule is a cyclohexane ring attached to an ethyl acetate group. The point of attachment is at the second carbon of the acetate moiety, hence "2-[...cyclohexyl]acetate".

  • Substituents on Cyclohexane : The cyclohexane ring itself has a substituent at the 4-position.

  • Numbering Convention : The carbon of the cyclohexane ring attached to the acetate group is designated as position 1. The numbering then proceeds around the ring to give the other substituent the lowest possible locant, which in this case is 4.

  • The Boc Protecting Group : The substituent at the 4-position is a Boc-protected amine. "Boc" is an abbreviation for tert-butoxycarbonyl, which is systematically named (2-methylpropan-2-yl)oxycarbonyl. This group is attached to an amino group (-NH-), giving [(2-methylpropan-2-yl)oxycarbonylamino].

This systematic naming ensures an unambiguous representation of the molecule's connectivity.

Stereoisomerism: The Critical cis/trans Distinction

The 1,4-disubstituted cyclohexane ring gives rise to geometric isomerism. The two substituents—the ethyl acetate group and the Boc-amino group—can be on the same side of the ring (cis) or on opposite sides (trans).

  • trans-isomer : Ethyl trans-2-[4-(Boc-amino)cyclohexyl]acetate is the thermodynamically more stable isomer. In its preferred chair conformation, both bulky substituents can occupy equatorial positions, minimizing steric strain. This isomer is the key intermediate in the synthesis of the antipsychotic drug Cariprazine, where the trans stereochemistry is essential for the final drug's efficacy.[2][3]

  • cis-isomer : In the cis-isomer, one substituent must occupy a less stable axial position in the chair conformation, leading to greater steric hindrance.

The IUPAC names for the specific stereoisomers are:

  • trans-isomer : ethyl 2-[(1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl]acetate[4]

  • cis-isomer : ethyl 2-[(1s,4s)-4-((tert-butoxycarbonyl)amino)cyclohexyl]acetate

Due to its significance in pharmaceutical synthesis, the trans-isomer is the most commonly referenced and commercially available form.[5]

Physicochemical and Spectroscopic Properties

A thorough understanding of the compound's physical and spectral properties is vital for its handling, characterization, and use in subsequent reactions.

Comparative Physicochemical Data

The properties of the trans-isomer are well-documented due to its utility. Data for the cis-isomer is less common but essential for comparative analysis.

Propertytrans-Isomercis-IsomerReferences
Molecular Formula C₁₅H₂₇NO₄C₁₅H₂₇NO₄[1][6]
Molecular Weight 285.38 g/mol 285.38 g/mol [1][6]
CAS Number 946598-34-11262411-00-6 (mixture)[1]
Appearance White to off-white solid/powderN/A[7]
Melting Point 73-77 °CN/A[7]
Boiling Point 378.0 ± 11.0 °C (Predicted)N/A
pKa 12.50 ± 0.40 (Predicted)N/A
LogP 2.6 (Predicted)N/A[1]
Spectroscopic Signature for Structural Verification

Spectroscopic analysis is the cornerstone of structural confirmation in organic synthesis. While full spectra are best sourced from dedicated databases, the key characteristic features are outlined below.

  • ¹³C NMR Spectroscopy : The carbon spectrum provides a clear fingerprint of the molecule. A ¹³C NMR spectrum is available on PubChem for the compound.[1] Key expected resonances for the trans-isomer include signals for the carbonyl carbons of the ester and the carbamate (~172 ppm and ~155 ppm, respectively), the quaternary carbon of the tert-butyl group (~79 ppm), and the carbons of the cyclohexane ring and the ethyl group.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is crucial for confirming the stereochemistry. In the trans-isomer, the protons at C1 and C4 are both axial in the dominant di-equatorial conformation, leading to characteristic splitting patterns. Key signals include the ethyl group (a quartet and a triplet), the tert-butyl singlet at ~1.4 ppm, and the multiplets for the cyclohexane ring protons.

  • Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands for the N-H stretch of the carbamate (~3350 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), and two distinct C=O stretches for the ester and the carbamate groups (~1730 cm⁻¹ and ~1685 cm⁻¹, respectively).

Synthesis Protocols and Mechanistic Rationale

The synthesis of this compound is a critical process, and several routes have been developed. The choice of pathway often depends on the desired stereochemistry, scalability, and available starting materials. The trans-isomer is the primary target for pharmaceutical applications.

Synthesis Route 1: Catalytic Hydrogenation of 4-Nitrophenylacetic Acid

This is a common industrial method for producing the trans-isomer. It involves a multi-step, one-pot process that leverages catalytic hydrogenation to reduce both the nitro group and the aromatic ring.[8][9]

G cluster_0 Step 1: Nitro Group Reduction cluster_1 Step 2: Aromatic Ring Reduction cluster_2 Step 3: Esterification cluster_3 Step 4: Boc Protection A 4-Nitrophenylacetic Acid B 4-Aminophenylacetic Acid A->B H₂, Pd/C (cat.) Protic Solvent 40-50°C, 0.1-0.6 bar C 4-Aminocyclohexylacetic Acid (cis/trans mixture) B->C H₂, Pd/C (cat.) 50-60°C, 1-4 bar D trans-4-Aminocyclohexylacetic Acid Ethyl Ester HCl C->D Ethanol, HCl Reflux E Ethyl trans-2-[4-(Boc-amino) cyclohexyl]acetate D->E Di-tert-butyl dicarbonate (Boc)₂O Base

Caption: Synthesis via Hydrogenation of 4-Nitrophenylacetic Acid.

  • Hydrogenation (Steps 1 & 2) : 4-Nitrophenylacetic acid is dissolved in a protic solvent (e.g., water or ethanol). A palladium on carbon (Pd/C) catalyst is added. The reaction is conducted under a hydrogen atmosphere in two stages: a low-pressure (0.1-0.6 bar) and moderate temperature (40-50°C) stage to selectively reduce the nitro group to an amine, followed by a higher pressure (1-4 bar) and temperature (50-60°C) stage to hydrogenate the benzene ring.[8][10] This process typically yields a mixture of cis and trans isomers, with the trans isomer often favored.[9]

  • Esterification (Step 3) : The resulting 4-aminocyclohexylacetic acid mixture is esterified without isolation. This is achieved by refluxing in ethanol with a strong acid catalyst, such as hydrochloric acid, to produce the ethyl ester hydrochloride salt.[8] The trans-isomer can often be selectively crystallized at this stage.

  • Boc Protection (Step 4) : The purified trans-4-aminocyclohexylacetic acid ethyl ester hydrochloride is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (e.g., triethylamine or sodium bicarbonate) to protect the amine, yielding the final product.

  • Catalytic Hydrogenation : This method is powerful for reducing aromatic systems and nitro groups. The two-stage pressure and temperature profile allows for controlled reduction, preventing side reactions. The choice of catalyst (Pd/C) is standard for such transformations.

  • Stereochemical Outcome : The hydrogenation of the aromatic ring is a diastereoselective process. While it produces a mixture, the trans product is thermodynamically more stable and can often be enriched through equilibration or crystallization.

  • Boc Protection : The Boc group is an ideal protecting group for amines. It is stable to many reaction conditions but can be easily removed under mild acidic conditions (e.g., with trifluoroacetic acid), which is crucial for subsequent steps in a larger synthesis.

Application in Pharmaceutical Synthesis: The Cariprazine Case Study

The primary and most significant application of trans-Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate is as a key intermediate in the synthesis of Cariprazine, a third-generation antipsychotic agent.[3][11]

Role in the Cariprazine Synthesis Pathway

Cariprazine's structure features a trans-1,4-disubstituted cyclohexane ring that acts as a rigid scaffold connecting two pharmacophoric fragments.[2] Our title compound provides this essential scaffold.

The synthesis proceeds by first deprotecting the Boc group to reveal the free amine. This amine is then elaborated through a series of reactions, including reductive amination with an aldehyde and subsequent urea formation, to build the rest of the Cariprazine molecule. The stereochemistry of the final drug is dictated by the trans configuration of this starting intermediate.[4]

G A Ethyl trans-2-[4-(Boc-amino) cyclohexyl]acetate B trans-4-Aminocyclohexyl acetaldehyde (or equivalent) A->B 1. Boc Deprotection (Acid) 2. Ester Reduction (e.g., DIBAL-H) D Cariprazine Precursor B->D Reductive Amination C 1-(2,3-Dichlorophenyl)piperazine C->D E Cariprazine D->E Urea Formation

Caption: Role as a key intermediate in the synthesis of Cariprazine.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are paramount to ensure laboratory safety.

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as follows:

  • GHS Pictogram : GHS07 (Exclamation Mark)

  • Hazard Statement : H302: Harmful if swallowed.[1]

  • Precautionary Statements :

    • P264: Wash hands thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P301+P317: IF SWALLOWED: Get medical help.

    • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Recommended Laboratory Practices
  • Personal Protective Equipment (PPE) : Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Room temperature storage is generally acceptable.[7]

  • Disposal : Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound, particularly its trans-isomer, is a high-value synthetic intermediate. Its utility is defined by the Boc-protected amine and the stereochemically defined cyclohexane scaffold, which are essential for the construction of complex molecules like Cariprazine. A thorough understanding of its nomenclature, properties, and synthetic routes, as detailed in this guide, is critical for its effective and safe use in research and development. The choice of synthetic pathway depends on balancing factors such as stereochemical control, scalability, and cost, with catalytic hydrogenation being a proven industrial method. As drug development continues to advance, the demand for such well-defined and versatile building blocks will undoubtedly persist.

References

"Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate molecular weight"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic use of specialized building blocks is paramount to the efficient synthesis of complex therapeutic agents. This compound is one such critical intermediate, valued for its bifunctional nature and its role in constructing molecules with precise three-dimensional architectures. Its structure incorporates a cyclohexane scaffold, common in drug candidates for its ability to explore chemical space, along with orthogonally protected functional groups that permit sequential, controlled chemical transformations.

This technical guide offers a comprehensive overview of this compound for researchers, scientists, and professionals in drug development. We will delve into its fundamental physicochemical properties, methods for its analytical characterization, plausible synthetic routes, and its significant applications, most notably as a key intermediate in the synthesis of antipsychotic drugs like Cariprazine.[1] The insights provided herein are intended to facilitate its effective use in the laboratory and accelerate the drug discovery process.

Part 1: Physicochemical Properties and Molecular Structure

A thorough understanding of a molecule's fundamental properties is the foundation of its application in complex synthetic campaigns. This section details the core data, structural features, and stereochemical considerations of this compound.

Core Molecular Data

The compound is unambiguously identified by a set of internationally recognized chemical descriptors. These identifiers are crucial for database searches, regulatory documentation, and procurement.

Identifier Value Significance and Context
IUPAC Name ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetate[2]Provides the systematic and unambiguous name according to international nomenclature rules.
CAS Number 946598-34-1 (trans-isomer); 1262411-00-6 (isomerism unspecified)[1][2][3]The Chemical Abstracts Service registry number. The trans-isomer is the most frequently cited and commercially available form, underscoring its importance in targeted synthesis.
Molecular Formula C₁₅H₂₇NO₄[2][3][4][5]Details the elemental composition of the molecule (15 Carbon, 27 Hydrogen, 1 Nitrogen, 4 Oxygen atoms).
Average Molecular Weight 285.38 g/mol [1][2][3][4][5]The weighted average of the masses of the constituent atoms in their natural isotopic abundance. Used for all stoichiometric calculations in the laboratory.
Monoisotopic Mass 285.19400834 Da[2]The exact mass of the molecule calculated using the mass of the most abundant isotope of each element. This value is critical for high-resolution mass spectrometry (HRMS) analysis to confirm elemental composition.
Structural and Stereochemical Analysis

The utility of this compound as a synthetic intermediate stems directly from its molecular architecture.

Key Functional Groups:

  • Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis. It renders the primary amine on the cyclohexane ring unreactive to a wide range of nucleophilic and basic conditions. Its true value lies in its lability under acidic conditions (e.g., trifluoroacetic acid), allowing for selective deprotection without disturbing other sensitive functionalities, such as the ethyl ester.

  • Ethyl Ester: This group provides a handle for further chemical modification. It can be hydrolyzed under basic conditions (e.g., using lithium hydroxide) to yield the corresponding carboxylic acid, which can then be coupled with amines to form amides—a common linkage in pharmaceuticals.

  • Cyclohexane Ring: This saturated carbocyclic core acts as a rigid, three-dimensional scaffold. It positions the two functional groups (the protected amine and the acetate side chain) in a well-defined spatial orientation.

Stereochemistry:

The 1,4-disubstituted cyclohexane ring can exist as two distinct geometric isomers: cis and trans. In the trans isomer, the two substituents are on opposite faces of the ring, leading to a more stable, diequatorial conformation. In contrast, the cis isomer places the substituents on the same face, resulting in a higher-energy axial-equatorial conformation. The vast majority of commercial listings and synthetic literature specify the use of the trans-isomer , as this specific stereochemistry is often required to achieve the desired biological activity in the final drug target.[1][3][4]

Caption: 2D Structure of this compound.

Part 2: Analytical Characterization

In drug development, confirming the identity, purity, and stability of a synthetic intermediate is a non-negotiable requirement for regulatory compliance and experimental reproducibility. A multi-technique approach is essential for the unambiguous characterization of this compound.

Rationale for Characterization

The primary goal of characterization is to build a "fingerprint" of the molecule that validates its structure and quantifies its purity. This is critical because impurities, such as stereoisomers or reaction byproducts, can lead to unforeseen side reactions in subsequent steps or introduce toxic components into a final active pharmaceutical ingredient (API).

Spectroscopic and Spectrometric Methods

These techniques probe the molecular structure at the atomic level, providing definitive evidence of its identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This technique provides information on the number and environment of hydrogen atoms. For this molecule, one would expect to see characteristic signals for the tert-butyl protons of the Boc group (a sharp singlet at ~1.4 ppm), the ethyl group of the ester (a quartet at ~4.1 ppm and a triplet at ~1.2 ppm), and a complex series of multiplets for the protons on the cyclohexane ring.

    • ¹³C NMR: This provides a count of the unique carbon atoms. Key signals would include the carbonyl carbons of the carbamate (~155 ppm) and the ester (~172 ppm), the quaternary carbon of the Boc group (~80 ppm), and the carbons of the ethyl group and cyclohexane ring.[6]

  • Mass Spectrometry (MS):

    • Purpose: To confirm the molecular weight and elemental formula.

    • Methodology: Electrospray ionization (ESI) is a common method for this type of molecule. In high-resolution MS (HRMS), the measured monoisotopic mass should match the theoretical value (285.1940 Da) within a few parts per million (ppm).

    • Expected Adducts: Common adducts observed in positive ion mode include [M+H]⁺ (m/z 286.20128) and [M+Na]⁺ (m/z 308.18322).[7] A characteristic fragmentation pattern is often the loss of the Boc group or isobutylene, which can further aid in structural confirmation.

  • Infrared (IR) Spectroscopy:

    • Purpose: To identify the presence of key functional groups.

    • Expected Peaks: Strong absorption bands are expected for the N-H stretch of the carbamate (~3300-3400 cm⁻¹), the C=O stretches of the ester and carbamate groups (typically in the 1680-1750 cm⁻¹ region), and C-H stretches from the alkyl portions of the molecule (~2850-3000 cm⁻¹).

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Chromatographic methods are the gold standard for determining the purity of organic compounds. Commercial suppliers often use gas chromatography (GC) to specify purity levels greater than 98%.[8] The following is a representative HPLC protocol for purity analysis.

Objective: To separate the target compound from any potential impurities and quantify its purity as a percentage of the total peak area.

Methodology:

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The C18 stationary phase is nonpolar and ideal for retaining this moderately nonpolar molecule.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to sharpen peak shape by protonating any free silanols on the column.

    • Mobile Phase B: Acetonitrile.

    • Detector Wavelength: 210 nm. The carbamate and ester carbonyls have UV absorbance at lower wavelengths.

  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound.

    • Dissolve in 1 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulates that could damage the column.

  • Chromatographic Run:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Gradient Elution:

      • 0-2 min: 30% B

      • 2-15 min: Ramp linearly from 30% B to 95% B. A gradient is used to ensure that both more polar and less polar impurities are effectively eluted and separated.

      • 15-17 min: Hold at 95% B to wash the column.

      • 17-18 min: Return to 30% B.

      • 18-20 min: Re-equilibrate at 30% B.

    • Data Analysis: Integrate all peaks detected. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

Self-Validation and Trustworthiness: This protocol includes a column wash and re-equilibration step to ensure run-to-run reproducibility. Using a reference standard of known purity would further validate the method and allow for precise quantification.

Part 3: Synthesis and Handling

A robust and scalable synthetic route is essential for the commercial viability of any chemical intermediate. This section outlines a logical synthetic approach and provides guidance on safe handling and storage.

Retrosynthetic Analysis

Retrosynthesis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials.

retrosynthesis target This compound intermediate1 trans-4-(Boc-amino)cyclohexylacetic acid target->intermediate1 Esterification intermediate2 trans-Ethyl 2-(4-aminocyclohexyl)acetate target->intermediate2 Boc Protection precursor2 4-Aminocyclohexanecarboxylic acid intermediate1->precursor2 Boc Protection intermediate2->precursor2 Esterification precursor1 Boc-protected 4-aminocyclohexanone precursor3 Ethyl (triphenylphosphoranylidene)acetate (Wittig Reagent) precursor4 Di-tert-butyl dicarbonate (Boc₂O)

Caption: Retrosynthetic pathways for the target molecule.

Illustrative Synthetic Protocol

The following protocol describes the synthesis of the trans-isomer starting from trans-4-aminocyclohexanecarboxylic acid. This pathway is chosen for its stereochemical control and use of common, reliable reactions.

Step 1: Esterification of trans-4-Aminocyclohexanecarboxylic Acid

  • Causality: The carboxylic acid must first be converted to the ethyl ester. Direct esterification under acidic conditions (Fischer esterification) is a classic and cost-effective method. The amine is protonated under these conditions, protecting it from side reactions.

  • Suspend trans-4-aminocyclohexanecarboxylic acid (1.0 eq) in absolute ethanol (10 volumes).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise. This in-situ generates HCl gas, which catalyzes the reaction and converts the carboxylic acid to a more reactive acyl chloride intermediate.

  • Remove the ice bath and heat the mixture to reflux (approx. 78 °C) for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess ethanol and HCl.

  • The resulting crude product, trans-ethyl 2-(4-aminocyclohexyl)acetate hydrochloride, can be used directly in the next step or purified after a basic workup.

Step 2: Boc-Protection of the Amine

  • Causality: With the ester in place, the primary amine is now protected with the Boc group. This reaction is typically run under basic conditions to deprotonate the ammonium salt and enable the free amine to act as a nucleophile.

  • Dissolve the crude product from Step 1 in a mixture of 1,4-dioxane and water (1:1, 10 volumes).

  • Add sodium bicarbonate (NaHCO₃) (2.5 eq) to neutralize the hydrochloride salt and act as a base.

  • Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise. Boc₂O is the standard reagent for this transformation.

  • Stir the reaction vigorously at room temperature for 12-18 hours.

  • After completion, extract the aqueous mixture with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization from a solvent system like hexanes/ethyl acetate to yield the final product, Ethyl 2-[trans-4-(Boc-amino)cyclohexyl]acetate, as a white solid.[8]

Storage and Handling
  • Storage: Commercial suppliers recommend storing the compound at room temperature or in a cool (<15°C), dark place.[8] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent potential hydrolysis of the ester by atmospheric moisture.[9]

  • Safety: The compound is classified as an irritant.[2] GHS hazard statements indicate it may be harmful if swallowed.[9] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Part 4: Applications in Drug Development

The true value of this compound is realized in its application as a versatile building block for synthesizing complex, biologically active molecules.

Role as a Bifunctional Intermediate

The molecule's design allows for a two-stage reaction sequence, which is highly desirable in medicinal chemistry:

  • Amine Deprotection and Functionalization: The Boc group can be removed with acid, freeing the amine to be reacted with various electrophiles (e.g., acyl chlorides, sulfonyl chlorides, or in reductive amination) to build out one part of a target molecule.

  • Ester Hydrolysis and Functionalization: The ethyl ester can be saponified to a carboxylic acid, which can then be coupled with amines using standard peptide coupling reagents (e.g., HATU, EDC) to form amide bonds.

This orthogonal reactivity allows chemists to construct complex molecules in a planned and controlled manner.

Case Study: Intermediate for Cariprazine Synthesis

A prominent application of this compound is in the synthesis of Cariprazine, an atypical antipsychotic used for treating schizophrenia and bipolar disorder.[1] Cariprazine is a potent dopamine D₂ and D₃ receptor partial agonist. The synthesis involves coupling the deprotected amine of the cyclohexane core with a piperazine moiety.

cariprazine_synthesis start_mol Ethyl 2-[4-(Boc-amino) cyclohexyl]acetate step1 1. Acidic Deprotection (TFA or HCl) 2. Ester Reduction (e.g., LiAlH₄) start_mol->step1 intermediate 2-(4-aminocyclohexyl)ethanol step1->intermediate step2 Activation of Alcohol (e.g., Mesylation) intermediate->step2 activated_int 2-(4-aminocyclohexyl)ethyl methanesulfonate step2->activated_int step3 Nucleophilic Substitution with Dichlorophenylpiperazine activated_int->step3 cariprazine_core Cariprazine Precursor step3->cariprazine_core final_step Urea Formation cariprazine_core->final_step cariprazine Cariprazine final_step->cariprazine

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of NMR in Characterizing Key Synthetic Intermediates

In the landscape of modern drug discovery and development, the precise structural elucidation of synthetic intermediates is a cornerstone of ensuring the integrity and success of a synthetic campaign. Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate is a valuable building block, frequently employed in the synthesis of more complex pharmaceutical agents. Its structure combines a lipophilic cyclohexane core, a versatile ethyl ester, and a protected amine functionality, making it a key component in constructing molecules with specific pharmacological profiles. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the primary analytical technique for verifying the identity, purity, and stereochemistry of this intermediate. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, focusing on the predominantly available trans isomer, and offers field-proven insights into spectral interpretation and data acquisition.

Stereochemistry and Conformational Analysis: The Foundation of Spectral Interpretation

The cyclohexane ring's stereochemistry is the most critical factor governing the appearance of the ¹H NMR spectrum. This compound can exist as both cis and trans diastereomers. However, the trans isomer is thermodynamically more stable and thus more commonly encountered in synthesis.

In a trans-1,4-disubstituted cyclohexane, the chair conformation is the most stable, and to minimize steric hindrance, both bulky substituents will preferentially occupy the equatorial positions. This diequatorial arrangement locks the conformation of the ring, leading to a well-defined and predictable ¹H NMR spectrum where axial and equatorial protons have distinct chemical environments and coupling patterns. The cis isomer, by contrast, would be forced to have one axial and one equatorial substituent, leading to a different and more complex spectrum, often reflecting a dynamic equilibrium between two chair conformers. This guide will focus on the analysis of the more stable trans isomer.

Deciphering the ¹H NMR Spectrum: A Signal-by-Signal Analysis

The ¹H NMR spectrum of trans-Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate can be dissected into several key regions, each corresponding to a specific functional group within the molecule. The following analysis is based on established chemical shift principles and data from analogous structures.

The Diagnostic Signals: Boc and Ethyl Groups

Two of the most easily identifiable sets of signals are those from the tert-butyloxycarbonyl (Boc) protecting group and the ethyl ester.

  • Boc Group Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the carbon-carbon single bonds. This results in a sharp, intense singlet in the upfield region of the spectrum, typically appearing around δ 1.44 ppm . This signal is an unambiguous marker for the presence of the Boc protecting group and its integration value of 9H is a key indicator of successful protection.

  • Ethyl Ester Protons (-OCH₂CH₃): The ethyl group gives rise to two distinct signals:

    • A quartet corresponding to the two methylene protons (-OCH₂-) is observed further downfield, typically around δ 4.12 ppm . The downfield shift is due to the deshielding effect of the adjacent oxygen atom. The signal is split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4).

    • A triplet corresponding to the three methyl protons (-CH₃) appears further upfield, typically around δ 1.25 ppm . It is split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3).

The Cyclohexane Core and Acetate Methylene: A Region of Complexity

The protons attached to the cyclohexane ring and the adjacent methylene group present a more complex and overlapping region of the spectrum. The diequatorial conformation of the trans isomer is key to their assignment.

  • Carbamate N-H Proton: The proton on the nitrogen of the Boc-carbamate typically appears as a broad singlet around δ 4.50 ppm . Its chemical shift can be variable and is often concentration-dependent.

  • Methine Proton at C4 (H-4): The proton on the carbon bearing the Boc-amino group is in an axial position in the diequatorial conformer. This proton experiences deshielding from the adjacent nitrogen and is expected to appear as a broad multiplet around δ 3.45 ppm .

  • Acetate Methylene Protons (-CH₂CO₂Et): These two protons are adjacent to the cyclohexane ring and the carbonyl group. They are diastereotopic and will appear as a doublet around δ 2.18 ppm .

  • Cyclohexane Ring Protons (H-1, H-2, H-3, H-5, H-6): The remaining ten protons on the cyclohexane ring are not chemically equivalent and give rise to a series of overlapping multiplets in the region of δ 1.00 - 2.00 ppm .

    • The axial protons are typically found at a higher field (more shielded) compared to their equatorial counterparts. They will appear as complex multiplets due to both geminal and vicinal coupling.

    • The equatorial protons are found at a lower field (more deshielded).

    • The methine proton at C1 (H-1) , which is axial, will be coupled to the adjacent axial and equatorial protons at C2 and C6, as well as the two protons of the acetate methylene group, resulting in a complex multiplet within this region.

Data Summary and Visualization

The expected ¹H NMR chemical shifts and multiplicities are summarized in the table below.

Proton AssignmentMultiplicityChemical Shift (δ, ppm)Integration
-C(CH₃ )₃ (Boc)Singlet~ 1.449H
-OCH₂CH₃ (Ethyl)Triplet~ 1.253H
-OCH₂ CH₃ (Ethyl)Quartet~ 4.122H
CH₂ -CO₂Et (Acetate Methylene)Doublet~ 2.182H
NH -Boc (Amide)Broad Singlet~ 4.501H
H -4 (Cyclohexyl Methine)Multiplet~ 3.451H
Cyclohexyl Ring ProtonsMultiplets1.00 - 2.0010H

Experimental Protocol for High-Quality ¹H NMR Acquisition

Obtaining a high-resolution and artifact-free ¹H NMR spectrum is paramount for accurate structural analysis. The following protocol outlines a self-validating system for data acquisition.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for non-polar to moderately polar organic molecules and its residual solvent peak at δ 7.26 ppm provides a convenient internal reference.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used if necessary.

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks. An automated shimming routine is often sufficient, but manual shimming may be required for the highest resolution.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 10 ppm).

    • Use a standard 90° pulse angle.

    • Set the number of scans to a minimum of 16 to ensure a good signal-to-noise ratio. For dilute samples, more scans will be necessary.

    • Employ a relaxation delay of at least 2-5 seconds to allow for full relaxation of the protons, which is crucial for accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the residual CDCl₃ peak to δ 7.26 ppm.

    • Integrate all signals and normalize the integration values, for instance, by setting the singlet of the Boc group to 9.

Workflow Visualization

The logical flow of acquiring and interpreting the ¹H NMR spectrum can be visualized as follows:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation Prep1 Weigh Sample (5-10 mg) Prep2 Add CDCl3 (0.6-0.7 mL) Prep1->Prep2 Prep3 Ensure Complete Dissolution Prep2->Prep3 Acq1 Lock & Shim Prep3->Acq1 Acq2 Set Acquisition Parameters Acq1->Acq2 Acq3 Acquire FID (16+ scans) Acq2->Acq3 Proc1 Fourier Transform Acq3->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Calibrate to Solvent Peak (7.26 ppm) Proc2->Proc3 Proc4 Integrate Signals Proc3->Proc4 Interp1 Assign Diagnostic Signals (Boc, Ethyl) Proc4->Interp1 Interp2 Analyze Cyclohexane Region Interp1->Interp2 Interp3 Confirm Stereochemistry Interp2->Interp3 Interp4 Verify Structure & Purity Interp3->Interp4

Workflow for ¹H NMR Analysis of this compound.

Conclusion: A Self-Validating Approach to Structural Confirmation

The ¹H NMR spectrum of this compound, when acquired and interpreted correctly, provides a wealth of information that confirms the molecule's identity, stereochemistry, and purity. The distinct signals of the Boc and ethyl groups serve as immediate diagnostic markers, while a detailed analysis of the cyclohexane proton region, grounded in an understanding of conformational preferences, validates the trans-diequatorial structure. By following a robust experimental protocol and a logical interpretation workflow, researchers can confidently verify this key synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

An In-depth Technical Guide to the ¹³C NMR Analysis of Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound, offering insights into spectral interpretation, experimental design, and the influence of molecular geometry on chemical shifts.

Introduction: The Structural Significance of this compound

This compound is a key building block in medicinal chemistry and organic synthesis. Its structure combines a cyclohexane ring, an ethyl acetate moiety, and a Boc-protected amine, making it a versatile intermediate for the synthesis of a wide range of pharmaceutical compounds. The stereochemistry of the substituted cyclohexane ring—specifically, the cis or trans orientation of the substituents—is often critical to the biological activity and physicochemical properties of the final product. ¹³C NMR spectroscopy is an indispensable tool for the unambiguous determination of this and other structural features.

Predicted ¹³C NMR Spectral Data

A detailed analysis of the molecular structure of this compound allows for the prediction of its ¹³C NMR spectrum. The molecule's carbon framework can be broken down into three key regions: the ethyl acetate group, the cyclohexane ring, and the tert-butoxycarbonyl (Boc) protecting group. The expected chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen) and the overall molecular geometry.

Below is a table summarizing the predicted and, where available from spectral databases, observed ¹³C NMR chemical shifts for this compound. It is important to note that the actual chemical shifts can be influenced by the solvent used and the concentration of the sample.

Carbon AtomDescriptionPredicted Chemical Shift (δ, ppm)
C=O (Ester)Carbonyl carbon of the ethyl acetate group170-175
C=O (Boc)Carbonyl carbon of the Boc protecting group155-160
-O-C H₂-CH₃Methylene carbon of the ethyl group60-65
-O-CH₂-C H₃Methyl carbon of the ethyl group10-15
C -NH(Boc)Cyclohexane carbon attached to the Boc-amino group45-55
-C (CH₃)₃ (Boc)Quaternary carbon of the Boc group78-82
-C(C H₃)₃ (Boc)Methyl carbons of the Boc group25-30
Cyclohexane Ring CarbonsCH and CH₂ carbons of the cyclohexane ring25-45
-C H₂-COOEtMethylene carbon of the acetate group35-45

Experimental Protocol for ¹³C NMR Acquisition

A robust and reproducible experimental protocol is fundamental to obtaining high-quality ¹³C NMR data. The following is a standardized procedure for the analysis of small organic molecules like this compound.

Sample Preparation
  • Sample Weighing : Accurately weigh approximately 50-100 mg of this compound for a standard ¹³C NMR analysis. A higher concentration is generally required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Solvent Selection : Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Add approximately 0.6-0.7 mL of the deuterated solvent to the sample in a clean, dry NMR tube.

  • Dissolution : Gently vortex or agitate the NMR tube to ensure the complete dissolution of the sample.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can often reference the spectrum to the residual solvent peak.

Spectrometer Setup and Data Acquisition
  • Instrument Tuning : Tune the NMR probe to the ¹³C frequency.

  • Locking and Shimming : Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters :

    • Pulse Program : A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

    • Number of Scans (ns) : A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio. This can range from several hundred to several thousand scans depending on the sample concentration.

    • Relaxation Delay (d1) : A relaxation delay of 1-2 seconds is generally sufficient for qualitative analysis.

    • Spectral Width (sw) : A spectral width of approximately 200-250 ppm is appropriate to cover the expected range of chemical shifts for organic molecules.

    • Acquisition Time (aq) : An acquisition time of 1-2 seconds is typical.

Spectral Interpretation: A Deeper Dive

The interpretation of the ¹³C NMR spectrum of this compound involves the assignment of each peak to a specific carbon atom in the molecule. This process is guided by the predicted chemical shifts, signal intensities (with caution, as they are not always directly proportional to the number of carbons in standard ¹³C NMR), and by using advanced NMR techniques if necessary.

The Influence of Stereochemistry

The stereochemistry of the 1,4-disubstituted cyclohexane ring has a significant impact on the ¹³C NMR spectrum. The cis and trans isomers will exhibit different chemical shifts for the cyclohexane ring carbons due to the differing spatial relationships between the substituents.

  • Trans Isomer : In the more stable diequatorial conformation, the substituents are further apart, leading to less steric hindrance.

  • Cis Isomer : This isomer will have one axial and one equatorial substituent, leading to more complex conformational dynamics and potentially different chemical shifts due to the anisotropic effects of the axial substituent.

The chemical shift of the carbon bearing the substituent (C1 and C4 of the cyclohexane ring) is particularly sensitive to its axial or equatorial orientation. Generally, an axial substituent will cause a shielding (upfield shift) of the C3 and C5 carbons (the γ-gauche effect).

Workflow for Structural Elucidation

The following diagram illustrates a logical workflow for the structural elucidation of this compound using ¹³C NMR spectroscopy.

G cluster_0 Preparation & Acquisition cluster_1 Data Processing & Initial Analysis cluster_2 Spectral Interpretation & Assignment cluster_3 Structural Confirmation A Sample Preparation (Dissolution in CDCl₃) B ¹³C NMR Data Acquisition (Proton Decoupled) A->B Transfer to NMR Spectrometer C Fourier Transform & Phasing B->C D Peak Picking & Chemical Shift Referencing C->D E Count Number of Unique Carbon Signals D->E F Assign Carbonyl Carbons (Ester & Boc) E->F G Assign Boc Group Carbons (Quaternary & Methyl) F->G H Assign Ethyl Acetate Carbons (-OCH₂- & -CH₃) G->H I Assign Cyclohexane & Acetate CH/CH₂ Carbons H->I J Correlate with Predicted Shifts & Stereochemical Models I->J K Final Structure Elucidation (Including Stereochemistry) J->K

Caption: Workflow for the ¹³C NMR analysis of this compound.

Advanced NMR Techniques for Unambiguous Assignment

For complex molecules or to resolve ambiguities in the ¹³C spectrum, advanced NMR experiments can be employed:

  • DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT-90 and DEPT-135 experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum will only show signals for CH carbons, while a DEPT-135 spectrum will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are absent in both DEPT spectra.

  • HSQC (Heteronuclear Single Quantum Coherence) : This 2D NMR experiment correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. This is extremely useful for assigning the protonated carbons in the molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation) : This 2D NMR experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.

Conclusion

¹³C NMR spectroscopy is a powerful and essential technique for the structural analysis of this compound. A thorough understanding of the principles of ¹³C NMR, combined with a systematic approach to data acquisition and interpretation, allows for the unambiguous assignment of all carbon signals and the determination of key structural features, including the critical stereochemistry of the cyclohexane ring. The insights gained from this analysis are vital for ensuring the quality and purity of this important synthetic intermediate in the drug development pipeline.

An In-depth Technical Guide to the Stability and Storage of Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural integrity is paramount to ensure the quality, efficacy, and safety of the final drug product. This guide provides a comprehensive technical overview of the factors influencing the stability of this compound and outlines a systematic approach to its storage and handling. By understanding the inherent chemical liabilities of its functional groups—the Boc-carbamate, the ethyl ester, and the cyclohexyl scaffold—we can proactively design robust storage protocols and stability-indicating analytical methods. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally related compounds.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability and developing appropriate analytical methods.

PropertyValueSource
Molecular Formula C₁₅H₂₇NO₄[1][2][3][4][5][6]
Molecular Weight 285.38 g/mol [1][3][4][5]
Appearance White to yellow solid/powder to crystal[4][7]
Melting Point ~75 °C[4][8]
Predicted Boiling Point 378.0 ± 11.0 °C[4][8]
Predicted Density 1.04 ± 0.1 g/cm³[4][8]
Storage Recommendations Room Temperature or 2-8°C[1][2][4][7][8]

Chemical Stability Profile: A Functional Group Approach

The stability of this compound is dictated by the lability of its constituent functional groups. The primary sites of potential degradation are the tert-butoxycarbonyl (Boc) protecting group and the ethyl ester linkage.

The Boc-Carbamate Moiety: Acid and Thermal Sensitivity

The Boc group is a widely used amine protecting group, prized for its stability in basic and nucleophilic conditions but known for its lability under acidic and certain thermal conditions.[9][]

  • Acid-Catalyzed Hydrolysis: The primary degradation pathway for the Boc group is acid-catalyzed hydrolysis. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then forms isobutylene and carbon dioxide. This process is irreversible and results in the formation of the free amine, Ethyl 2-(4-aminocyclohexyl)acetate. Even mild acidic conditions, such as those encountered with some chromatography mobile phases (e.g., trifluoroacetic acid), can initiate this degradation over time.[11] Therefore, prolonged exposure to acidic environments during workup, purification, or storage must be strictly avoided.

  • Thermal Degradation: The Boc group can also be cleaved thermally, without the need for an acid catalyst.[12] While this typically requires elevated temperatures (often above 100°C), the potential for slow degradation at moderately elevated storage temperatures over extended periods cannot be dismissed without experimental validation.[13][14][15]

The Ethyl Ester Moiety: Susceptibility to Hydrolysis

The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid, 2-[4-(Boc-amino)cyclohexyl]acetic acid, and ethanol.

  • Base-Catalyzed Hydrolysis (Saponification): This is a significant stability concern. Exposure to basic conditions (e.g., residual caustic material, basic media) will lead to rapid and irreversible hydrolysis of the ester.

  • Acid-Catalyzed Hydrolysis: While generally slower than base-catalyzed hydrolysis, acidic conditions can also promote the cleavage of the ethyl ester. This presents a dual threat, as acidic conditions can simultaneously cleave both the Boc group and the ester.

The Cyclohexyl Scaffold: Oxidative Vulnerability

The cyclohexylamine core, while generally robust, can be susceptible to oxidation. Oxidative degradation could potentially lead to the formation of cyclohexanone derivatives or other oxidized species.[9][16][17] The presence of atmospheric oxygen, trace metals (which can catalyze oxidation), or oxidizing agents are potential risk factors.

The following diagram illustrates the primary degradation pathways:

G cluster_acid Acidic Conditions cluster_base Basic Conditions cluster_other Other Stressors main This compound boc_cleavage Ethyl 2-(4-aminocyclohexyl)acetate (Boc Cleavage) main->boc_cleavage H⁺ ester_hydrolysis_acid 2-[4-(Boc-amino)cyclohexyl]acetic acid (Ester Hydrolysis) main->ester_hydrolysis_acid H⁺, H₂O ester_hydrolysis_base 2-[4-(Boc-amino)cyclohexyl]acetic acid (Ester Hydrolysis) main->ester_hydrolysis_base OH⁻, H₂O thermal_degradation Ethyl 2-(4-aminocyclohexyl)acetate (Thermal Degradation) main->thermal_degradation Heat (Δ) oxidation Oxidized Derivatives main->oxidation [O]

Caption: Potential Degradation Pathways.

Recommended Storage and Handling

Based on the chemical stability profile, the following storage and handling procedures are recommended to minimize degradation and ensure the long-term integrity of this compound.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerator) is optimal for long-term storage.[1] Room temperature may be acceptable for short periods, but refrigerated conditions will slow potential hydrolytic and thermal degradation pathways.To minimize the rates of all potential chemical degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) .To prevent potential oxidative degradation of the cyclohexylamine ring.[16][17]
Container Use a well-sealed, airtight container made of inert material (e.g., amber glass).To protect from atmospheric moisture and oxygen, and to prevent light exposure.
Light Exposure Protect from light.While no specific photolability data is available, it is a standard precaution for complex organic molecules as per ICH Q1B guidelines.[3][4][7][18][19]
pH Ensure the material is stored in a neutral environment , free from acidic or basic contaminants.To prevent acid-catalyzed cleavage of the Boc group and acid/base-catalyzed hydrolysis of the ethyl ester.[2][8][20][21]

A Framework for Stability Testing: ICH-Guided Forced Degradation Studies

To definitively establish the stability profile and identify potential degradation products, a forced degradation (stress testing) study is indispensable.[5][6][13][22] This involves subjecting the compound to exaggerated conditions to accelerate degradation. The following protocol is based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.[12][23][24][25][26]

Objective

The goal is to generate a degradation profile that will inform the development of a stability-indicating analytical method, elucidate degradation pathways, and determine intrinsic stability. An ideal study aims for 5-20% degradation of the parent compound.[22]

Experimental Protocol

A validated, stability-indicating HPLC method is the cornerstone of this analysis. The method must be able to separate the parent compound from all significant degradation products. A reverse-phase C18 column with a gradient elution using a mobile phase of water and acetonitrile, often with a modifier like formic acid (to avoid the harsh acidity of TFA), is a common starting point.[14]

ConditionProtocolPurposePotential Degradants
Acid Hydrolysis Dissolve in 0.1 M HCl. Incubate at 40-60°C. Monitor at 2, 6, 24, and 48 hours.To assess lability to acid.Boc-deprotected amine, ester-hydrolyzed acid, or both.
Base Hydrolysis Dissolve in 0.1 M NaOH. Incubate at room temperature. Monitor at 1, 4, 8, and 24 hours.To assess lability to base.Ester-hydrolyzed acid.
Oxidation Dissolve in a solution of 3% hydrogen peroxide. Incubate at room temperature, protected from light. Monitor at 2, 6, 24, and 48 hours.To assess oxidative stability.N-oxides, hydroxylated cyclohexyl rings, or other oxidized species.
Thermal Stress Store solid material in an oven at 60°C and 80°C. Monitor at 1, 3, and 7 days.To evaluate solid-state thermal stability.Boc-deprotected amine.
Photostability Expose solid material to a light source conforming to ICH Q1B specifications (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). Use a dark control.To determine light sensitivity.Photolytic degradation products (structure dependent).

The following workflow illustrates the stability testing process:

G cluster_setup Phase 1: Setup & Preparation cluster_stress Phase 2: Forced Degradation cluster_analysis Phase 3: Analysis & Interpretation a Develop & Validate Stability-Indicating HPLC Method b Prepare Stock Solution of Compound a->b c Acid Hydrolysis (HCl, Heat) d Base Hydrolysis (NaOH, RT) e Oxidation (H₂O₂, RT) f Thermal Stress (Solid, Heat) g Photostability (ICH Light Source) h Analyze Samples by HPLC-UV/MS c->h d->h e->h f->h g->h i Quantify Degradation & Identify Impurities h->i j Elucidate Degradation Pathways i->j k Establish Storage Conditions & Re-test Period j->k

Caption: Forced Degradation Workflow.

Conclusion

The stability of this compound is intrinsically linked to the chemical properties of its Boc-carbamate and ethyl ester functional groups. It is most vulnerable to acidic conditions, which can cleave both groups, and basic conditions, which readily hydrolyze the ester. Thermal and oxidative stresses also represent potential degradation pathways. For optimal long-term preservation, the compound should be stored at 2-8°C under an inert atmosphere , protected from light and in a well-sealed container to exclude moisture. A systematic forced degradation study, guided by ICH principles, is the definitive method to elucidate its specific degradation profile, validate analytical methods, and establish a scientifically sound re-test period.

References

A Technical Guide to the Solubility of Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate, a key intermediate in pharmaceutical synthesis[1]. Recognizing the scarcity of public, quantitative solubility data for this specific molecule, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and a detailed, field-proven experimental protocol for accurate solubility determination. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound's behavior in various organic solvents to optimize reaction conditions, purification strategies, and formulation development.

Introduction and Molecular Profile

This compound (CAS No. 946598-34-1) is a carbamate ester with the molecular formula C₁₅H₂₇NO₄ and a molecular weight of 285.38 g/mol [1][2][3]. Its structure features a cyclohexane scaffold, an ethyl acetate functional group, and an amine protected by a tert-butoxycarbonyl (Boc) group. The Boc protecting group is integral to modern organic synthesis, prized for its stability in basic and nucleophilic conditions while being readily removable under mild acidic conditions[4][5].

Understanding the solubility of this intermediate is critical for:

  • Process Chemistry: Selecting appropriate solvents for synthesis and subsequent reactions, such as acidic deprotection[6][7].

  • Purification: Designing effective solvent systems for flash chromatography or developing robust crystallization procedures[4][8].

  • Quality Control: Ensuring batch-to-batch consistency and preventing precipitation issues during manufacturing.

This guide will first deconstruct the molecule's structure to predict its solubility behavior before outlining a definitive experimental method for quantitative measurement.

Theoretical Framework: Predicting Solubility from Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction[9]. The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A favorable dissolution process occurs when solute-solvent interactions are strong enough to overcome the solute's lattice energy and the solvent's cohesive forces.

Analysis of Molecular Features

The structure of this compound presents distinct regions with differing polarities, which dictate its interactions with solvents.

  • Lipophilic (Nonpolar) Regions: The cyclohexane ring and the bulky tert-butyl group of the Boc moiety are significant nonpolar components. These regions contribute to solubility in less polar organic solvents through van der Waals interactions.

  • Polar Aprotic Regions: The ester (-C(=O)O-) and carbamate (-OC(=O)N-) functionalities contain polar carbonyl groups. These act as strong hydrogen bond acceptors, promoting interaction with a wide range of polar solvents.

  • Hydrogen Bonding Potential: The secondary amine proton (N-H) within the carbamate linkage can act as a hydrogen bond donor, enhancing solubility in protic solvents[9].

The predicted XLogP3 value for this compound is 2.6, indicating a moderate degree of lipophilicity and suggesting good solubility in a range of common organic solvents[2].

cluster_molecule This compound cluster_features Key Structural Features mol Structure (See PubChem CID 66626875) lipophilic Lipophilic Regions (Cyclohexane, t-Butyl) - van der Waals Interactions mol->lipophilic polar Polar Aprotic Regions (Ester, Carbamate C=O) - H-Bond Acceptor mol->polar h_bond Hydrogen Bond Donor (Amide N-H) - H-Bond Donor mol->h_bond

Caption: Key molecular features governing solubility.

Anticipated Solubility Trends

Based on this structural analysis, we can predict a qualitative solubility profile:

  • High Solubility: Expected in moderately polar to polar aprotic solvents where the various functional groups can be effectively solvated. Examples include dichloromethane (DCM), chloroform, ethyl acetate (EtOAc), tetrahydrofuran (THF), and acetone. Boc-protected amino acids are generally known to be very soluble in these solvents[10][11].

  • Medium Solubility: Expected in polar protic solvents like methanol and ethanol. While the N-H donor and carbonyl acceptors can interact, the large lipophilic regions may limit miscibility compared to more polar aprotic solvents.

  • Low to Insoluble: Expected in highly nonpolar solvents like hexanes and heptane, which cannot effectively solvate the polar ester and carbamate groups. Similarly, it is expected to be insoluble in water due to the dominance of its lipophilic character[11].

Gold Standard Experimental Protocol: Isothermal Shake-Flask Method

To move beyond prediction and obtain definitive, thermodynamically valid solubility data, the isothermal shake-flask method is the most reliable and widely accepted technique[12][13][14]. This equilibrium method ensures the solution has reached saturation, providing a true measure of solubility under controlled conditions.

Rationale for Method Selection

The shake-flask method is chosen for its robustness and accuracy. It involves agitating an excess of the solid solute with the solvent at a constant temperature for a sufficient duration to reach thermodynamic equilibrium[15]. This approach, when properly executed, avoids the inaccuracies associated with metastable solutions or incomplete dissolution, making it a self-validating system as recommended by IUPAC guidelines[13].

Step-by-Step Experimental Workflow

Materials & Equipment:

  • This compound (solute, >99% purity)

  • Selected organic solvents (analytical grade or higher)

  • Thermostatically controlled orbital shaker or water bath

  • Calibrated thermometer

  • Glass vials with PTFE-lined screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or CAD) or Gas Chromatography (GC) system.

Procedure:

  • Preparation: Add an excess amount of this compound to a series of glass vials. The excess should be visually apparent throughout the experiment to ensure saturation.

  • Solvent Addition: Accurately dispense a known volume or mass of the desired organic solvent into each vial.

  • Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary kinetic studies can determine the minimum time required.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle. Centrifugation at the controlled temperature can be used as an alternative[13].

  • Sampling: Carefully withdraw a clear aliquot of the supernatant using a pipette or syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

  • Dilution & Analysis: Record the exact mass or volume of the filtered saturated solution. Dilute the sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the precise concentration of the solute.

  • Calculation: Calculate the solubility from the measured concentration, accounting for all dilution factors. Express the final result in units such as mg/mL or mol/L.

cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis A 1. Add Excess Solute to Vial B 2. Add Known Volume of Solvent A->B C 3. Agitate at Constant Temperature (24-72h) B->C D 4. Settle/Centrifuge to Separate Phases C->D E 5. Filter Supernatant (0.22 µm) D->E F 6. Dilute for Analysis E->F G 7. Quantify by HPLC/GC F->G H 8. Calculate Solubility (mg/mL) G->H

Caption: Workflow for the Isothermal Shake-Flask Method.

Data Presentation and Interpretation

While experimentally determined values are the gold standard, the following table summarizes the predicted solubility of this compound in a range of common organic solvents, along with their key physical properties[16][17][18]. These predictions are based on the structural analysis in Section 2.

Solvent ClassSolvent NameDielectric Constant (ε)Polarity IndexPredicted SolubilityRationale for Prediction
Halogenated Dichloromethane (DCM)9.13.1Very High Excellent solvent for moderately polar compounds; effectively solvates both polar and nonpolar regions.
Esters Ethyl Acetate (EtOAc)6.04.4Very High Structurally similar to the ester moiety of the solute ("like dissolves like"). Good H-bond acceptor.
Ketones Acetone20.75.1Very High Highly polar aprotic solvent, strong H-bond acceptor for the carbamate and ester groups.
Ethers Tetrahydrofuran (THF)7.64.0High Good H-bond acceptor, effectively solvates the entire molecule.
Alcohols Methanol (MeOH)32.75.1Medium-High Polar protic solvent. H-bonding is favorable, but large nonpolar regions of the solute may limit miscibility.
Alcohols Isopropanol (IPA)19.93.9Medium Less polar than methanol, may be a slightly better solvent due to its larger alkyl group.
Aromatics Toluene2.42.4Low-Medium Primarily nonpolar interactions; can solvate the cyclohexane and Boc groups but not the polar functions.
Alkanes n-Heptane1.90.1Very Low Highly nonpolar; cannot overcome the solute-solute interactions of the polar functional groups.

Practical Applications in Drug Development

The solubility profile directly informs critical process decisions:

  • Reaction Solvent: For subsequent deprotection using acids like TFA or HCl, a solvent with high solubility such as Dichloromethane is a traditional choice, though greener alternatives like ethers (THF) or esters (EtOAc) are increasingly preferred[6].

  • Chromatographic Purification: A common mobile phase for silica gel flash chromatography of Boc-protected compounds involves a gradient of a nonpolar solvent (like heptane, where solubility is low) and a more polar solvent (like ethyl acetate, where solubility is high)[8]. This differential solubility is the basis for separation.

  • Crystallization: To purify the compound by crystallization, an ideal single-solvent system would be one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures (e.g., Isopropanol). Alternatively, a binary solvent system, such as Ethyl Acetate/Heptane, could be employed, where the compound is dissolved in the "good" solvent (EtOAc) and precipitated by the addition of the "anti-solvent" (Heptane)[4][18].

Conclusion

While quantitative solubility data for this compound requires empirical determination, a thorough analysis of its molecular structure allows for robust qualitative predictions. The molecule's blend of lipophilic and polar regions suggests high solubility in common polar aprotic solvents like dichloromethane, ethyl acetate, and acetone, and limited solubility in nonpolar alkanes. For researchers requiring precise data to optimize synthetic and purification processes, the isothermal shake-flask method detailed herein provides a reliable and authoritative protocol. This guide equips scientists with both the theoretical understanding and the practical methodology to confidently manage this important synthetic intermediate.

References

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate, a valuable building block in medicinal chemistry and drug development. The core of this synthesis involves the chemoselective N-protection of an alicyclic amine using Di-tert-butyl dicarbonate (Boc₂O). We will explore the underlying reaction mechanism, provide a detailed, field-tested laboratory protocol, and discuss critical experimental parameters that ensure a high-yield, high-purity synthesis. This guide is intended for researchers, chemists, and drug development professionals who require a robust and reproducible method for preparing Boc-protected amine derivatives.

Introduction: The Role of Boc-Protected Amines in Synthesis

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. Its popularity stems from its stability under a wide range of reaction conditions (e.g., basic hydrolysis, catalytic hydrogenation) and its facile, clean removal under mild acidic conditions (e.g., trifluoroacetic acid). This orthogonality makes the Boc group indispensable in multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS) and the construction of complex pharmaceutical intermediates.

This compound incorporates this key protecting group onto a cyclohexyl scaffold, a common motif in drug design used to improve metabolic stability and lipophilicity. The ethyl acetate moiety provides a handle for further chemical elaboration, making the title compound a versatile synthon for creating novel chemical entities.

Proposed Synthetic Pathway & Retrosynthesis

The synthesis of this compound can be efficiently achieved from the commercially available starting material, ethyl 2-(4-aminocyclohexyl)acetate. The reaction involves the selective acylation of the primary amine with Di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a suitable base.

G cluster_reaction Synthetic Transformation Target This compound SM Ethyl 2-(4-aminocyclohexyl)acetate (Starting Material) SM->Target Boc Protection Reagent Di-tert-butyl dicarbonate (Boc₂O) + Base (e.g., Triethylamine) G Figure 2: Mechanism of Boc Protection. Amine R-NH₂ (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack Boc2O Boc-O-Boc (Electrophile) Boc2O->Tetrahedral Product R-NH-Boc (Protected Amine) Tetrahedral->Product Collapse & Proton Transfer Byproducts t-BuOH + CO₂ (Byproducts) G Setup 1. Dissolve Amine in DCM AddBase 2. Add Triethylamine (Base) Setup->AddBase AddBoc 3. Add Boc₂O (Slowly) AddBase->AddBoc React 4. Stir at RT (4-12h) AddBoc->React Monitor 5. Monitor by TLC React->Monitor Workup 6. Aqueous Workup (HCl, NaHCO₃, Brine) Monitor->Workup Dry 7. Dry (MgSO₄) & Concentrate Workup->Dry Purify 8. Purify (Column Chromatography) Dry->Purify Characterize 9. Characterize (NMR, MS) Purify->Characterize

Application Note & Protocol: A Scalable and Robust Synthesis of Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate, a key building block in modern medicinal chemistry, notably as an intermediate for the antipsychotic drug Cariprazine.[1] We present a primary, field-proven protocol based on the direct N-protection of ethyl 2-(trans-4-aminocyclohexyl)acetate, selected for its operational simplicity, high yield, and scalability. Furthermore, this guide addresses critical aspects of process safety, optimization, and analytical validation. An alternative synthetic strategy via catalytic hydrogenation is also discussed, with a strong emphasis on the associated hazards and requisite safety protocols for industrial-scale operations. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction and Strategic Overview

This compound[2][3] is a disubstituted cyclohexane derivative incorporating a protected amine and an ethyl ester functionality. The tert-butyloxycarbonyl (Boc) protecting group is favored in multi-step syntheses due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.[4][5][6]

Two primary synthetic strategies were evaluated for large-scale production:

  • Direct Boc-Protection: This route involves the direct acylation of the primary amine in ethyl 2-(4-aminocyclohexyl)acetate with di-tert-butyl dicarbonate (Boc₂O). This approach is highly efficient, proceeds under mild conditions, and avoids the use of high-pressure equipment, making it the preferred method for standard large-scale laboratory and pilot plant production.[7]

  • Catalytic Hydrogenation: This strategy begins with an aromatic precursor, such as ethyl 4-nitrophenylacetate, and involves the simultaneous reduction of the nitro group and saturation of the aromatic ring.[8] While effective, this pathway necessitates high-pressure hydrogenation, involving highly flammable hydrogen gas and pyrophoric catalysts, which poses significant safety challenges and requires specialized equipment.[9][10][11]

This guide will first detail the optimized protocol for the Direct Boc-Protection route. The Catalytic Hydrogenation route will be discussed subsequently, with a focus on the critical safety procedures required for its implementation.

Preferred Protocol: Direct Boc-Protection

This protocol is optimized for a 1-mole scale and can be linearly scaled with appropriate engineering controls. The reaction proceeds by nucleophilic attack of the primary amine on one of the carbonyl carbons of Boc₂O, followed by the departure of a stable leaving group.

Reaction Scheme & Mechanism

The reaction is a standard N-acylation to form a carbamate. A base is used to neutralize the acidic byproduct, driving the reaction to completion.

Boc_Protection sub Ethyl 2-(trans-4-aminocyclohexyl)acetate prod This compound sub->prod + boc2o Di-tert-butyl dicarbonate (Boc₂O) boc2o->prod + base Base (e.g., Et₃N, NaHCO₃) Solvent (e.g., THF, CH₂Cl₂) base->prod Reaction Conditions

Caption: Boc-protection of the primary amine.

Materials and Equipment

Table 1: Reagent Specifications and Quantities

ReagentCAS NumberMolecular Wt. ( g/mol )MolesMass (g)Volume (mL)Density (g/mL)Notes
Ethyl 2-(trans-4-aminocyclohexyl)acetate56239-25-9185.281.00185.3--Starting material, >98% purity
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5218.251.05229.2--1.05 equivalents, >99% purity
Triethylamine (Et₃N)121-44-8101.191.20121.41680.7261.2 equivalents, acts as base
Tetrahydrofuran (THF)109-99-972.11--20000.889Anhydrous solvent
Ethyl Acetate (EtOAc)141-78-688.11--~30000.902Extraction solvent
1 M Hydrochloric Acid (HCl)7647-01-036.46--~1000~1.02Aqueous wash
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01--~1000-Aqueous wash
Saturated Sodium Chloride (Brine)7647-14-558.44--~1000-Aqueous wash
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-~100 g--Drying agent
n-Hexane110-54-386.18--~15000.659For trituration/crystallization

Equipment:

  • 5 L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet.

  • 1 L dropping funnel.

  • 6 L separatory funnel.

  • Rotary evaporator with a 5 L flask.

  • Large Büchner funnel and filter flask.

  • Vacuum oven.

Step-by-Step Synthesis Protocol
  • Reactor Setup and Inerting: Assemble the 5 L reactor and ensure it is clean and dry. Purge the vessel with dry nitrogen for 15 minutes.

  • Charging Reagents: Charge the reactor with ethyl 2-(trans-4-aminocyclohexyl)acetate (185.3 g, 1.00 mol) and anhydrous tetrahydrofuran (2.0 L). Begin stirring to dissolve the starting material completely.

  • Base Addition: Add triethylamine (168 mL, 1.20 mol) to the solution via the dropping funnel over 5 minutes.

  • Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (229.2 g, 1.05 mol) in 500 mL of anhydrous THF and add this solution to the dropping funnel. Add the Boc₂O solution to the reactor dropwise over 60-90 minutes. Causality Note: A controlled addition rate is crucial to manage the mild exotherm of the reaction and prevent side reactions. Maintain the internal temperature below 30 °C, using the reactor jacket for cooling if necessary.

  • Reaction Monitoring: Allow the reaction to stir at ambient temperature (20-25 °C) for 3-5 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed.

    • TLC System: 3:1 Hexane:Ethyl Acetate.

    • Visualization: Ninhydrin stain (starting material will appear as a colored spot, product will not).

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the THF.

  • Aqueous Work-up and Extraction:

    • Redissolve the resulting residue in ethyl acetate (1.5 L).

    • Transfer the solution to a 6 L separatory funnel.

    • Wash the organic layer successively with:

      • 1 M HCl (2 x 500 mL) - to remove excess triethylamine.

      • Saturated NaHCO₃ solution (2 x 500 mL) - to neutralize any remaining acid.

      • Brine (1 x 1000 mL) - to break emulsions and remove water.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (~100 g), stir for 20 minutes, and then filter to remove the drying agent.

  • Product Isolation and Purification:

    • Concentrate the filtered ethyl acetate solution on a rotary evaporator to obtain a viscous oil.

    • Add n-hexane (1.5 L) to the oil and stir vigorously. The product should precipitate as a white solid. If it remains oily, scratching the flask with a glass rod or adding a seed crystal can induce crystallization.[12] This process, known as trituration, effectively purifies the product from more soluble impurities.[5]

    • Stir the resulting slurry at room temperature for 1 hour, then cool in an ice bath for another hour to maximize precipitation.

  • Drying: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the filter cake with cold n-hexane (2 x 250 mL). Dry the product in a vacuum oven at 40 °C to a constant weight.

    • Expected Yield: 250-270 g (88-95%).

    • Appearance: White crystalline solid.

Alternative Route: Catalytic Hydrogenation of Ethyl 4-Nitrophenylacetate

This route is a powerful transformation but carries significant operational risks.[10] It involves the reduction of a nitro group and the saturation of an aromatic ring in a single step.

Reaction Scheme

Ethyl 4-Nitrophenylacetate + 6 H₂ --(Catalyst, Pressure, Temp)--> Ethyl 2-(4-aminocyclohexyl)acetate + 4 H₂O

The resulting amine would then be protected as described in Section 2.

Table 2: Typical Parameters for Aromatic Ring Hydrogenation

ParameterTypical Value/ConditionRationale/Causality
Catalyst 5-10% Palladium on Carbon (Pd/C), 50% wetPd/C is effective for both nitro group reduction and arene hydrogenation. Using a wet catalyst is a critical safety measure to prevent ignition upon contact with air.[13]
Hydrogen Pressure 500-1500 psi (35-100 bar)High pressure is required to overcome the aromaticity of the benzene ring and achieve full saturation.[9][14]
Temperature 80-150 °CElevated temperature increases the reaction rate but must be controlled to prevent runaway reactions.[14]
Solvent Methanol, Ethanol, Isopropyl AlcoholPolar, low-flammability solvents are preferred to minimize fire risk during catalyst handling.[10]
Mandatory Safety Protocol for Large-Scale Hydrogenation

Hydrogenation reactions are intrinsically hazardous due to flammable gas, pyrophoric catalysts, and high pressure.[10][11][15] Adherence to a strict safety protocol is non-negotiable.

Caption: Critical safety workflow for large-scale hydrogenation.

Key Safety Mandates:

  • Oxygen Exclusion: The reactor must be thoroughly purged with an inert gas (nitrogen) before introducing the catalyst or hydrogen to prevent the formation of an explosive atmosphere.[10]

  • Catalyst Handling: Never handle dry, used hydrogenation catalysts in the air.[15] They are often pyrophoric and will ignite spontaneously. The catalyst must be charged as a slurry and, after the reaction, filtered while keeping the filter cake completely submerged in solvent or water.[13][15]

  • Pressure and Temperature Monitoring: Use a pressure-rated reactor with appropriate safety relief valves.[9] Continuously monitor temperature and pressure to detect any signs of a runaway reaction.

  • Hydrogen Removal: After the reaction, the system must be fully purged with inert gas to remove all traces of hydrogen before the vessel is opened to the atmosphere.[15]

  • Spent Catalyst Quenching: The filtered catalyst should be immediately transferred to a dedicated waste container and submerged in water to render it non-pyrophoric.[13]

Analytical Characterization

The identity and purity of the final product, this compound, must be confirmed by standard analytical techniques.

Table 3: Summary of Analytical Data

AnalysisSpecification / Expected Result
¹H NMR (400 MHz, CDCl₃) δ: 4.40 (br s, 1H, NH), 4.12 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.45 (br s, 1H, CH-N), 2.18 (d, J=7.0 Hz, 2H, CH₂CO₂Et), 1.85-2.00 (m, 2H), 1.70-1.85 (m, 1H), 1.44 (s, 9H, C(CH₃)₃), 1.25 (t, J=7.1 Hz, 3H, OCH₂CH₃), 1.00-1.20 (m, 4H). (Note: Signals for cyclohexyl protons may be complex)
¹³C NMR (101 MHz, CDCl₃) δ: 172.9, 155.3, 79.2, 60.3, 49.9, 41.2, 35.1, 32.5, 28.4, 14.2.
Mass Spec (ESI+) m/z calculated for C₁₅H₂₈NO₄ [M+H]⁺: 286.20. Found: 286.2.
Purity (HPLC) >98.5% (Area %).
Melting Point 73-76 °C

References

Application Note: Efficient Synthesis of Ethyl 2-[trans-4-((tert-butoxycarbonyl)amino)cyclohexyl]acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the tert-butoxycarbonyl (Boc) protection of the primary amine in trans-4-aminocyclohexylacetic acid ethyl ester. The Boc protecting group is fundamental in multi-step organic synthesis, particularly in peptide chemistry and the development of pharmaceutical intermediates, owing to its stability and facile, acid-labile removal.[1][2] This document details a robust and scalable protocol, discusses the underlying reaction mechanism, and provides essential data for reaction monitoring and product validation. The target compound, ethyl 2-[trans-4-(Boc-amino)cyclohexyl]acetate, is a key intermediate in the synthesis of active pharmaceutical ingredients such as Cariprazine, a dopamine D2/D3 receptor partial agonist.[3][4] This guide is intended for researchers and process chemists in the fields of medicinal chemistry and drug development.

Introduction

Selective protection of functional groups is a cornerstone of modern organic synthesis. For amines, the tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups.[5] Its popularity stems from its robustness under a wide range of nucleophilic and basic conditions, while being easily cleaved under mild acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid).[1][6] This orthogonality allows for the selective manipulation of other functional groups within a complex molecule.[7]

The standard method for introducing the Boc group involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O).[2] The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride, leading to the formation of a stable carbamate.[1] The reaction is often facilitated by a base to deprotonate the amine, thereby increasing its nucleophilicity.[8] The byproducts, tert-butanol and carbon dioxide, are volatile and easily removed, simplifying purification.[1]

This note focuses on the synthesis of ethyl 2-[trans-4-((tert-butoxycarbonyl)amino)cyclohexyl]acetate, a valuable building block in medicinal chemistry. The starting material, trans-4-aminocyclohexylacetic acid ethyl ester, is typically supplied as a hydrochloride salt to improve its stability and handling.[9][10] Therefore, the protocol includes an essential in situ neutralization step to liberate the free amine for the subsequent protection reaction.

Reaction Scheme

Boc_Protection_Scheme cluster_start Starting Material cluster_reagents Reagents cluster_product Product SM trans-4-Aminocyclohexylacetic acid ethyl ester hydrochloride P Ethyl 2-[trans-4-((tert-butoxycarbonyl)amino)cyclohexyl]acetate SM->P 1. Base, Solvent 2. Boc₂O, RT Boc2O Di-tert-butyl dicarbonate (Boc₂O) Base Base (e.g., Triethylamine) Solvent Solvent (e.g., DCM)

Caption: General reaction scheme for the Boc protection.

Mechanistic Overview

The Boc protection of a primary amine with di-tert-butyl dicarbonate in the presence of a base like triethylamine (TEA) follows a two-step mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate.

  • Collapse and Deprotonation: The intermediate collapses, expelling an unstable tert-butyl carbonate anion as a leaving group. The TEA then deprotonates the positively charged nitrogen, yielding the N-Boc protected amine and triethylammonium. The tert-butyl carbonate subsequently decomposes into gaseous carbon dioxide and tert-butoxide, which is protonated by the triethylammonium to form tert-butanol.[1][11]

reaction_mechanism amine R-NH₂ (Free Amine) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack boc2o Boc₂O boc2o->intermediate product R-NH-Boc (Product) intermediate->product Collapse & Deprotonation (Base) byproducts t-BuOH + CO₂ + Base·H⁺ intermediate->byproducts

Caption: Simplified mechanism of base-mediated Boc protection.

Detailed Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale. Adjust quantities accordingly for different scales.

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )Amount (mmol)QuantityNotes
trans-4-Aminocyclohexylacetic acid ethyl ester hydrochloride221.7210.02.22 gStarting material.[12]
Di-tert-butyl dicarbonate (Boc₂O)218.2511.02.40 g (1.1 equiv)Reagent grade, solid.
Triethylamine (TEA)101.1912.01.67 mL (1.2 equiv)Anhydrous, freshly distilled recommended.
Dichloromethane (DCM)84.93-50 mLAnhydrous solvent.
Saturated aqueous sodium bicarbonate (NaHCO₃) solution--2 x 30 mLFor aqueous work-up.
Brine (Saturated aqueous NaCl solution)--30 mLFor aqueous work-up.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)--~5 gDrying agent.
Ethyl acetate--As neededFor extraction.
Hexanes--As neededFor purification/crystallization.

Equipment

  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

  • Preparation of the Free Amine:

    • To a 250 mL round-bottom flask, add trans-4-aminocyclohexylacetic acid ethyl ester hydrochloride (2.22 g, 10.0 mmol).

    • Add dichloromethane (DCM, 50 mL) and a magnetic stir bar.

    • Cool the resulting suspension in an ice-water bath to 0 °C.

    • Slowly add triethylamine (1.67 mL, 12.0 mmol) dropwise to the stirring suspension.

    • Stir the mixture at 0 °C for 30 minutes. The suspension should become a clear solution as the free amine is formed.

  • Boc Protection Reaction:

    • To the cold solution of the free amine, add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) portion-wise over 5 minutes, ensuring the internal temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction at room temperature for 12-16 hours (overnight).

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes). The product should have a higher Rf value than the starting amine. A ninhydrin stain can be used to visualize the primary amine starting material, which will no longer be present upon reaction completion.

  • Work-up and Isolation:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (30 mL).[13] This removes the triethylamine hydrochloride salt and any unreacted Boc anhydride.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is often obtained as a colorless oil or a waxy solid.

    • For purification, the crude material can be recrystallized. Dissolve the residue in a minimal amount of hot ethyl acetate and add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.[6]

    • Alternatively, if the product is an oil, it can be solidified by trituration with cold hexanes.[14]

    • Collect the resulting white solid by vacuum filtration, wash with a small amount of cold hexanes, and dry under high vacuum.

Experimental Workflow

workflow start Start: Amine·HCl in DCM step1 Cool to 0 °C start->step1 step2 Add Triethylamine Stir 30 min step1->step2 step3 Add Boc₂O (portion-wise) step2->step3 step4 Warm to RT Stir 12-16 h step3->step4 step5 Monitor by TLC step4->step5 step6 Aqueous Work-up (NaHCO₃, Brine) step5->step6 step7 Dry (MgSO₄) & Concentrate step6->step7 step8 Purify (Recrystallization) step7->step8 end_node Final Product: White Solid step8->end_node

Caption: Step-by-step experimental workflow diagram.

Results and Characterization

The successful synthesis of ethyl 2-[trans-4-((tert-butoxycarbonyl)amino)cyclohexyl]acetate should yield a white crystalline solid.

PropertyExpected Value
Appearance White to off-white solid/powder[3]
Molecular Formula C₁₅H₂₇NO₄[9]
Molecular Weight 285.38 g/mol [9]
Melting Point ~75 °C[3]
Yield Typically >90%
¹H NMR (CDCl₃) δ (ppm): 4.35 (br s, 1H, NH), 4.12 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.40 (br s, 1H, CH-NH), 2.16 (d, J=7.0 Hz, 2H, CH₂COO), 1.80-2.00 (m, 4H), 1.44 (s, 9H, C(CH₃)₃), 1.25 (t, J=7.1 Hz, 3H, OCH₂CH₃), 0.95-1.15 (m, 5H).
¹³C NMR (CDCl₃) δ (ppm): 172.8, 155.2, 79.1, 60.3, 49.8, 41.5, 34.7, 32.5, 28.4.[15]
IR (KBr, cm⁻¹) ~3360 (N-H stretch), ~2930 (C-H stretch), ~1730 (C=O ester), ~1685 (C=O carbamate), ~1520 (N-H bend).
MS (ESI+) m/z: 286.2 [M+H]⁺, 308.2 [M+Na]⁺

Note: NMR and IR spectral data are predicted or compiled from typical values for the functional groups present and available library data. Actual values may vary slightly.[5][15]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient base, inactive Boc₂O, or insufficient reaction time.Ensure the amine hydrochloride is fully neutralized by using a slight excess of base. Use fresh Boc₂O. Allow the reaction to stir for a longer period (up to 24h).
Product is an Oil, Fails to Solidify Presence of residual solvent or impurities. The compound may be hygroscopic.Ensure the crude product is thoroughly dried under high vacuum. Attempt trituration with a cold non-polar solvent like hexanes or diethyl ether. Seeding with a known crystal can initiate crystallization.[14][16]
Low Yield after Work-up Product loss during aqueous extraction if the product has some water solubility.Minimize the volume of aqueous washes. Back-extract the aqueous layers with ethyl acetate or DCM to recover any dissolved product.
Di-Boc Protected Product Formed This is generally not an issue for primary amines under these mild conditions.This side reaction is more common with less sterically hindered amines or under more forcing conditions. The described protocol should favor mono-protection.

Conclusion

This application note provides a reliable and detailed protocol for the Boc protection of trans-4-aminocyclohexylacetic acid ethyl ester. The procedure is high-yielding and employs standard laboratory techniques and reagents. The provided characterization data serves as a benchmark for product validation. This methodology is well-suited for both small-scale synthesis in a research setting and for scale-up in drug development processes, providing a dependable route to a key pharmaceutical intermediate.

References

Application Notes and Protocols for the Deprotection of Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Removal of a Workhorse Protecting Group

In the landscape of modern organic synthesis, particularly within pharmaceutical and medicinal chemistry, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone for amine protection. Its widespread use is attributed to its robustness under a variety of reaction conditions, including basic and nucleophilic environments, and its facile, predictable removal under acidic conditions. This orthogonality is paramount in multi-step syntheses of complex molecules.[1][2] The target molecule, Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate, is a valuable building block, notably in the synthesis of therapeutic agents like Cariprazine, an antipsychotic medication.[3][4] Its structure features a Boc-protected amine on a cyclohexane ring, a common motif in drug design.

This guide provides a comprehensive overview and detailed protocols for the deprotection of this compound to yield the corresponding free amine, Ethyl 2-(4-aminocyclohexyl)acetate. We will delve into the mechanistic underpinnings of the most common acidic deprotection strategies, offer field-proven, step-by-step protocols, and discuss the critical considerations for successful reaction execution, work-up, and purification.

Mechanistic Insight: The Acid-Catalyzed Liberation of the Amine

The removal of the Boc group is an acid-catalyzed process that proceeds through a well-understood mechanism.[5] The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl). This protonation enhances the electrophilicity of the carbonyl carbon and weakens the tert-butyl-oxygen bond. The subsequent step involves the cleavage of this bond to form a stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate. The carbamic acid readily undergoes decarboxylation, releasing carbon dioxide gas and the desired free amine. In the acidic reaction medium, the newly liberated amine is protonated to form its corresponding salt (e.g., trifluoroacetate or hydrochloride salt).

A potential side reaction in this process is the alkylation of nucleophilic sites on the substrate or solvent by the liberated tert-butyl cation.[6] This can be mitigated by the use of scavengers, though for a simple substrate like this compound, this is often not a significant concern.

Comparative Overview of Deprotection Methodologies

The two most prevalent and reliable methods for Boc deprotection in a laboratory setting are treatment with trifluoroacetic acid (TFA) and a solution of hydrogen chloride (HCl) in an organic solvent, typically 1,4-dioxane. The choice between these reagents often depends on the scale of the reaction, the desired final salt form, and the presence of other acid-sensitive functional groups in the molecule.

Method Reagents Typical Conditions Advantages Disadvantages
TFA Deprotection Trifluoroacetic acid (TFA), Dichloromethane (DCM)0°C to Room Temp, 30 min - 2 hFast, efficient, volatile reagents are easily removed.[7]TFA is corrosive and expensive; product is a TFA salt which can be oily.[8]
HCl/Dioxane Deprotection 4M HCl in 1,4-DioxaneRoom Temp, 1 - 16 hYields a crystalline hydrochloride salt, which is often easier to handle and purify.[8][9]Can be slower than TFA; dioxane is a peroxide-former and requires careful handling.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol is favored for its speed and the ease of removing the acidic reagent and solvent post-reaction.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M. Place the flask in an ice bath and stir the solution.

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution. A common and effective condition is a 1:1 mixture of DCM and TFA.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.[7]

  • Work-up - Isolation of the Free Amine: a. Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. b. Carefully dissolve the residue in an appropriate organic solvent such as ethyl acetate. c. Slowly add saturated aqueous sodium bicarbonate solution to neutralize the remaining acid. Caution: CO₂ evolution will cause foaming. d. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the free amine, Ethyl 2-(4-aminocyclohexyl)acetate.

  • Work-up - Isolation of the TFA Salt: a. After reaction completion, concentrate the mixture under reduced pressure. b. Add diethyl ether to the residue to precipitate the TFA salt. c. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up start Dissolve Boc-protected amine in DCM add_tfa Add TFA at 0°C start->add_tfa stir Stir at Room Temperature add_tfa->stir monitor Monitor by TLC/LC-MS stir->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete neutralize Neutralize with NaHCO₃ (aq) concentrate->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry and Concentrate extract->dry product Free Amine Product dry->product

Caption: Workflow for TFA-mediated Boc deprotection.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is particularly useful when the hydrochloride salt of the product is desired, as it often precipitates from the reaction mixture, simplifying purification.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Methanol (optional, for solubility)

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, suspend or dissolve this compound (1.0 equivalent) in a 4M solution of HCl in 1,4-dioxane.[9] If solubility is an issue, a minimal amount of methanol can be added.

  • Reaction: Stir the mixture at room temperature. The reaction time can vary from 1 to 16 hours, depending on the substrate and concentration.[9]

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Isolation: a. Upon completion, the hydrochloride salt of the product may precipitate directly from the reaction mixture. b. If a precipitate has formed, add diethyl ether to ensure complete precipitation. c. Collect the solid product by filtration, wash thoroughly with diethyl ether to remove any residual dioxane and starting material, and dry under vacuum. d. If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt, which can then be triturated with or recrystallized from an appropriate solvent system (e.g., ethanol/diethyl ether).

HCl_Deprotection_Mechanism cluster_byproducts Byproducts Boc_Amine This compound R-NH-Boc Protonated Protonated Intermediate R-NH-Boc(H⁺) Boc_Amine->Protonated + H⁺ (from HCl) Carbamic_Acid Carbamic Acid R-NH-COOH Protonated->Carbamic_Acid - (CH₃)₃C⁺ tBu tert-Butyl Cation (CH₃)₃C⁺ Protonated->tBu Free_Amine Free Amine R-NH₂ Carbamic_Acid->Free_Amine - CO₂ CO2 Carbon Dioxide CO₂ Carbamic_Acid->CO2 Amine_Salt {Amine Hydrochloride Salt | R-NH₃⁺Cl⁻} Free_Amine->Amine_Salt + HCl

Caption: Mechanism of HCl-mediated Boc deprotection.

Purification and Characterization

For the free amine obtained from the TFA protocol, if further purification is necessary, column chromatography on silica gel using a gradient of methanol in dichloromethane is typically effective. The hydrochloride salt obtained from the HCl/dioxane method is often pure after filtration and washing. If required, it can be recrystallized from a suitable solvent such as ethanol or a mixture of methanol and diethyl ether.

The successful deprotection can be confirmed by:

  • ¹H NMR: Disappearance of the characteristic singlet at ~1.4 ppm corresponding to the nine protons of the tert-butyl group of the Boc protecting group. Appearance of a broad singlet corresponding to the -NH₂ or -NH₃⁺ protons.

  • Mass Spectrometry: Observation of the molecular ion corresponding to the deprotected product.

Conclusion and Field Insights

The deprotection of this compound is a robust and high-yielding transformation that is fundamental to its application in further synthetic steps. Both the TFA and HCl/dioxane methods are reliable, and the choice between them is often a matter of practical consideration. For rapid, small-scale deprotections where the final product will be used in a subsequent step without isolation of the salt, the TFA method is often preferred. For larger-scale synthesis or when a stable, crystalline solid is desired for long-term storage or purification, the HCl/dioxane method is advantageous. As with any chemical transformation, careful monitoring and appropriate work-up are key to obtaining a high yield of pure product.

References

Application Notes and Protocols: The Role of Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Intermediate for Dopamine Receptor Modulators

Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate is a critical pharmaceutical intermediate, primarily recognized for its role as a key building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its bifunctional nature, featuring a Boc-protected amine and an ethyl ester, offers a versatile scaffold for medicinal chemists. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle on the amine functionality, while the ethyl acetate moiety allows for further chemical transformations. This intermediate is particularly crucial in the synthesis of Cariprazine, an antipsychotic medication used for the treatment of schizophrenia and bipolar disorder.[1] Cariprazine is a potent dopamine D3/D2 receptor partial agonist, and the specific stereochemistry of the cyclohexyl ring in its precursors, like Ethyl 2-[4-(trans-amino)cyclohexyl]acetate, is vital for its therapeutic activity.[2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in pharmaceutical synthesis. We will delve into its chemical properties, detailed protocols for its application, and the underlying scientific principles that govern its reactivity.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for ensuring the quality and consistency of the final API.

PropertyValueSource
Chemical Name ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetate[4]
Synonyms Ethyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate, Ethyl 2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate[1][4]
CAS Number 946598-34-1 (trans-isomer)[5]
Molecular Formula C₁₅H₂₇NO₄[1][4]
Molecular Weight 285.38 g/mol [1][4]
Appearance White to off-white crystalline powder
Melting Point 73.0 to 77.0 °C
Purity (typical) >98.0% (GC)

Application in the Synthesis of Cariprazine: A Step-by-Step Workflow

The synthesis of Cariprazine from this compound involves a multi-step process that highlights the utility of this intermediate. The following workflow outlines the key transformations.

G cluster_0 Synthesis of this compound cluster_1 Core Intermediate Utilization cluster_2 Cariprazine Synthesis Cascade A trans-(4-amino-cyclohexyl)-acetic acid ethyl ester hydrochloride B This compound A->B Boc Protection C Deprotection (Acid-catalyzed) B->C D trans-4-aminocyclohexyl acetic acid ethyl ester C->D E Coupling with Carboxylic Acid Derivative D->E F Amide Intermediate E->F G Reduction F->G H Final Coupling & Urea Formation G->H I Cariprazine H->I

Caption: Synthetic workflow from the precursor to Cariprazine.

Protocol 1: Boc Protection of trans-(4-amino-cyclohexyl)-acetic acid ethyl ester hydrochloride

Objective: To protect the primary amine of the starting material to yield this compound.

Rationale: The Boc protecting group is employed due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[6] This protection prevents the amine from undergoing undesired side reactions in subsequent synthetic steps. Di-tert-butyl dicarbonate (Boc₂O) is a common and efficient reagent for this transformation.

Materials:

  • trans-(4-amino-cyclohexyl)-acetic acid ethyl ester hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve trans-(4-amino-cyclohexyl)-acetic acid ethyl ester hydrochloride in a mixture of water and an organic solvent (e.g., DCM or THF).

  • Add a base such as sodium bicarbonate or triethylamine to neutralize the hydrochloride salt and to act as a proton scavenger.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.5 equivalents) in the same organic solvent to the reaction mixture with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with water and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Protocol 2: Acid-Catalyzed Deprotection of this compound

Objective: To remove the Boc protecting group to liberate the primary amine for subsequent coupling reactions.

Rationale: The deprotection of the Boc group is typically achieved under acidic conditions.[7] The mechanism involves the protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[7][8][9] Trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane are commonly used reagent systems.[10][11] The choice of acid can influence the reaction rate and the nature of the resulting salt of the deprotected amine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using TFA):

  • Dissolve this compound in DCM.

  • Add TFA (typically 20-50% v/v) to the solution at room temperature. Effervescence due to the release of carbon dioxide should be observed.[9]

  • Stir the reaction mixture for 30 minutes to 2 hours, monitoring by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine, trans-4-aminocyclohexyl acetic acid ethyl ester.

G cluster_0 Boc Deprotection Mechanism A Boc-protected Amine B Protonation of Carbonyl Oxygen A->B + H+ (e.g., from TFA) C Formation of tert-butyl cation and Carbamic Acid B->C Loss of (CH3)3C+ D Decarboxylation C->D Spontaneous E Free Amine D->E - CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.[7][8]

Analytical Quality Control

Ensuring the purity and identity of this compound is paramount for the successful synthesis of the API and for meeting regulatory standards.

Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of the intermediate and for identifying any process-related impurities.

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile and water (with an optional acid modifier like formic acid or TFA) is commonly used.

  • Detection: UV detection at a wavelength where the compound has sufficient absorbance (e.g., ~210 nm).

Structural Confirmation (NMR and IR Spectroscopy)

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the chemical structure of the intermediate.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the ethyl group (a triplet and a quartet), the protons on the cyclohexyl ring, the protons adjacent to the ester, the Boc group (a singlet around 1.4 ppm), and the NH proton.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all 15 carbon atoms in the molecule, including the carbonyls of the ester and the carbamate.[4]

  • IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretches of the ester and carbamate, and C-H stretches of the aliphatic groups.[4]

Impurity Profiling

Potential impurities in this compound can arise from the starting materials or from side reactions during synthesis. Common impurities may include the cis-isomer, unreacted starting material, or byproducts from the Boc-protection step. A thorough impurity profile should be established using techniques like LC-MS to identify and quantify any minor components.

Conclusion: A Foundation for Advanced Pharmaceutical Synthesis

This compound stands as a testament to the importance of well-designed intermediates in modern pharmaceutical development. Its strategic use, particularly in the synthesis of Cariprazine, enables the efficient and controlled construction of a complex and therapeutically significant molecule. The protocols and scientific rationale presented in these notes are intended to provide a solid foundation for researchers to confidently and effectively utilize this versatile building block in their synthetic endeavors. Adherence to rigorous analytical quality control is essential to ensure the production of high-purity intermediates, which is a critical determinant of the final API's quality and safety.

References

Synthetic Applications of Boc-Protected Cyclohexylamine Derivatives: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to the Strategic Importance of Boc-Protected Cyclohexylamine Derivatives

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly valued in the intricate assembly of complex molecules like peptides and pharmaceuticals.[1] Its widespread adoption is due to its remarkable stability across a diverse range of chemical environments and its clean, selective removal under mild acidic conditions.[1][2] This acid lability allows for sophisticated orthogonal protection strategies, enabling chemists to deprotect the Boc-amine in the presence of other sensitive functionalities shielded by base-labile (e.g., Fmoc) or hydrogenolysis-cleavable (e.g., Cbz) groups.[1]

The combination of the robust Boc protecting group with the cyclohexylamine scaffold creates a class of building blocks with significant synthetic potential. The cyclohexyl ring imparts conformational rigidity and increased lipophilicity into target molecules, properties that are frequently sought after in drug design to enhance binding affinity and improve pharmacokinetic profiles.[1]

The standard method for preparing N-Boc-cyclohexylamine involves a nucleophilic acyl substitution where the amine nitrogen of cyclohexylamine attacks a carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O), a highly efficient and common Boc-introducing reagent.[3]

General Protocol for N-Boc Protection of Cyclohexylamine

This protocol provides a reliable and scalable method for the N-tert-butyloxycarbonylation of cyclohexylamine, adaptable to various laboratory settings.

Materials:

  • Cyclohexylamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Base: Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or an aqueous acetone mixture[3][4]

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve cyclohexylamine (1.0 equivalent) in the selected solvent.

  • Add the base (1.1–1.5 equivalents) to the solution.

  • While stirring at room temperature, add Boc₂O (1.1 equivalents) portion-wise. The reaction is typically exothermic and may require cooling.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • If an organic solvent was used, wash the reaction mixture sequentially with water and brine.

    • If a water-miscible solvent was used, remove the solvent under reduced pressure and extract the product into an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-Boc-cyclohexylamine.[4]

Pharmaceutical Applications: Crafting Bioactive Molecules

The inherent structural features of Boc-protected cyclohexylamine derivatives make them invaluable intermediates in the synthesis of a broad spectrum of pharmaceutical agents.

Application Note: Constructing Peptidomimetics and Conformationally Constrained Peptides

Boc-protected aminocyclohexanecarboxylic acids are premier building blocks for the synthesis of peptidomimetics and conformationally constrained peptides.[1][2][3] These non-natural amino acids introduce a rigid cyclohexane backbone into the peptide chain, which can pre-organize the molecule into a bioactive conformation, leading to enhanced metabolic stability and superior receptor selectivity.[5]

Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporating Boc-cis-4-aminocyclohexanecarboxylic Acid

This protocol details the manual incorporation of the non-proteinogenic amino acid, Boc-cis-4-aminocyclohexanecarboxylic acid, into a growing peptide chain on a solid support using Boc chemistry.

Materials:

  • Merrifield or PAM resin pre-loaded with the C-terminal amino acid[4]

  • Boc-cis-4-aminocyclohexanecarboxylic acid

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Reagents: Trifluoroacetic acid (TFA), Diisopropylethylamine (DIEA)

  • Coupling Reagents: HBTU/HOBt or DCC/HOBt[5]

  • Cleavage Cocktail: e.g., Hydrogen Fluoride (HF) or TFMSA with appropriate scavengers[1][6]

SPPS Workflow Diagram:

SPPS_Cycle Resin_AA1 Resin-Bound Peptide Boc_Deprotection Boc Deprotection (50% TFA in DCM) Resin_AA1->Boc_Deprotection Neutralization Neutralization (10% DIEA in DCM) Boc_Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA-OH, HBTU/HOBt, DIEA) Neutralization->Coupling Washing Wash (DMF, DCM) Coupling->Washing Washing->Resin_AA1 Repeat cycle Final_Cleavage Cleavage & Deprotection (HF) Washing->Final_Cleavage Purification Purification (RP-HPLC) Final_Cleavage->Purification

Caption: Iterative cycle of Boc-based Solid-Phase Peptide Synthesis.

Procedure:

  • Resin Preparation: Swell the pre-loaded resin in DCM for 30 minutes within a fritted syringe reaction vessel.[5]

  • Boc Deprotection: Treat the resin with a 50% TFA solution in DCM for 2 minutes. Drain, and repeat the treatment for 30 minutes to ensure complete removal of the Boc group.[5] Wash the resin thoroughly with DCM.

  • Neutralization: Neutralize the resulting ammonium trifluoroacetate salt by washing the resin with a 10% solution of DIEA in DCM.[5] Follow with several DCM washes.

  • Amino Acid Coupling: In a separate vessel, dissolve Boc-cis-4-aminocyclohexanecarboxylic acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) to activate the carboxylic acid. Transfer the activated amino acid solution to the resin and agitate for 2-4 hours. Confirm complete coupling with a negative Kaiser test.[7]

  • Washing: After the coupling is complete, drain the reaction solution and thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

  • Final Cleavage and Deprotection: Upon completion of the synthesis, cleave the peptide from the resin and remove all side-chain protecting groups simultaneously by treating the resin with a strong acid such as liquid HF.[4][6]

  • Purification: The crude peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Application Note: Precursors for Chiral Ligands in Asymmetric Catalysis

Enantiomerically pure Boc-protected diaminocyclohexanes, especially (R,R)- or (S,S)-trans-1,2-diaminocyclohexane, are highly sought-after precursors for the synthesis of chiral ligands. These ligands, when complexed with transition metals, catalyze a vast array of asymmetric reactions, providing enantiomerically enriched products that are often key intermediates in pharmaceutical synthesis.[8] Salen ligands, formed by the condensation of a diamine with two equivalents of a salicylaldehyde derivative, are a prominent example.

Protocol: Synthesis of a Chiral Salen Ligand from (R,R)-N-Boc-1,2-diaminocyclohexane

This two-step protocol details the deprotection of a Boc-protected diamine followed by its condensation to form a chiral Salen ligand.

Materials:

  • (R,R)-N-Boc-1,2-diaminocyclohexane

  • Deprotecting Agent: Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent

  • Dichloromethane (DCM)

  • Base: Sodium bicarbonate (NaHCO₃)

  • 3,5-Di-tert-butylsalicylaldehyde

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Reaction Pathway Diagram:

Salen_Synthesis_Pathway cluster_step1 Step 1: Boc Deprotection cluster_step2 Step 2: Condensation Boc_Diamine Boc-NH-(R,R)-Cyclohexyl-NH2 Diamine_Salt H3N+-(R,R)-Cyclohexyl-NH3+ 2X- Boc_Diamine->Diamine_Salt TFA or HCl Salen_Ligand Chiral Salen Ligand Diamine_Salt->Salen_Ligand Salicylaldehyde 2 eq. 3,5-di-tBu-Salicylaldehyde Salicylaldehyde->Salen_Ligand

Caption: Synthetic pathway for the preparation of a chiral Salen ligand.

Procedure:

  • Boc Deprotection:

    • Dissolve (R,R)-N-Boc-1,2-diaminocyclohexane in DCM.

    • Add an excess of TFA or a saturated solution of HCl in an organic solvent (e.g., diethyl ether or dioxane) and stir at room temperature. Monitor by TLC until the starting material is consumed.

    • Remove the solvent and excess acid under reduced pressure to afford the diamine salt.

    • Neutralize the salt with a saturated aqueous solution of NaHCO₃ and extract the free diamine into an organic solvent. Dry the organic phase over Na₂SO₄, filter, and concentrate to yield the free diamine.

  • Condensation to Form Salen Ligand:

    • Dissolve the obtained (R,R)-1,2-diaminocyclohexane (1 equivalent) in warm ethanol.

    • In a separate flask, dissolve 3,5-di-tert-butylsalicylaldehyde (2 equivalents) in ethanol.

    • Add the salicylaldehyde solution to the diamine solution. A yellow precipitate of the Salen ligand typically forms immediately.

    • Stir the mixture for 1-2 hours to ensure complete reaction.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the crystalline product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Transformation Key Reagents Typical Conditions Outcome & Yield
Boc DeprotectionTFA or HCl in organic solventRoom temperature, 1–2 hQuantitative conversion to the diamine salt
Salen Formation3,5-Di-tert-butylsalicylaldehyde, EtOHRoom temperature to reflux, 1–3 hHigh yield of crystalline Salen ligand

Agrochemical Applications: Building Blocks for Crop Protection

The cyclohexylamine moiety is a key structural feature in several agrochemicals, including herbicides and fungicides.[9] Boc-protected cyclohexylamine derivatives serve as versatile intermediates in the synthesis of novel and more complex crop protection agents, allowing for precise structural modifications to optimize efficacy and selectivity.

Application Note: Synthesis of Triazine-Based Herbicides

Hexazinone, a potent broad-spectrum herbicide, is a prominent example of an agrochemical derived from cyclohexylamine.[10][11] The synthesis of such triazine herbicides involves the construction of the heterocyclic core, incorporating the cyclohexylamine unit. While industrial syntheses may favor more direct routes, the use of Boc-protected cyclohexylamines is advantageous in research and development for creating analogues with modified cyclohexyl rings. The Boc group allows for functionalization of the ring before the deprotection and subsequent cyclization to form the triazine.

Materials Science: Engineering High-Performance Polymers

The defined, rigid structure of the cyclohexane ring makes Boc-protected cyclohexylamine derivatives attractive monomers for the synthesis of advanced polymers with tailored properties.

Application Note: Monomers for the Synthesis of High-Performance Polyamides

Boc-protected diaminocyclohexanes are valuable monomers for creating novel polyamides. The stereochemistry of the diaminocyclohexane (cis or trans) can significantly influence the resulting polymer's physical properties, including its thermal stability, mechanical strength, and solubility.

Protocol: Synthesis of a Polyamide via Low-Temperature Solution Polycondensation

This protocol outlines the synthesis of a polyamide from a Boc-protected diaminocyclohexane and a diacid chloride, a common method for preparing high-molecular-weight aromatic or semi-aromatic polyamides.

Materials:

  • trans-N,N'-Di-Boc-1,4-diaminocyclohexane

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Terephthaloyl chloride

  • Solvent: N-Methyl-2-pyrrolidone (NMP)

  • Acid Scavenger: Triethylamine (TEA)

Polymer Synthesis Workflow:

Polyamide_Synthesis_Flow Start Boc-Protected Diamine Deprotection Deprotection (TFA/DCM) Start->Deprotection Polymerization Polymerization with Diacid Chloride in NMP Deprotection->Polymerization Precipitation Precipitation in Methanol/Water Polymerization->Precipitation End Purified Polyamide Precipitation->End

Caption: Key stages in the synthesis of a polyamide from a Boc-protected diamine monomer.

Procedure:

  • Monomer Synthesis: Prepare the free trans-1,4-diaminocyclohexane by deprotecting the di-Boc derivative using TFA in DCM, followed by neutralization, as previously described.

  • Polymerization:

    • In a flask equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve the trans-1,4-diaminocyclohexane in anhydrous NMP.

    • Add triethylamine to the solution to act as an acid scavenger.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a solution of terephthaloyl chloride in NMP to the vigorously stirred diamine solution.

    • After the addition is complete, allow the reaction to warm to room temperature and continue stirring for several hours. A significant increase in viscosity indicates polymer formation.

  • Polymer Isolation and Purification:

    • Pour the viscous polymer solution into a large volume of a non-solvent, such as methanol or water, to precipitate the polyamide.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer extensively with water and methanol to remove any residual monomers, solvents, and salts.

    • Dry the purified polyamide in a vacuum oven at an elevated temperature.

References

Application Notes and Protocols for Coupling Reactions Involving Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Modern Drug Discovery

Ethyl 2-[trans-4-(Boc-amino)cyclohexyl]acetate is a pivotal building block in medicinal chemistry, valued for its bifunctional nature that allows for sequential and controlled chemical modifications.[1] Its structure, featuring a sterically accessible ethyl ester and a Boc-protected primary amine on a cyclohexane core, makes it an ideal starting material for constructing complex molecular architectures. The trans stereochemistry of the cyclohexane ring provides a well-defined three-dimensional vector for substituents, which is critical for optimizing ligand-receptor interactions.

This compound is notably a key intermediate in the synthesis of Cariprazine, an atypical antipsychotic agent used for treating schizophrenia and bipolar disorder.[2][3][4] The synthetic pathways to Cariprazine and its analogues showcase the primary coupling reactions this scaffold is designed for: amide bond formation following ester hydrolysis, and functionalization of the amine after deprotection.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principal coupling reactions involving this valuable intermediate. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.

Section 1: Saponification of the Ethyl Ester to the Carboxylic Acid

The first essential transformation for many coupling strategies is the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 2-[trans-4-(Boc-amino)cyclohexyl]acetic acid. This step activates the molecule for subsequent amide bond formation.

Scientific Rationale: Saponification using a strong base like lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system is the method of choice.[5] LiOH is preferred over sodium or potassium hydroxide in many research settings due to the higher solubility of lithium salts in organic solvents and the often cleaner reaction profiles. The reaction is typically run at room temperature to prevent potential side reactions, such as epimerization, although this is not a concern for this particular achiral substrate. The use of a co-solvent like methanol or tetrahydrofuran (THF) ensures the solubility of the ester starting material, allowing the hydrolysis to proceed efficiently in a homogeneous or biphasic mixture.

Protocol 1: LiOH-Mediated Ester Hydrolysis

Objective: To convert Ethyl 2-[trans-4-(Boc-amino)cyclohexyl]acetate to 2-[trans-4-(Boc-amino)cyclohexyl]acetic acid.

Materials:

Reagent M.W. Equivalents Amount (for 1g scale)
Ethyl 2-[trans-4-(Boc-amino)cyclohexyl]acetate 285.38 1.0 1.00 g (3.50 mmol)
Lithium hydroxide monohydrate (LiOH·H₂O) 41.96 2.0 - 3.0 294 - 441 mg (7.0 - 10.5 mmol)
Tetrahydrofuran (THF) - - 10 mL
Water (H₂O) - - 5 mL
1 M Hydrochloric Acid (HCl) - As needed ~10-12 mL
Ethyl Acetate (EtOAc) - - For extraction
Brine - - For washing

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | For drying |

Step-by-Step Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve Ethyl 2-[trans-4-(Boc-amino)cyclohexyl]acetate (1.00 g, 3.50 mmol) in THF (10 mL).

  • Base Addition: In a separate beaker, dissolve LiOH·H₂O (367 mg, 8.75 mmol, 2.5 eq) in water (5 mL). Add the aqueous LiOH solution to the stirred THF solution at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS (typically 2-4 hours).

  • Work-up - Quenching: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Carefully acidify the solution to pH ~3 by the dropwise addition of 1 M HCl. A white precipitate of the carboxylic acid product should form.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Isolation: The resulting white solid is typically of high purity and can be used in the next step without further purification. Expected yield: >95%.

Section 2: Amide Bond Formation via Carboxylic Acid Activation

With the carboxylic acid in hand, the most common application is the formation of an amide bond by coupling with a primary or secondary amine. The choice of coupling reagent is critical and depends on the steric and electronic properties of the amine coupling partner.

Scientific Rationale: Direct condensation of a carboxylic acid and an amine is kinetically slow.[6] Therefore, the carboxylic acid must be activated. We present protocols for two of the most reliable and widely used coupling reagents:

  • EDC/HOBt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that forms a highly reactive O-acylisourea intermediate.[7] This intermediate is susceptible to racemization and can undergo intramolecular rearrangement. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) traps the O-acylisourea to form an HOBt-active ester, which is more stable and less prone to side reactions. The urea byproduct of EDC is water-soluble, simplifying purification.[6] This method is robust for most primary and non-hindered secondary amines.

  • HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a uronium salt-based reagent that is exceptionally effective for challenging couplings, including those with sterically hindered or electron-deficient amines.[6][8] It reacts with the carboxylic acid to form a highly reactive OAt-active ester.[9] The 7-azabenzotriazole moiety is believed to accelerate the subsequent aminolysis step through a neighboring group effect, enhancing reaction rates and yields.[8]

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Base Base (DIPEA) Carboxylate R-COO⁻ Carboxylic_Acid:e->Carboxylate:w -H⁺ Base->Carboxylic_Acid Active_Ester OAt-Active Ester Carboxylate:e->Active_Ester:w + HATU - TMU HATU HATU Amide Amide Product Active_Ester:e->Amide:w + R'-NH₂ - HOAt TMU Tetramethylurea (Byproduct) Amine R'-NH₂ HOAt HOAt (Byproduct)

Caption: Mechanism of HATU-mediated amide coupling.

Protocol 2: HATU-Mediated Amide Coupling

Objective: To couple 2-[trans-4-(Boc-amino)cyclohexyl]acetic acid with a representative amine (e.g., aniline).

Materials:

Reagent M.W. Equivalents Amount (for 257 mg scale)
2-[trans-4-(Boc-amino)cyclohexyl]acetic acid 257.33 1.0 257 mg (1.00 mmol)
Aniline 93.13 1.1 102 mg (1.10 mmol)
HATU 380.23 1.1 418 mg (1.10 mmol)
N,N-Diisopropylethylamine (DIPEA) 129.24 2.5 432 µL (2.50 mmol)
Anhydrous N,N-Dimethylformamide (DMF) - - 5 mL
Ethyl Acetate (EtOAc) - - For extraction

| 1 M HCl, sat. NaHCO₃, Brine | - | - | For washing |

Step-by-Step Procedure:

  • Pre-activation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (257 mg, 1.00 mmol) and HATU (418 mg, 1.10 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add DIPEA (432 µL, 2.50 mmol) to the solution and stir at room temperature for 15 minutes. The solution may become slightly yellow.

  • Amine Addition: Add the amine (e.g., aniline, 102 mg, 1.10 mmol) to the pre-activated mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor for completion by TLC or LC-MS (typically 1-3 hours).

  • Work-up - Quenching: Pour the reaction mixture into a separatory funnel containing 30 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (1 x 20 mL). This washing sequence removes residual DMF, DIPEA, and reagent byproducts.[10]

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide product.

Section 3: Boc-Group Deprotection

To utilize the primary amine for further coupling, the tert-butyloxycarbonyl (Boc) protecting group must be removed. This is a standard transformation in peptide and medicinal chemistry.

Scientific Rationale: The Boc group is designed to be labile under acidic conditions.[11] The mechanism involves protonation of the carbamate carbonyl, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[12]

  • Trifluoroacetic Acid (TFA): A solution of TFA in a non-nucleophilic solvent like dichloromethane (DCM) is the most common and efficient method for Boc deprotection.[13] It is fast and effective, but the strong acidity can cleave other acid-sensitive groups if present.

  • HCl in Dioxane: A solution of hydrogen chloride in an organic solvent like 1,4-dioxane is a slightly milder alternative. It can sometimes offer better selectivity if other acid-labile groups, such as certain esters, are present in the molecule.[14]

The liberated tert-butyl cation is a potent electrophile and can cause side reactions (e.g., alkylation of electron-rich aromatic rings). While not a concern for this specific substrate, a scavenger like triisopropylsilane (TIS) or water is often included in protocols involving more complex molecules.

Protocol 3: TFA-Mediated Boc Deprotection

Objective: To deprotect Ethyl 2-[trans-4-(Boc-amino)cyclohexyl]acetate to yield the corresponding primary amine TFA salt.

Materials:

Reagent M.W. Volume Ratio/Equivalents Amount (for 1g scale)
Ethyl 2-[trans-4-(Boc-amino)cyclohexyl]acetate 285.38 1.0 1.00 g (3.50 mmol)
Dichloromethane (DCM) - - 8 mL
Trifluoroacetic Acid (TFA) 114.02 ~10 eq 2 mL (~26 mmol)

| Diethyl Ether (cold) | - | - | For precipitation |

Step-by-Step Procedure:

  • Dissolution: Dissolve the Boc-protected starting material (1.00 g, 3.50 mmol) in DCM (8 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add TFA (2 mL) to the stirred solution. Gas evolution (CO₂) will be observed.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Precipitation: Add cold diethyl ether (~30 mL) to the oily residue and triturate (swirl or scrape with a spatula) to induce precipitation of the amine TFA salt.

  • Filtration: Collect the white solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. The product is typically used as the salt in the subsequent step. Expected yield: Quantitative.

Section 4: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

Following Boc deprotection, the newly revealed primary amine can undergo C-N cross-coupling reactions to form N-aryl derivatives. The Buchwald-Hartwig amination is a powerful and versatile method for this transformation.[15][16]

Scientific Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate.[17] The catalytic cycle generally involves:

  • Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base deprotonates the coordinated amine to form an amido complex.

  • Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The choice of ligand, base, and solvent is crucial for a successful reaction.[18] Sterically hindered phosphine ligands (e.g., XPhos, RuPhos) are often required to promote the key oxidative addition and reductive elimination steps. A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) is needed to deprotonate the amine without competing in the reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition ArPdX Ar-Pd(II)-X(L)₂ Ligand_Exch Amine Coordination ArPdX->Ligand_Exch -X⁻ ArPdAmine [Ar-Pd(II)-NH₂R'(L)]⁺X⁻ Ligand_Exch->ArPdAmine Deprotonation Base (-BH⁺) ArPdAmine->Deprotonation ArPdAmido Ar-Pd(II)-NHR'(L) Deprotonation->ArPdAmido RE Reductive Elimination ArPdAmido->RE RE->Pd0 Product Ar-NHR' RE->Product ArX Ar-X ArX->OA Amine R'-NH₂ Amine->Ligand_Exch

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 4: Buchwald-Hartwig N-Arylation

Objective: To couple Ethyl 2-(trans-4-aminocyclohexyl)acetate with a representative aryl halide (e.g., 4-bromotoluene).

Materials:

Reagent M.W. Equivalents Amount (for 372 mg scale)
Ethyl 2-(trans-4-aminocyclohexyl)acetate·TFA 300.30 1.0 300 mg (1.00 mmol)
4-Bromotoluene 171.04 1.2 205 mg (1.20 mmol)
Pd₂(dba)₃ 915.72 0.02 (2 mol% Pd) 18.3 mg (0.02 mmol)
XPhos 476.62 0.08 (8 mol%) 38.1 mg (0.08 mmol)
Sodium tert-butoxide (NaOtBu) 96.10 2.5 240 mg (2.50 mmol)

| Anhydrous Toluene | - | - | 5 mL |

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk tube or vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (38.1 mg, 0.08 mmol), and NaOtBu (240 mg, 2.50 mmol). Note: The amine starting material is a TFA salt, so an extra equivalent of base is used for neutralization.

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Reagent Addition: Under the inert atmosphere, add the aryl halide (4-bromotoluene, 205 mg, 1.20 mmol), the amine TFA salt (300 mg, 1.00 mmol), and anhydrous toluene (5 mL).

  • Heating and Monitoring: Seal the vessel tightly and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction by LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography on silica gel to obtain the N-arylated product.

Conclusion

Ethyl 2-[trans-4-(Boc-amino)cyclohexyl]acetate is a highly versatile and valuable building block for drug discovery and development. Its strategic placement of orthogonal functional groups—an ester and a protected amine—allows for a range of selective coupling reactions. By mastering the fundamental transformations of hydrolysis, amide coupling, deprotection, and C-N cross-coupling, researchers can efficiently generate diverse libraries of complex molecules built upon the privileged cyclohexyl scaffold. The protocols and insights provided herein serve as a robust foundation for leveraging this intermediate to its full potential in the pursuit of novel therapeutics.

References

Diastereoselective Synthesis of trans-Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The trans-Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate moiety is a critical building block in the synthesis of numerous pharmacologically active compounds. Its rigid cyclohexane core, coupled with the defined stereochemistry of its substituents, plays a pivotal role in molecular recognition and binding affinity to biological targets. Notably, this scaffold is a key intermediate in the synthesis of Cariprazine, an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[1][2][3] The precise control of the trans stereochemistry is paramount, as the corresponding cis-isomer often exhibits different or undesirable pharmacological profiles.

This application note provides a detailed guide for the diastereoselective synthesis of trans-Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate, intended for researchers, scientists, and professionals in drug development. We will explore the prevalent synthetic strategies, delve into the mechanistic underpinnings of diastereoselectivity, and provide comprehensive, field-tested protocols.

Synthetic Strategies and Mechanistic Insights

The diastereoselective synthesis of the target compound primarily revolves around two strategic approaches:

  • Catalytic Hydrogenation of an Aromatic Precursor: This "bottom-up" approach constructs the cyclohexane ring from a corresponding aromatic system.

  • Stereoselective Reduction of a Cyclohexanone Intermediate: This method involves the modification of a pre-existing cyclohexane scaffold.

Strategy 1: Catalytic Hydrogenation of Ethyl 2-(4-aminophenyl)acetate followed by Boc Protection

This industrially relevant method often commences with the hydrogenation of a readily available starting material like 4-nitrophenylacetic acid, which is subsequently esterified and the nitro group reduced to an amine.[4][5][6] The key step is the stereoselective hydrogenation of the aromatic ring of Ethyl 2-(4-aminophenyl)acetate.

The diastereoselectivity of this hydrogenation is highly dependent on the choice of catalyst and reaction conditions. Platinum and rhodium-based catalysts are often employed. The directing effect of the amino and ethyl acetate substituents on the aromatic ring influences the approach of hydrogen to the catalyst surface, thereby determining the stereochemical outcome. Achieving a high trans:cis ratio is the primary challenge. Subsequent protection of the amino group with di-tert-butyl dicarbonate (Boc₂O) yields the final product.

Workflow for Strategy 1

A Ethyl 2-(4-aminophenyl)acetate B Catalytic Hydrogenation (e.g., Rh/C, H₂) A->B C cis/trans mixture of Ethyl 2-(4-aminocyclohexyl)acetate B->C D Boc Protection (Boc₂O, base) C->D E cis/trans mixture of Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate D->E F Chromatographic Separation or Crystallization E->F G trans-Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate F->G

Caption: Synthetic workflow via catalytic hydrogenation.

Strategy 2: Reductive Amination of Ethyl 2-(4-oxocyclohexyl)acetate followed by Boc Protection

This approach begins with the commercially available Ethyl 2-(4-oxocyclohexyl)acetate.[7][8][9] The ketone functionality is converted to an amine via reductive amination, typically using an ammonia source and a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation over a suitable catalyst in the presence of ammonia. The stereochemical outcome of this step is crucial. The subsequent Boc protection of the resulting amine provides the target molecule.

Strategy 3: Stereoselective Reduction of an Oxime or Imine Intermediate

A variation of the second strategy involves the initial formation of an oxime or imine from Ethyl 2-(4-oxocyclohexyl)acetate, followed by a stereoselective reduction. The choice of reducing agent significantly influences the diastereoselectivity. Bulky reducing agents, for instance, will preferentially attack from the less sterically hindered face of the intermediate, leading to a higher proportion of one diastereomer.

Strategy 4: Wittig Reaction followed by Hydrogenation

This pathway involves a Wittig reaction on a protected 4-aminocyclohexanone to introduce the ethyl acetate moiety, followed by catalytic hydrogenation of the resulting double bond. The stereochemistry is established during the hydrogenation step.

Detailed Experimental Protocols

Protocol 1: Synthesis via Catalytic Hydrogenation of Ethyl 2-(4-aminophenyl)acetate

This protocol is adapted from established industrial processes.[4][5][10]

Step 1: Catalytic Hydrogenation

  • To a high-pressure reactor, add Ethyl 2-(4-aminophenyl)acetate (1 equivalent).

  • Add a suitable solvent, such as methanol or ethanol.

  • Add the hydrogenation catalyst (e.g., 5% Rhodium on Carbon, 5-10 mol%).

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 5-10 bar.

  • Heat the reaction mixture to 50-80°C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reactor, carefully vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain a mixture of cis- and trans-Ethyl 2-(4-aminocyclohexyl)acetate.

Step 2: Boc Protection

  • Dissolve the crude amine mixture from Step 1 in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add a base, such as triethylamine (1.5 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Purification

  • The resulting crude product, a mixture of cis and trans isomers, can be purified by column chromatography on silica gel or by recrystallization to isolate the desired trans-isomer.

Protocol 2: Synthesis via Reductive Amination of Ethyl 2-(4-oxocyclohexyl)acetate

Step 1: Reductive Amination

  • Dissolve Ethyl 2-(4-oxocyclohexyl)acetate (1 equivalent) in methanol.

  • Add ammonium acetate (10 equivalents).

  • Add sodium cyanoborohydride (1.5 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of 2M HCl.

  • Basify the mixture with aqueous NaOH and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Boc Protection and Purification

  • Follow the procedure outlined in Protocol 1, Step 2 and 3 for the Boc protection and purification of the resulting amine.

Data Summary

ParameterStrategy 1 (Catalytic Hydrogenation)Strategy 2 (Reductive Amination)
Starting Material Ethyl 2-(4-aminophenyl)acetateEthyl 2-(4-oxocyclohexyl)acetate
Key Transformation Aromatic Ring HydrogenationReductive Amination
Typical Catalysts/Reagents Rh/C, PtO₂NH₄OAc, NaBH₃CN
Typical trans:cis Ratio Variable (can be optimized to >95:5)Typically lower, requires optimization
Overall Yield Moderate to GoodModerate
Advantages Potentially higher diastereoselectivityMilder reaction conditions
Disadvantages High pressure, specialized equipmentUse of toxic cyanide reagent

Causality of Diastereoselectivity

The stereochemical outcome in these syntheses is governed by thermodynamic and kinetic factors.

  • In Catalytic Hydrogenation: The trans isomer is generally the thermodynamically more stable product due to the equatorial positioning of both substituents on the cyclohexane ring, which minimizes steric strain. The choice of catalyst and reaction conditions can influence the kinetic pathway of the reaction, thereby affecting the final trans:cis ratio.

  • In Reductive Amination/Reduction of Ketones: The approach of the hydride reagent to the carbonyl or imine intermediate is dictated by sterics. Attack from the axial face is often favored to avoid steric hindrance from the adjacent substituents, leading to the formation of the equatorial alcohol or amine, which corresponds to the trans product.

Reaction Scheme

cluster_0 Strategy 1 cluster_1 Strategy 2 A Ethyl 2-(4-aminophenyl)acetate B H₂, Rh/C A->B C cis/trans-Ethyl 2-(4-aminocyclohexyl)acetate B->C D Boc₂O C->D E trans-Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate (after purification) D->E F Ethyl 2-(4-oxocyclohexyl)acetate G 1. NH₄OAc, NaBH₃CN 2. Boc₂O F->G H trans-Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate (after purification) G->H

Caption: Key synthetic transformations.

Conclusion

The diastereoselective synthesis of trans-Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate is a well-established yet nuanced process. The choice of synthetic strategy depends on factors such as available starting materials, required scale, and desired diastereomeric purity. The catalytic hydrogenation route often provides higher diastereoselectivity, while methods involving the modification of a pre-existing cyclohexane ring offer milder reaction conditions. Careful optimization of reaction parameters and effective purification techniques are crucial for obtaining the target compound in high purity.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this key synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure you achieve the desired purity and yield for your downstream applications.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of crude this compound, providing step-by-step solutions and the scientific rationale behind them.

Issue 1: The Purified Product is an Oil or a Waxy Solid, Not a Crystalline Material.

Possible Causes:

  • Presence of Impurities: Residual solvents, unreacted starting materials, or byproducts can lower the melting point of the final product, preventing crystallization.

  • Hygroscopic Nature: The product may have absorbed moisture from the atmosphere, leading to an oily appearance.[1]

  • Mixture of Diastereomers: The crude product is often a mixture of cis and trans isomers, which can hinder the formation of a well-defined crystal lattice.

Solutions:

  • Ensure Complete Removal of Solvents: After extraction and drying of the organic layer, concentrate the product under high vacuum for an extended period to remove all traces of volatile solvents.

  • Purification by Column Chromatography: If the product remains oily, column chromatography is the most effective method for removing impurities. A detailed protocol is provided below.

  • Trituration/Pulping: If the product is a thick oil or waxy solid, attempt to induce crystallization by trituration. This involves stirring the crude material with a non-polar solvent in which the desired product is sparingly soluble, but the impurities are more soluble (e.g., hexanes or diethyl ether).[1]

  • Seed Crystal Introduction: If a small amount of pure, solid material is available, adding a seed crystal to the concentrated oil can initiate crystallization.[2]

Issue 2: Low Yield After Column Chromatography.

Possible Causes:

  • Product Streaking on the Column: The polar nature of the Boc-protected amine can sometimes lead to broad elution bands (streaking) on silica gel, resulting in poor separation and recovery.

  • Improper Solvent System: An inappropriate mobile phase can lead to either co-elution of the product with impurities or irreversible adsorption to the silica gel.

  • Product Loss During Work-up: If the product has some aqueous solubility, it can be lost during the extraction phase.

Solutions:

  • Optimize the Solvent System:

    • Start with a low polarity eluent and gradually increase the polarity. A common and effective gradient is ethyl acetate in hexanes.

    • For this compound, a typical starting point is 10-20% ethyl acetate in hexanes.

  • Deactivate the Silica Gel: To minimize streaking, you can pre-treat the silica gel with a small amount of a tertiary amine, such as triethylamine (typically 0.1-1% of the eluent volume). This neutralizes the acidic sites on the silica surface that can strongly interact with the amine functionality.

  • Back-Extraction of Aqueous Layers: To recover any dissolved product from the aqueous washes during the work-up, perform a back-extraction of the aqueous layers with a fresh portion of the organic solvent (e.g., ethyl acetate).[3]

Issue 3: Presence of Unreacted Starting Material (Ethyl 2-(4-aminocyclohexyl)acetate) in the Final Product.

Possible Cause:

  • Incomplete Boc Protection Reaction: This is a common reason for the presence of the starting amine in the crude product. Factors contributing to this include insufficient Boc anhydride, suboptimal reaction time or temperature, or an inappropriate base.[3]

Solution:

  • Column Chromatography: The starting amine is significantly more polar than the Boc-protected product. Therefore, it will have a much lower Rf value on a TLC plate and will be strongly retained on a silica gel column. The Boc-protected product will elute much earlier.

  • Acidic Wash: During the work-up, a wash with a dilute aqueous acid (e.g., 1 M HCl or 5% citric acid) will protonate the unreacted amine, making it water-soluble and effectively removing it from the organic layer. Caution: Ensure the Boc group is stable to the acidic conditions used; brief exposure to dilute acid is generally acceptable.[4]

Issue 4: Contamination with N,N-di-Boc Byproduct.

Possible Cause:

  • Excess of Boc Anhydride: Using a large excess of di-tert-butyl dicarbonate ((Boc)₂O) can lead to the formation of the di-protected amine.[3]

Solution:

  • Column Chromatography: The N,N-di-Boc byproduct is less polar than the desired mono-Boc product. Therefore, it will have a higher Rf value on a TLC plate and will elute before the desired product during column chromatography. Careful monitoring of the fractions is essential to separate these two compounds.

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify crude this compound?

A1: Flash column chromatography over silica gel is the most reliable and widely used method for purifying this compound on a laboratory scale.[5][6] It is highly effective at removing both more polar impurities (like the starting amine) and less polar impurities (like the N,N-di-Boc byproduct). For larger scales, recrystallization may be a more practical option if a suitable solvent system can be identified.

Q2: What is a recommended solvent system for column chromatography?

A2: A gradient of ethyl acetate in hexanes is a standard and effective mobile phase for this type of compound.[5][6] It is advisable to first determine the optimal solvent composition by thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired product to ensure good separation. A typical gradient could be from 5% to 40% ethyl acetate in hexanes.

Q3: How can I separate the cis and trans isomers of this compound?

A3: The separation of cis and trans isomers of 4-substituted cyclohexyl compounds can be challenging due to their similar polarities.

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC is a powerful technique to resolve and quantify the isomer ratio.[7]

  • Flash Column Chromatography: While difficult, a partial separation of the diastereomers may be achievable with careful flash column chromatography using a shallow solvent gradient and a long column. The trans isomer is generally less polar and will elute slightly before the cis isomer. Repeated chromatography may be necessary to achieve high isomeric purity.

  • Capillary Electrophoresis: For analytical purposes, capillary electrophoresis has been shown to be effective in separating cis/trans isomers of similar structures.[8]

Q4: Can I purify this compound by recrystallization?

A4: Recrystallization can be an effective purification method if the crude material is relatively pure and a suitable solvent is found. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[3] For this compound, a mixed solvent system such as ethyl acetate/hexanes or ethanol/water could be explored. A detailed protocol for a similar compound suggests that ethanol can be a good choice.[9]

Q5: How do I confirm the purity and identity of the final product?

A5: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and can help determine the ratio of cis and trans isomers by analyzing the integration of characteristic peaks.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): This is the most accurate method for determining purity and quantifying the isomeric ratio.[7]

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel to this solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a slurry of the silica in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent mixture, gradually increasing the polarity by adding more ethyl acetate. The elution can be monitored by TLC.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization (General Procedure)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol or ethyl acetate).

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. The formation of crystals should be observed. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of the solvent.

Data Presentation

ParameterTypical Crude ProductPurified Product
Appearance Yellow to brown oil or waxy solidWhite to off-white solid
Purity (by HPLC) 80-95%>98%
Isomer Ratio (trans:cis) VariableEnriched in one isomer

Visualization

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product (Oil/Waxy Solid) Analysis TLC/HPLC Analysis (Assess Impurity Profile) Crude->Analysis Decision Purity Level? Analysis->Decision ColumnChrom Flash Column Chromatography (EtOAc/Hexanes gradient) Decision->ColumnChrom High Impurity Recrystal Recrystallization (e.g., EtOAc/Hexanes) Decision->Recrystal Low Impurity PureProduct Pure Product (>98%) ColumnChrom->PureProduct Recrystal->PureProduct FinalAnalysis Purity & Identity Confirmation (NMR, MS, HPLC) PureProduct->FinalAnalysis

Caption: Decision workflow for the purification of crude this compound.

References

Technical Support Center: Troubleshooting the Boc Deprotection of Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Boc deprotection of ethyl 2-[4-(Boc-amino)cyclohexyl]acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial synthetic step. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to ensure your experiments are successful.

Troubleshooting Guide

This section addresses specific issues that may arise during the deprotection reaction. Each problem is analyzed with potential causes and actionable solutions.

Issue 1: Incomplete or Slow Deprotection

Question: I am observing a significant amount of starting material remaining in my reaction mixture even after an extended period. What could be the cause, and how can I drive the reaction to completion?

Answer:

Incomplete deprotection is a frequent challenge and can stem from several factors related to reaction conditions.[1] The cleavage of the Boc group is an acid-catalyzed process, and its efficiency is highly dependent on acid strength, concentration, temperature, and solvent choice.[1]

Probable Causes & Solutions:

  • Insufficient Acid Strength or Concentration: The rate of Boc cleavage has a second-order dependence on the acid concentration.[1] If the acid is too weak or dilute, the reaction will be sluggish.

    • Solution: If you are using a 20% TFA in DCM solution, consider increasing the concentration to 50%.[1] Alternatively, switching to a stronger acid system like 4M HCl in 1,4-dioxane can be effective.[1][2][3]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Low temperatures or insufficient time can lead to incomplete conversion.

    • Solution: First, ensure you are monitoring the reaction progress effectively using techniques like TLC or LC-MS.[1] If the reaction is proceeding slowly, consider extending the reaction time. Gentle warming can also increase the reaction rate, but this should be done cautiously to avoid side reactions.[1]

  • Solvent Issues: Proper solvation of both the substrate and the acid is crucial for an efficient reaction.[1]

    • Solution: Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection.[1] Ensure your starting material is fully dissolved. If solubility is an issue, exploring other anhydrous solvents may be necessary.

Workflow for Optimizing Deprotection Conditions:

Caption: Decision tree for troubleshooting incomplete Boc deprotection.

Issue 2: Formation of Unexpected Side Products

Question: My reaction mixture shows several unexpected spots on TLC/peaks in LC-MS. What are the likely side reactions, and how can I minimize them?

Answer:

The primary culprit for side product formation during Boc deprotection is the generation of a reactive tert-butyl cation (t-Bu⁺).[1] This carbocation can alkylate nucleophilic sites on your starting material or product. Additionally, the ester functionality in this compound can be sensitive to strongly acidic conditions, potentially leading to hydrolysis or other degradation.[4][5]

Probable Causes & Solutions:

  • tert-butylation: The tert-butyl cation can react with any nucleophiles present.

    • Solution: Employ a "scavenger" to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) or water.[1]

  • Ester Cleavage: The ethyl ester is susceptible to hydrolysis under harsh acidic conditions, especially in the presence of water.

    • Solution: Use anhydrous conditions. If ester cleavage persists, consider milder deprotection methods. A switch from TFA to 4M HCl in anhydrous dioxane is often successful in preserving acid-sensitive esters.[3][5][6] One researcher noted that while TFA in DCM led to 10-20% ester bond cleavage, HCl in EtOAc resulted in complete deprotection without ester degradation, albeit over a longer reaction time (6 hours).[5]

Table 1: Common Acidic Deprotection Conditions

Acid SystemTypical ConcentrationSolventTypical TimeTemperature
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0.5 - 2 hours0°C to RT
Hydrochloric Acid (HCl)4M1,4-Dioxane0.5 - 2 hoursRT

Data compiled from multiple sources.[1][2][7]

Issue 3: Difficult Work-up and Product Isolation

Question: After quenching my reaction, I'm having trouble isolating my product, ethyl 2-[4-aminocyclohexyl]acetate. The product seems to be water-soluble, or I'm getting an oily residue instead of a solid.

Answer:

The product, being a primary amine, will exist as its ammonium salt (e.g., trifluoroacetate or hydrochloride) after acidic deprotection. These salts can be highly polar and may have high water solubility, complicating extraction. The counter-ion (e.g., TFA) can also lead to oily products.[8]

Solutions for Work-up and Isolation:

  • Evaporation and Trituration: After the reaction is complete, remove the acid and solvent under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[1] The resulting residue can then be triturated with a non-polar solvent like diethyl ether or MTBE, which may induce precipitation of the product salt.

  • Aqueous Basic Wash: To obtain the free amine, the reaction mixture can be carefully neutralized with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃).[1][9] The free amine can then be extracted with an organic solvent. Caution: Be mindful of potential ester hydrolysis if a strong base or prolonged exposure to basic conditions is used.[10]

  • Ion-Exchange Resin: For water-soluble amines, an ion-exchange resin can be an effective purification method. For instance, after removing the reaction solvent, the residue can be dissolved in a suitable solvent (like methanol for polar compounds) and stirred with a basic resin (e.g., Amberlyst A21) to neutralize the acid and bind the product. The product can then be eluted.[10]

Experimental Protocol: Standard TFA Deprotection and Work-up

  • Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]

  • Work-up Option A (Salt Isolation): Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.[1] Triturate the residue with cold diethyl ether to precipitate the TFA salt.

  • Work-up Option B (Free Amine Isolation): Carefully pour the reaction mixture into a chilled, saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Boc deprotection with acid?

The mechanism involves three key steps:

  • Protonation of the carbamate oxygen by the acid.

  • Loss of the stable tert-butyl cation to form a carbamic acid intermediate.

  • Decarboxylation of the carbamic acid to yield the free amine and carbon dioxide.[11][12][13]

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

Q2: Are there milder, non-acidic alternatives for Boc deprotection if my molecule has other acid-sensitive functional groups?

Yes, several methods exist for removing the Boc group under neutral or mildly acidic conditions, which can be crucial for complex molecules with acid-labile groups.[14][15]

  • Thermal Deprotection: Heating the Boc-protected compound in a suitable solvent like boiling water or methanol at high temperatures can effect deprotection.[14][16][17]

  • Oxalyl Chloride in Methanol: This system provides a mild and selective method for deprotecting N-Boc groups at room temperature.[4][15][18] It has been shown to be effective even when TFA and HCl-based methods fail or cleave other functional groups.[4]

  • Catalytic Methods: Reagents like iron(III) chloride (FeCl₃) can catalytically cleave the Boc group under mild conditions.[14]

Table 2: Comparison of Alternative Boc Deprotection Methods

Method/ReagentConditionsTypical TimeAdvantage
Thermal (Boiling Water)Water, 100°C10 min - 2 h"Green" method, avoids organic solvents
Oxalyl Chloride/Methanol(COCl)₂ (3 equiv.), Methanol, RT1 - 4 hMild, tolerates many functional groups
Iron(III) CatalysisFeCl₃ (catalytic), DCM, RTVariesCatalytic, mild conditions

Data compiled from multiple sources.[4][14]

Q3: How can I monitor the reaction progress effectively?

Thin-Layer Chromatography (TLC) is a quick and convenient method. Stain with ninhydrin to visualize the primary amine product, which will typically appear as a colored spot, while the Boc-protected starting material will not. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of the starting material and the appearance of the product.[1]

References

"side reactions during the synthesis of Cariprazine from its intermediates"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of Cariprazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this important atypical antipsychotic. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and efficiency of your synthetic processes.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of Cariprazine, providing insights into their root causes and offering systematic solutions.

Issue 1: An Unexpected Peak Appears in the HPLC Analysis of 1-(2,3-Dichlorophenyl)piperazine (Intermediate 1)

Question: During the synthesis of 1-(2,3-dichlorophenyl)piperazine (DCPP) from 2,3-dichloroaniline and bis(2-chloroethyl)amine, my HPLC chromatogram shows an unexpected peak with a higher retention time than the product. What could this be, and how can I prevent its formation?

Answer:

This unexpected peak is likely a dimeric impurity, specifically 1-(2,3-chlorophenyl)piperazine dimer hydrochloride.[1] This side product can form under certain reaction conditions and can be challenging to remove in later stages.

Causality and Prevention:

  • Reaction Stoichiometry and Conditions: The formation of the dimer is often favored by an inappropriate stoichiometric ratio of reactants or prolonged reaction times at elevated temperatures. To minimize its formation, ensure precise control over the molar equivalents of 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride.[2][3]

  • Purity of Starting Materials: Impurities in the starting 2,3-dichloroaniline can also lead to the formation of other related piperazine analogs, such as 1-(2-chlorophenyl)piperazine or 1-(3-chlorophenyl)piperazine, which may have similar retention times to the desired product or the dimer.[1] Always use high-purity starting materials.

Troubleshooting Protocol:

  • Re-evaluate Stoichiometry: Carefully review your reaction setup to ensure the correct molar ratios are being used. A slight excess of the bis(2-chloroethyl)amine hydrochloride may be necessary to drive the reaction to completion and minimize dimer formation.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress closely using in-process HPLC analysis. Avoid unnecessarily long reaction times. The reaction temperature should be carefully controlled within the range of 120-220°C.[2][3]

  • Purification: If the dimer has already formed, purification can be achieved through recrystallization. Protic solvents like n-butanol or methanol have been shown to be effective for purifying the crude product.[2]

Diagram: Formation of Dimeric Impurity in DCPP Synthesis

G DCAA 2,3-Dichloroaniline DCPP 1-(2,3-Dichlorophenyl)piperazine (Desired Product) DCAA->DCPP Cyclization Dimer 1-(2,3-Chlorophenyl)piperazine Dimer (Impurity) DCAA->Dimer BCEA Bis(2-chloroethyl)amine BCEA->DCPP DCPP->Dimer Side Reaction (Excess DCAA or prolonged heating)

Caption: Pathway for the formation of the desired DCPP and the dimeric impurity.

Issue 2: Low Yield During the Alkylation of DCPP to Form the Second Intermediate

Question: I am experiencing a low yield in the reaction between 1-(2,3-dichlorophenyl)piperazine (DCPP) and the activated trans-4-aminocyclohexyl-ethanol derivative. What are the likely causes and how can I improve the yield?

Answer:

Low yields in this N-alkylation step are a common challenge. Several factors can contribute to this issue, including incomplete reaction, side reactions, and the purity of your starting materials.

Causality and Improvement Strategies:

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient activation of the cyclohexyl-ethanol derivative (e.g., as a tosylate or mesylate) or suboptimal reaction conditions.

  • Side Reactions: Over-alkylation, where a second molecule of the activated cyclohexyl-ethanol derivative reacts with the already formed product, can occur, though it is less common due to steric hindrance. More likely are side reactions involving the activating group or impurities.

  • Purity of DCPP: The presence of unreacted starting materials or the dimeric impurity from the previous step can consume the alkylating agent and lead to a lower yield of the desired product.

Troubleshooting Protocol:

  • Ensure Complete Activation: Verify the complete conversion of the trans-4-aminocyclohexyl-ethanol derivative to its activated form (e.g., tosylate) before adding the DCPP. This can be monitored by TLC or HPLC.

  • Optimize Reaction Conditions: The coupling reaction is typically carried out in an aprotic solvent in the presence of a suitable base.[4] Experiment with different bases (e.g., K2CO3, Et3N) and reaction temperatures (typically 30-60°C) to find the optimal conditions for your specific substrate.[4]

  • Use High-Purity DCPP: Purify the DCPP intermediate to remove any unreacted starting materials or dimeric impurities before proceeding to the alkylation step.

Table 1: Troubleshooting Low Yield in N-Alkylation of DCPP

Potential Cause Diagnostic Check Recommended Action
Incomplete activation of the cyclohexyl-ethanol derivativeTLC or HPLC analysis of the activated intermediateEnsure complete reaction with the activating agent (e.g., tosyl chloride).
Suboptimal reaction conditionsMonitor reaction progress by HPLCOptimize base, solvent, and temperature.
Impure DCPPHPLC analysis of the DCPP starting materialRecrystallize DCPP to achieve >99% purity.
Issue 3: Presence of a "Double-Condensation" Impurity in the Final Cariprazine Product

Question: After the final step of reacting the secondary amine intermediate with dimethylcarbamoyl chloride, my HPLC analysis shows a significant impurity with a higher molecular weight. I suspect it's a "double-condensation" product. How is this formed and how can I prevent it?

Answer:

This impurity is a known process-related impurity in Cariprazine synthesis and is often referred to as a "double-condensation" or di-substituted impurity.[5][6] It arises from the reaction of two molecules of the piperazine-containing intermediate with one molecule that can be conceptually derived from dimethylcarbamoyl chloride, leading to a urea-linked dimer.

Causality and Prevention:

  • Reaction Conditions: The formation of this impurity is highly dependent on the reaction conditions, particularly the choice of base and solvent. The use of an aqueous solution of an inorganic base has been shown to significantly reduce the formation of this impurity.[5][6]

  • Reagent Addition: The rate of addition of dimethylcarbamoyl chloride can also influence the formation of this byproduct. A slow, controlled addition is generally preferred.

Troubleshooting Protocol:

  • Optimize the Base and Solvent System: Instead of organic bases in anhydrous organic solvents, consider using a biphasic system with an aqueous solution of an inorganic base such as sodium hydroxide or potassium carbonate.[5][6] This has been demonstrated to minimize the formation of the double-condensation impurity.

  • Control Reagent Addition: Add the dimethylcarbamoyl chloride dropwise to the reaction mixture while maintaining a controlled temperature (e.g., 15-30°C).[6]

  • Purification: If the impurity is formed, it can be removed by crystallization. A mixture of ethyl acetate and n-heptane or methanol and dichloromethane has been used for this purpose.[6]

Diagram: Formation of the Double-Condensation Impurity

G Intermediate2 trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine Cariprazine Cariprazine (Desired Product) Intermediate2->Cariprazine Acylation (1:1) DoubleCondensation Double-Condensation Impurity (Di-substituted Urea) Intermediate2->DoubleCondensation Side Reaction (2:1) DMCC Dimethylcarbamoyl Chloride DMCC->Cariprazine DMCC->DoubleCondensation

Caption: Reaction pathways for the formation of Cariprazine and the double-condensation impurity.

Frequently Asked Questions (FAQs)

Q1: What is the importance of the trans-isomer in the cyclohexyl ring of Cariprazine?

A1: The trans-configuration of the 1,4-disubstituted cyclohexane ring is crucial for the pharmacological activity of Cariprazine. The corresponding cis-isomer is considered a stereoisomeric impurity. It is essential to use starting materials with high diastereomeric purity to minimize the formation of the cis-Cariprazine impurity.

Q2: My final Cariprazine product contains desmethyl-cariprazine and didesmethyl-cariprazine. What are the sources of these impurities?

A2: Desmethyl-cariprazine and didesmethyl-cariprazine are known metabolites of Cariprazine. However, their presence in the final synthetic product is likely due to incomplete methylation during the formation of the dimethylurea moiety or the presence of related impurities in the starting materials. To minimize these, ensure the complete reaction of the secondary amine with dimethylcarbamoyl chloride and use highly pure intermediates.

Q3: What analytical techniques are recommended for impurity profiling of Cariprazine?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for quantifying impurities in Cariprazine. For the identification and structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[7]

Q4: Can side reactions occur with dimethylcarbamoyl chloride itself?

A4: Yes, dimethylcarbamoyl chloride can be susceptible to hydrolysis, especially in the presence of water. This can reduce the effective concentration of the reagent and lead to incomplete reactions. It is important to use anhydrous solvents if the reaction is not being carried out in a biphasic aqueous system.

Q5: Are there any specific safety precautions to consider when working with the intermediates of Cariprazine synthesis?

A5: Yes, several intermediates and reagents used in Cariprazine synthesis require careful handling. For instance, bis(2-chloroethyl)amine derivatives are toxic. Dimethylcarbamoyl chloride is corrosive and a suspected carcinogen. Always consult the Safety Data Sheet (SDS) for each chemical and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

References

Technical Support Center: Navigating the Scale-Up Synthesis of Cariprazine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Cariprazine intermediates. This guide is designed for researchers, scientists, and drug development professionals engaged in the process of scaling up the production of this critical atypical antipsychotic. Here, we address common challenges and provide in-depth troubleshooting strategies to streamline your experimental workflow, enhance yield and purity, and ensure process safety and scalability.

Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the synthesis of key Cariprazine intermediates.

Q1: We are observing significant formation of a di-substituted byproduct during the N-alkylation of our piperazine intermediate. How can we improve mono-selectivity?

A1: The formation of di-substituted products is a prevalent challenge in piperazine chemistry due to the presence of two reactive secondary amine groups.[1] To favor mono-substitution, several strategies can be employed. A common and effective method is to use a large excess of the piperazine starting material (typically 3-10 equivalents), which statistically favors the reaction of the electrophile with the more abundant unreacted piperazine.[1][2] Another robust strategy is the use of a mono-protected piperazine, such as N-Boc-piperazine, which ensures selective reaction at the unprotected nitrogen. This is followed by a deprotection step.[2] For a more atom-economical, one-pot approach, in-situ mono-protonation of the piperazine with one equivalent of a suitable acid (e.g., HCl or acetic acid) deactivates one nitrogen atom, directing the substitution to the free, non-protonated nitrogen.[1]

Q2: Our final Cariprazine product is contaminated with the cis-isomer. What is the best approach to control the stereochemistry?

A2: The trans configuration of the cyclohexyl ring is a critical structural feature of Cariprazine.[3] Controlling this stereochemistry is paramount. One effective strategy is the facile preparation of 2-[4-(3,3-dimethylureido)cyclohexyl]acetic acid in the desired trans configuration through direct recrystallization, which can then be carried forward in the synthesis.[3] Alternative approaches involve utilizing transaminase-catalyzed stereoselective deamination of a diastereomeric mixture or the diastereotope-selective amination of the corresponding ketone precursor to selectively form the trans-isomer.[4]

Q3: We are struggling with the purification of 1-(2,3-dichlorophenyl)piperazine. What are the recommended procedures for obtaining high purity material?

A3: The purity of 1-(2,3-dichlorophenyl)piperazine is crucial for the subsequent steps. A common synthesis involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride.[5][6] After the reaction, the crude product can be purified by refluxing in a suitable solvent like n-butanol, followed by cooling and crystallization.[5] For further purification, recrystallization from a mixed solvent system, such as methanol and water, has been shown to yield high-purity material (HPLC purity >99.5%).[5][7]

Q4: What are the primary process-related impurities we should monitor for in the final step of Cariprazine synthesis?

A4: Besides isomeric impurities, a key process-related impurity to monitor in the final acylation step is the di-acylated or "double-condensation" impurity.[8][9] This arises from the reaction of two molecules of the piperazine intermediate with the acylating agent. Other potential impurities include unreacted starting materials and degradation products.[10] It is essential to have a validated HPLC method to detect and quantify these impurities.[11][12]

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving complex issues that may arise during the scale-up synthesis of Cariprazine intermediates.

Issue 1: Low Yield and Impurity Formation in the Synthesis of 1-(2,3-dichlorophenyl)piperazine

Symptoms:

  • Low overall yield of the desired product.

  • Presence of multiple impurities in the crude reaction mixture as observed by HPLC.

  • Difficult purification of the final product.

Root Cause Analysis and Solutions:

The synthesis of 1-(2,3-dichlorophenyl)piperazine, a key intermediate, typically involves the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride at elevated temperatures.[5][6] Challenges in this step often stem from suboptimal reaction conditions and the formation of side products.

Troubleshooting Workflow: Synthesis of 1-(2,3-dichlorophenyl)piperazine

G start Low Yield & Impurity in 1-(2,3-dichlorophenyl)piperazine Synthesis check_temp Verify Reaction Temperature (120-220°C) start->check_temp check_stoich Review Stoichiometry (2,3-dichloroaniline to bis(2-chloroethyl)amine HCl ratio) check_temp->check_stoich Optimal temp_low Incomplete reaction. Increase temperature within the recommended range. check_temp->temp_low Too Low temp_high Increased side product formation. Lower temperature and monitor reaction progress. check_temp->temp_high Too High check_addition Evaluate Addition Method of bis(2-chloroethyl)amine HCl check_stoich->check_addition Optimal stoich_issue Suboptimal ratio can lead to unreacted starting material or byproducts. Adjust molar ratio (typically 1:0.8 to 1:2). check_stoich->stoich_issue Non-optimal optimize_purification Optimize Purification Protocol check_addition->optimize_purification Controlled addition_issue Rapid addition can cause exotherms and side reactions. Implement portion-wise addition at a controlled temperature (e.g., 100°C). check_addition->addition_issue Rapid purification_issue Inefficient removal of impurities. Implement reflux in n-butanol followed by recrystallization from methanol/water. optimize_purification->purification_issue Ineffective end Improved Yield and Purity optimize_purification->end Effective temp_low->end temp_high->end stoich_issue->end addition_issue->end purification_issue->end

Caption: Troubleshooting workflow for the synthesis of 1-(2,3-dichlorophenyl)piperazine.

Experimental Protocol: Optimized Synthesis and Purification of 1-(2,3-dichlorophenyl)piperazine Hydrochloride

This protocol is adapted from patented procedures to enhance yield and purity.[5][7]

  • Reaction Setup: In a suitable reactor, charge 100 kg of 2,3-dichloroaniline.

  • Initial Heating: Begin stirring and heat the reactor contents to 100°C.

  • Reagent Addition: Once the temperature is stable at 100°C, add 165 kg of bis-(2-chloroethyl)amine hydrochloride solid in 7 portions.

  • Reaction: After the addition is complete, continue to heat the reaction mixture to 160°C and maintain this temperature for 12 hours.

  • Work-up: After the reaction is complete, stop heating and carefully manage any off-gassing. Add 230 kg of n-butanol and reflux with stirring for 1 hour.

  • Crystallization and Isolation: Cool the mixture to induce crystallization. Isolate the crude product by centrifugation.

  • Purification: Refine the crude product by recrystallizing from a mixture of 300 kg of methanol and water (10:1 v/v). After cooling and crystallization, isolate the purified 1-(2,3-dichlorophenyl)piperazine hydrochloride by centrifugation and dry under vacuum.

Expected Outcome: This procedure should yield approximately 105.5 kg (64.0% yield) of the desired product with a purity of >99.5% by HPLC.[7]

Issue 2: Formation of Di-acylated Impurity in the Final Cariprazine Synthesis Step

Symptoms:

  • A significant impurity peak is observed in the HPLC analysis of the final product, corresponding to the "double-condensation" or di-acylated byproduct.[8][9]

  • Reduced yield of the desired Cariprazine product.

  • Purification to remove this impurity is challenging.[9]

Root Cause Analysis and Solutions:

The final step in many Cariprazine syntheses involves the acylation of trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine with dimethylcarbamoyl chloride.[8][13] The formation of the di-acylated impurity is a common side reaction. This can be mitigated by careful control of reaction conditions, particularly the base and solvent system.

Data Summary: Impact of Reaction Conditions on Di-acylated Impurity Formation

Inorganic Base (aqueous solution)Reaction SolventReaction Time (hours)Di-acylated Impurity (%)Product Purity (%)Yield (%)Reference
Sodium HydroxideDichloromethane130.07>99.0-[8]
Sodium CarbonateDichloromethane130.07>99.0-[8]
-Dichloromethane360.6298.964.6[9]
Sodium HydroxideDichloromethane-0.0999.383.0[8]
Sodium HydroxideDichloromethane-0.0699.592.1[14]

Troubleshooting Workflow: Minimizing Di-acylated Impurity

G start High Di-acylated Impurity in Final Acylation Step check_base Evaluate Base System start->check_base organic_base Organic bases can lead to longer reaction times and higher impurity levels. Switch to an aqueous inorganic base system. check_base->organic_base Organic Base Used inorganic_base Aqueous inorganic bases (e.g., NaOH, Na2CO3) significantly reduce di-acylation. check_base->inorganic_base Aqueous Inorganic Base Used check_solvent Assess Solvent System solvent_issue Ensure appropriate solvent for the two-phase system. Dichloromethane is a common choice. check_solvent->solvent_issue check_purification Review Purification Method purification_issue Suboptimal crystallization. Utilize an anti-solvent like n-heptane for efficient crystallization and impurity rejection. check_purification->purification_issue end Reduced Impurity and Improved Product Quality organic_base->end inorganic_base->check_solvent solvent_issue->check_purification purification_issue->end

Caption: Workflow to minimize di-acylated impurity in Cariprazine synthesis.

Experimental Protocol: Optimized Final Acylation Step

This protocol is based on a method designed to minimize the formation of the di-acylated impurity.[8][14]

  • Reaction Setup: In a suitable reactor, charge 1 kg of the dihydrochloride of trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine, 20 kg of dichloromethane, and 15 kg of water.

  • Base Addition: Add 20 L of a 10% w/w aqueous sodium hydroxide solution dropwise.

  • Acylating Agent Addition: Add 0.375 kg of dimethylcarbamoyl chloride dropwise.

  • Reaction: Stir the reaction mixture at 20-50°C for approximately 13 hours, monitoring the reaction to completion by HPLC.

  • Work-up and Crystallization: Once the reaction is complete, separate the aqueous and organic layers. Wash the organic layer with water. Add n-heptane to the organic phase to induce crystallization.

  • Isolation: Filter the precipitated solid, wash the filter cake, and dry under vacuum to obtain Cariprazine.

Expected Outcome: This method can significantly reduce the di-acylated impurity to less than 0.1%, yielding a final product with purity greater than 99.0%.[8][14]

References

"preventing epimerization during synthesis of cyclohexylamino acid derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preserving Chiral Integrity

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of epimerization during the synthesis of peptide derivatives containing cyclohexylamino acids. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying scientific principles to empower you to make informed decisions in your research.

The incorporation of non-proteinogenic amino acids like cyclohexylalanine (Cha) and cyclohexylglycine (Chg) is a key strategy for developing peptide-based therapeutics with enhanced stability and potency.[1] However, the bulky, sterically hindering nature of the cyclohexyl group presents unique challenges in maintaining chiral purity during peptide bond formation.[2][3][4][5] This guide is designed to help you navigate these challenges effectively.

Troubleshooting Guide: Addressing Epimerization in Your Experiments

This section addresses common issues encountered during the synthesis of peptides containing cyclohexylamino acid residues.

Problem 1: High Levels of Diastereomeric Impurities Detected by HPLC/MS

Scenario: You have synthesized a peptide containing a cyclohexylamino acid, but chiral HPLC or LC-MS analysis reveals a significant peak corresponding to a diastereomer, indicating epimerization has occurred.

Probable Causes:

  • Over-activation of the Carboxylic Acid: The primary cause of epimerization is the formation of a symmetric intermediate from the activated amino acid. This can happen via two main pathways: the formation of an oxazolone intermediate or direct enolization of the activated carboxylic acid.[6][7] Highly reactive coupling reagents, if not used under optimal conditions, can accelerate the formation of these intermediates.

  • Inappropriate Base: The choice and amount of base used during the coupling step are critical. Stronger or less sterically hindered bases can more readily abstract the alpha-proton of the activated amino acid, leading to epimerization.[7][8]

  • Prolonged Reaction Time: Allowing the activated cyclohexylamino acid to remain in solution for an extended period before the amine component is introduced and reacts increases the opportunity for epimerization.

  • Solvent Effects: Polar aprotic solvents like DMF can sometimes promote epimerization compared to less polar alternatives.

Solutions & Scientific Rationale:

  • Optimize Your Coupling Reagent and Additives:

    • Recommendation: For sterically hindered residues like cyclohexylamino acids, standard carbodiimide reagents such as DCC or DIC alone are often inefficient and can lead to epimerization due to slow coupling rates.[3] It is highly recommended to use more potent uronium/aminium or phosphonium salt-based coupling reagents in combination with racemization-suppressing additives.[2][6]

    • High-Efficiency Reagents: HATU, HCTU, and COMU are excellent choices as they form highly reactive OAt or Oxyma esters, which promote rapid amide bond formation, minimizing the time the activated intermediate is susceptible to epimerization.[2]

    • Essential Additives: Always use additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®). These additives not only catalyze the coupling reaction but also suppress epimerization by forming active esters that are less prone to racemization than the intermediates formed by the coupling reagent alone.[2][9]

  • Select the Right Base:

    • Recommendation: Use a weaker, sterically hindered base.

    • Rationale: N,N-diisopropylethylamine (DIPEA) is a common choice, but for particularly sensitive couplings, a weaker base like N-methylmorpholine (NMM) or the highly hindered 2,4,6-collidine is preferable.[6][7] These bases are less likely to cause abstraction of the alpha-proton. Use the minimum amount of base necessary to facilitate the reaction.

  • Control Reaction Temperature and Time:

    • Recommendation: Perform the coupling reaction at a reduced temperature (e.g., 0 °C) and monitor the reaction closely to avoid unnecessarily long reaction times.

    • Rationale: Lowering the temperature slows down all reaction rates, including the rate of epimerization.

  • Consider Solvent Choice:

    • Recommendation: While DMF is a common solvent for peptide synthesis, if epimerization is a persistent issue, consider using a less polar solvent like dichloromethane (DCM) or a mixture of solvents, provided your starting materials are sufficiently soluble.

Problem 2: Incomplete or Slow Coupling Reactions

Scenario: The incorporation of a cyclohexylamino acid into your peptide sequence is proving to be inefficient, with significant amounts of unreacted starting material remaining even after extended reaction times. This can also exacerbate epimerization.

Probable Cause:

  • Steric Hindrance: The bulky cyclohexyl group physically obstructs the approach of the nucleophilic amine to the activated carboxylic acid, slowing down the rate of peptide bond formation.[2][3]

Solutions & Scientific Rationale:

  • Employ High-Reactivity Coupling Reagents:

    • Recommendation: As mentioned previously, powerful coupling reagents are essential. Reagents like HATU, PyAOP, and COMU are specifically designed to overcome the challenges of coupling sterically hindered amino acids.[2][3]

    • Rationale: These reagents generate highly reactive intermediates that can overcome the steric barrier more effectively than less potent activators.

  • Increase Reagent Equivalents and Concentration:

    • Recommendation: For difficult couplings, it may be necessary to use a higher excess (e.g., 1.5 to 2.0 equivalents) of the protected cyclohexylamino acid and coupling reagents. Increasing the concentration of the reactants can also favor the desired bimolecular coupling reaction.

    • Caution: Be mindful that increasing the concentration of the base can also increase the risk of epimerization, so this should be done judiciously.

  • Microwave-Assisted Synthesis:

    • Recommendation: The use of a microwave peptide synthesizer can be highly effective for difficult couplings.

    • Rationale: Microwave irradiation can accelerate the rate of the coupling reaction, often leading to higher yields and shorter reaction times, which can in turn reduce the extent of epimerization.

Frequently Asked Questions (FAQs)

Q1: Why are cyclohexylamino acid derivatives particularly prone to epimerization?

The susceptibility to epimerization is primarily due to the steric bulk of the cyclohexyl group. This steric hindrance can slow down the desired peptide bond formation. The longer the activated amino acid intermediate exists before it couples with the amine component, the greater the opportunity for a base to abstract the alpha-proton, leading to a loss of chiral integrity.[2][3]

Q2: What is the mechanistic basis of epimerization in peptide synthesis?

There are two primary mechanisms through which epimerization occurs during the activation of an N-protected amino acid[6][7]:

  • Oxazolone Formation: The activated carboxylic acid can undergo intramolecular cyclization to form a 5(4H)-oxazolone. The alpha-proton of the oxazolone is highly acidic and can be easily abstracted by a base, leading to a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of D and L isomers.

  • Direct Enolization: A base can directly abstract the alpha-proton from the activated carboxylic acid intermediate (e.g., an O-acylisourea or an active ester) to form an enolate, which then leads to epimerization upon reprotonation.

// Nodes Start [label="N-Protected Cyclohexylamino Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Activated [label="Activated Intermediate\n(e.g., O-Acylisourea, Active Ester)", fillcolor="#FBBC05", fontcolor="#202124"]; Oxazolone [label="5(4H)-Oxazolone Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enolate [label="Planar Enolate Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Epimerized [label="Epimerized Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Desired [label="Desired Peptide Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Activated [label="Coupling Reagent"]; Activated -> Oxazolone [label="Intramolecular\nCyclization", style=dashed]; Oxazolone -> Enolate [label="+ Base\n- H+", color="#EA4335"]; Activated -> Enolate [label="Direct Enolization\n+ Base, - H+", style=dashed, color="#EA4335"]; Enolate -> Epimerized [label="+ H+"]; Enolate -> Activated [label="+ H+"]; Activated -> Desired [label="+ Amine Component\n(Fast, Desired Pathway)", color="#4285F4"]; Oxazolone -> Desired [label="+ Amine Component", style=dashed]; } dot Caption: Mechanisms of epimerization during amide bond formation.

Q3: Which coupling reagents are considered best for minimizing epimerization with cyclohexylamino acids?

For challenging couplings involving sterically hindered amino acids, uronium/aminium and phosphonium-based reagents are generally superior to carbodiimides. The most effective reagents are those that generate highly reactive esters and facilitate rapid coupling, thereby minimizing the lifetime of racemization-prone intermediates.[2]

Coupling Reagent ClassExamplesEfficacy for Hindered Couplings
Uronium/Aminium Salts HATU, HBTU, HCTU, TBTU, COMUHigh to Very High. HATU and COMU are often cited as among the most efficient for preventing racemization and promoting coupling of hindered residues.[2][6]
Phosphonium Salts PyBOP, PyAOPHigh. PyAOP, which forms a highly reactive OAt ester, is particularly effective.
Carbodiimides DCC, DIC, EDCModerate. Generally less effective for hindered couplings and more prone to side reactions. Their use should always be accompanied by an additive like HOAt or OxymaPure.[6]

Q4: Can the choice of protecting group on the cyclohexylamino acid influence epimerization?

Yes. While the standard N-terminal protecting groups like Fmoc and Boc are urethane-based and generally help to suppress racemization, the nature of the activated species they form is key.[6] More importantly, if the cyclohexylamino acid has a side-chain functional group that requires protection (e.g., a hydroxyl group), the choice of that protecting group can have steric or electronic effects on the coupling reaction. For Aspartic Acid, using a beta cyclohexyl ester has been shown to reduce aspartimide formation, a related side reaction, in Boc-based synthesis.[9]

Experimental Protocols

Protocol 1: Optimized Coupling of a Sterically Hindered N-Fmoc-Cyclohexylamino Acid

This protocol is designed to maximize coupling efficiency while minimizing epimerization.

Materials:

  • N-Fmoc-protected cyclohexylamino acid (1.5 eq)

  • Resin-bound peptide with a free N-terminal amine (1.0 eq)

  • HATU (1.45 eq)

  • HOAt (1.5 eq)

  • N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (3.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP)

Procedure:

  • Pre-swelling of Resin: Swell the peptide-resin in the reaction solvent (DMF or NMP) for at least 30 minutes.

  • Preparation of Amino Acid Solution: In a separate vessel, dissolve the N-Fmoc-protected cyclohexylamino acid and HOAt in the reaction solvent.

  • Activation: Add HATU to the amino acid solution and briefly vortex.

  • Coupling: Immediately add the activated amino acid solution to the swollen resin.

  • Base Addition: Add the base (DIPEA or collidine) to the reaction vessel.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction can be performed at a slightly elevated temperature (e.g., 35-40 °C) with careful monitoring for epimerization, or microwave heating can be applied.

  • Monitoring: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling reaction.

  • Washing: Once the reaction is complete, thoroughly wash the resin with the reaction solvent, followed by DCM and methanol, to remove any excess reagents and byproducts.

// Nodes Start [label="Start: Peptide-Resin\n+ N-Fmoc-Cyclohexylamino Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent_Choice [label="Select High-Activity Reagent\n(HATU, COMU, etc.)\n+ Additive (HOAt, Oxyma)", fillcolor="#FBBC05", fontcolor="#202124"]; Base_Choice [label="Select Weak, Hindered Base\n(NMM, Collidine)", fillcolor="#FBBC05", fontcolor="#202124"]; Conditions [label="Optimize Conditions:\n- Low Temperature (0°C)\n- Minimal Pre-activation Time\n- Monitor Reaction Closely", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Perform Coupling Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Wash Resin & Test for Completion\n(e.g., Kaiser Test)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="High-Purity Peptide\n(Preserved Chiral Integrity)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges Start -> Reagent_Choice; Reagent_Choice -> Base_Choice; Base_Choice -> Conditions; Conditions -> Coupling; Coupling -> Analysis; Analysis -> Result; } dot Caption: Workflow for minimizing epimerization.

References

"stability of Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate under acidic deprotection conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the handling and deprotection of Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions regarding the stability of this compound under acidic deprotection conditions. Our goal is to equip you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns when removing the Boc group from this compound using strong acids?

The primary concern during the acidic deprotection of this compound is the concurrent acid-catalyzed hydrolysis of the ethyl ester functionality.[1][2] While the Boc group is designed to be acid-labile, the ester bond can also be cleaved under these conditions, leading to the formation of the corresponding carboxylic acid as an undesired side product. The challenge lies in achieving selective and complete removal of the Boc group while minimizing this hydrolysis.

Another significant issue is the potential for alkylation of the newly formed amine by the reactive tert-butyl cation generated during the deprotection process.[2] This can lead to the formation of N-tert-butylated byproducts, which can complicate purification.

Q2: What is the mechanism of Boc deprotection, and how does it compare to ester hydrolysis?

The Boc deprotection is initiated by protonation of the carbamate carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA). This is followed by the loss of the stable tert-butyl cation, which generates a carbamic acid intermediate. This intermediate is unstable and rapidly decarboxylates to yield the free amine as its corresponding acid salt (e.g., trifluoroacetate or hydrochloride salt).[3]

Acid-catalyzed ester hydrolysis, conversely, involves the protonation of the ester carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A molecule of water then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, an alcohol (ethanol in this case) is eliminated, yielding the carboxylic acid.[1] The presence of water is crucial for this side reaction.[4]

Q3: Which acidic conditions are recommended for the deprotection of this molecule?

The choice of acidic conditions is critical for maximizing the yield of the desired product, Ethyl 2-[4-(aminocyclohexyl)acetate]. The two most common and effective reagent systems are:

  • Trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane (DCM). A common starting point is a 20-50% solution of TFA in DCM.[4]

  • 4M Hydrogen Chloride (HCl) in 1,4-dioxane. This is another widely used reagent that can offer different selectivity compared to TFA.[4]

It is highly recommended to perform the reaction under strictly anhydrous conditions to minimize ester hydrolysis.[1][4]

Q4: How can I monitor the progress of the deprotection reaction?

Monitoring the reaction is essential to prevent over-exposure to acidic conditions, which can increase the likelihood of ester hydrolysis. The two most common methods are:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method to qualitatively track the disappearance of the starting material and the appearance of the more polar amine product. The deprotected amine will have a significantly lower Rf value than the Boc-protected starting material. Staining with ninhydrin can be used to visualize the primary amine product.

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide a more quantitative and definitive analysis of the reaction mixture.[5] You can monitor the decrease in the peak corresponding to the starting material and the increase in the peak for the desired product. LC-MS is particularly useful for identifying the mass of the desired product and any side products, such as the hydrolyzed carboxylic acid.[5]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the deprotection of this compound.

Issue 1: Incomplete or slow deprotection of the Boc group.

If you observe a significant amount of starting material remaining after the expected reaction time, consider the following causes and solutions.

Possible Causes:

  • Insufficient Acid Concentration: The rate of Boc deprotection has been shown to have a second-order dependence on the concentration of strong acids like HCl.[6][7][8] A lower than required acid concentration will lead to a significantly slower reaction.

  • Low Reaction Temperature: While starting at 0 °C is often recommended to control exotherms and minimize side reactions, some sterically hindered or less reactive substrates may require room temperature for efficient deprotection.

  • Presence of Basic Impurities: Any basic impurities in the starting material or solvent will neutralize the acid, effectively reducing its concentration.

Solutions:

  • Increase Acid Concentration: If using TFA/DCM, you can increase the concentration of TFA. For HCl in dioxane, ensure the reagent is fresh and has not degraded.

  • Elevate Reaction Temperature: Allow the reaction to warm to room temperature and continue monitoring its progress.

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents.

Table 1: Recommended Starting Conditions for Boc Deprotection
Reagent SystemConcentrationTemperatureTypical Time
TFA/DCM25-50% (v/v)0 °C to RT30 min - 2 h
4M HCl in Dioxane5-10 equivalents0 °C to RT30 min - 4 h
Issue 2: Significant formation of the carboxylic acid side product due to ester hydrolysis.

The appearance of a new, more polar spot on TLC or a new peak in the HPLC/LC-MS corresponding to the hydrolyzed product is a common issue.

Possible Causes:

  • Presence of Water: Even trace amounts of water in the reaction mixture can lead to significant ester hydrolysis over time.[4]

  • Prolonged Reaction Time: The longer the substrate is exposed to the acidic medium, the more likely the ester is to hydrolyze.

  • High Reaction Temperature: Higher temperatures will accelerate the rate of both Boc deprotection and ester hydrolysis.

Solutions:

  • Strictly Anhydrous Conditions: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Reaction Time: Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed.

  • Lower Reaction Temperature: If ester hydrolysis is significant at room temperature, perform the reaction at 0 °C.

  • Consider Milder Reagents: For particularly sensitive substrates, milder deprotection methods could be explored, although these are less common for simple Boc groups.

Issue 3: Formation of an unknown byproduct with a higher mass.

If LC-MS analysis reveals a byproduct with a mass corresponding to the addition of a tert-butyl group to your product, this is likely due to alkylation by the tert-butyl cation.

Possible Causes:

  • The highly reactive tert-butyl cation, a byproduct of Boc cleavage, can act as an electrophile and alkylate the nucleophilic amine product.

Solutions:

  • Use a Scavenger: The most effective way to prevent this side reaction is to add a scavenger to the reaction mixture. The scavenger is a nucleophile that is more reactive towards the tert-butyl cation than the product amine.

    • Triethylsilane (TES) or Triisopropylsilane (TIS): These are common and effective cation scavengers. They react with the tert-butyl cation to form stable byproducts. A typical concentration is 2-5% (v/v) in the reaction mixture.

    • Thioanisole: Another effective scavenger, particularly if other sensitive functional groups are present.

Experimental Protocol: Boc Deprotection with a Scavenger
  • Dissolve this compound in anhydrous DCM (e.g., 0.1 M).

  • Add triethylsilane (5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add an equal volume of TFA dropwise.

  • Stir the reaction at 0 °C and monitor by TLC or HPLC.

  • Once the reaction is complete, remove the solvent and TFA under reduced pressure.

  • The crude product can then be purified by standard methods.

Visualizing the Process

Diagram 1: Boc Deprotection Workflow

cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Product start This compound in Anhydrous DCM reaction Stir at 0°C to RT Monitor by TLC/HPLC start->reaction acid TFA or 4M HCl/Dioxane acid->reaction scavenger Scavenger (e.g., TES) scavenger->reaction workup Solvent Removal reaction->workup product Ethyl 2-[4-(aminocyclohexyl)acetate] as TFA or HCl salt workup->product

Caption: A typical workflow for the acidic deprotection of the target molecule.

Diagram 2: Competing Reaction Pathways

cluster_desired Desired Pathway cluster_side Side Reactions SM This compound DP Ethyl 2-[4-aminocyclohexyl]acetate Salt (Desired Product) SM->DP Boc Deprotection (Fast) SP1 2-[4-Aminocyclohexyl]acetic Acid (Ester Hydrolysis) SM->SP1 Ester Hydrolysis (Slower, requires H2O) SP2 N-tert-Butyl Product (Alkylation) DP->SP2 Alkylation by t-Bu+ (Prevented by scavengers)

Caption: The desired deprotection pathway and potential side reactions.

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Purity Analysis of Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate, a key building block in the synthesis of several active pharmaceutical ingredients (APIs), including the antipsychotic drug Cariprazine, is no exception.[1][2] Its purity directly impacts the quality, safety, and efficacy of the final drug product. This guide provides an in-depth, objective comparison of the primary analytical methods for determining the purity of this critical intermediate, complete with experimental data and detailed protocols.

The Criticality of Purity: Understanding the Impurity Profile

The synthetic route to this compound typically involves the Boc-protection of ethyl 2-(4-aminocyclohexyl)acetate.[3] This process, along with potential side reactions and degradation, can introduce several impurities that must be monitored and controlled. A thorough understanding of this impurity profile is paramount for selecting and developing appropriate analytical methods.

Potential Impurities Include:

  • Starting Materials: Unreacted ethyl 2-(4-aminocyclohexyl)acetate is a primary process-related impurity.

  • Byproducts of Boc-Protection: Di-tert-butyl dicarbonate (Boc anhydride) and its byproducts, such as tert-butanol.

  • Geometric Isomers: The starting material and the final product can exist as cis and trans isomers. The desired isomer for many pharmaceutical applications is the trans isomer, making the quantification of the cis isomer a critical purity attribute.

  • Degradation Products: The Boc-protecting group is susceptible to cleavage under acidic conditions, leading to the formation of the deprotected amine.[4][] Oxidative degradation of the amine or ester functionalities can also occur under certain storage and handling conditions.[6]

A robust analytical method must be capable of separating and quantifying the main compound from these potential impurities with high resolution and sensitivity.

Comparative Analysis of Analytical Methodologies

The three most powerful and commonly employed analytical techniques for purity determination of pharmaceutical intermediates are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR). Each method offers distinct advantages and limitations for the analysis of this compound.

Table 1: High-Level Comparison of Analytical Methods
FeatureHPLC (UV Detection)GC (FID Detection)qNMR
Principle Differential partitioning between a mobile and stationary phase.Partitioning between a carrier gas and a stationary phase based on volatility.Nuclear spin resonance in a magnetic field.
Primary Use Purity, impurity profiling, isomer separation, stability testing.Purity, residual solvents, volatile impurities.Absolute purity/potency, structural confirmation, quantification without reference standards for impurities.
Strengths High resolution, versatility, suitable for non-volatile and thermally labile compounds, well-established for stability-indicating assays.High efficiency for volatile compounds, high sensitivity with Flame Ionization Detection (FID).Provides structural information, primary ratio method, highly accurate and precise, can quantify components without identical standards.[4][7][8]
Limitations Requires chromophores for UV detection, can be complex to develop methods, potential for Boc-group instability with acidic mobile phases.[4]Limited to volatile and thermally stable compounds, potential for degradation of the Boc-group at high temperatures.Lower sensitivity compared to chromatographic methods, requires more expensive instrumentation, potential for signal overlap in complex mixtures.[9]

I. High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

Reverse-phase HPLC (RP-HPLC) with UV detection is the most widely adopted method for the purity analysis of pharmaceutical intermediates due to its versatility and high resolving power.[9] For this compound, a well-developed HPLC method can effectively separate the main component from its starting materials, byproducts, and degradation products.

Causality in Experimental Choices for HPLC

The selection of a C18 stationary phase is based on its broad applicability for separating non-polar to moderately polar compounds. The use of a gradient elution with acetonitrile and water allows for the effective separation of compounds with a range of polarities. The addition of a small amount of trifluoroacetic acid (TFA) to the mobile phase helps to improve peak shape and resolution for the amine-containing compounds by suppressing the ionization of residual silanol groups on the stationary phase.[7] UV detection at 210-220 nm is chosen because the amide and ester carbonyl groups of the analyte and related impurities exhibit absorbance in this region.

Experimental Protocol: Stability-Indicating RP-HPLC Method

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[7]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[7]

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[7]

  • Gradient:

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 215 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and transfer to a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: Expected HPLC Performance
ParameterExpected ResultJustification
Retention Time (trans-isomer) ~15 minAllows for good separation from early eluting polar impurities and later eluting non-polar impurities.
Resolution (cis/trans isomers) > 1.5Ensures accurate quantification of the undesired cis-isomer.
Tailing Factor 0.9 - 1.5Indicates good peak symmetry and an efficient separation.
LOD/LOQ < 0.01% / < 0.05%Sufficient sensitivity to detect and quantify trace impurities as per ICH guidelines.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve & Dilute Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (215 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity & Impurity Levels Integrate->Calculate

Caption: Workflow for HPLC purity analysis.

II. Gas Chromatography (GC): A Powerful Tool for Volatile Impurities

Gas chromatography is an excellent technique for the analysis of volatile and thermally stable compounds. For this compound, GC with a Flame Ionization Detector (FID) can be a highly sensitive method for purity determination and for the analysis of volatile impurities such as residual solvents.

Causality in Experimental Choices for GC

A mid-polarity capillary column (e.g., DB-5 or equivalent) is chosen for its versatility in separating a wide range of compounds. A temperature-programmed analysis is employed to ensure the elution of both volatile and less volatile components within a reasonable timeframe while maintaining good resolution. The use of a Flame Ionization Detector (FID) provides high sensitivity for organic compounds and a wide linear range.

Experimental Protocol: GC-FID Method

Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injection Volume: 1 µL (split ratio 50:1).

Sample Preparation:

  • Accurately weigh approximately 20 mg of the sample into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with a suitable solvent such as ethyl acetate or dichloromethane.

Data Presentation: Expected GC Performance
ParameterExpected ResultJustification
Retention Time (trans-isomer) ~12 minProvides a balance between analysis time and resolution from potential impurities.
Peak Area % Purity > 99.5% (for high-purity samples)Area normalization is a straightforward approach for purity assessment with GC-FID.
Resolution (from solvent and byproducts) > 2.0Ensures accurate integration and quantification.

Visualization of the GC Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Weigh_GC Weigh Sample Dissolve_GC Dissolve in Solvent Weigh_GC->Dissolve_GC Inject_GC Inject into GC Dissolve_GC->Inject_GC Separate_GC Separation in Capillary Column Inject_GC->Separate_GC Detect_GC FID Detection Separate_GC->Detect_GC Integrate_GC Integrate Peaks Detect_GC->Integrate_GC Calculate_GC Calculate Area % Purity Integrate_GC->Calculate_GC

Caption: Workflow for GC purity analysis.

III. Quantitative NMR (qNMR): The Absolute Purity Determination Method

Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the direct measurement of the purity of a compound without the need for a reference standard of the analyte itself.[4][8] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Causality in Experimental Choices for qNMR

¹H NMR is chosen due to the high natural abundance and sensitivity of the proton nucleus. The characteristic singlet of the nine protons of the Boc group at approximately 1.4 ppm provides a well-resolved signal that is ideal for quantification.[7] An internal standard with a known purity and a signal in a clear region of the spectrum is used for accurate quantification. The choice of a deuterated solvent that dissolves both the sample and the internal standard is crucial.

Experimental Protocol: ¹H-qNMR Method

Instrumentation and Materials:

  • NMR Spectrometer: 400 MHz or higher, equipped with a probe capable of performing quantitative experiments.

  • Internal Standard: A high-purity certified reference standard (e.g., maleic acid, dimethyl sulfone).

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound and 10 mg of the internal standard into a clean, dry vial.

  • Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.

  • Transfer the solution to a clean NMR tube.

Data Acquisition:

  • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Process the spectrum with careful phasing and baseline correction.

Calculation of Purity:

The purity of the analyte (Purity_analyte) can be calculated using the following formula:

Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • IS = Internal Standard

Data Presentation: Expected qNMR Performance
ParameterExpected ResultJustification
Signal for Quantification Singlet at ~1.4 ppm (9H, Boc group)Well-resolved, high-intensity signal with minimal overlap.
Precision (RSD) < 1%qNMR is a highly precise and reproducible technique.[8]
Accuracy High, traceable to a primary standardProvides a direct measure of the mass fraction of the analyte.

Visualization of the qNMR Logical Relationship

qNMR_Logic cluster_inputs Inputs cluster_measurement Measurement cluster_data Data Extraction cluster_calculation Calculation Analyte Analyte (this compound) Spectrum ¹H NMR Spectrum Analyte->Spectrum IS Internal Standard (Known Purity & Mass) IS->Spectrum Integral_Analyte Integral of Analyte Signal Spectrum->Integral_Analyte Integral_IS Integral of IS Signal Spectrum->Integral_IS Purity Purity Calculation Integral_Analyte->Purity Integral_IS->Purity

References

A Comparative Guide to the Analytical Characterization of Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate is a crucial building block in contemporary pharmaceutical synthesis, frequently utilized in the construction of complex molecular architectures. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the cyclohexylamine moiety and the ethyl ester functionality necessitates rigorous analytical characterization to ensure identity, purity, and stability throughout the synthetic workflow. This guide provides an in-depth comparison of mass spectrometry and other key analytical techniques for the comprehensive analysis of this compound, offering field-proven insights to inform your experimental choices.

Mass Spectrometry: A Primary Tool for Structural Elucidation

Mass spectrometry (MS) stands as a cornerstone technique for the analysis of this compound, providing rapid and sensitive determination of its molecular weight and structural features. Given its chemical nature, Electrospray Ionization (ESI) is the most pertinent ionization technique.

Electrospray Ionization (ESI) Mass Spectrometry: Principles and Application

ESI is a soft ionization technique that is exceptionally well-suited for polar and thermally labile molecules like our target analyte. The process involves the formation of gaseous ions from a liquid solution, minimizing fragmentation within the ion source and typically yielding a prominent protonated molecule, [M+H]⁺. For this compound (molecular formula: C₁₅H₂₇NO₄, molecular weight: 285.38 g/mol ), the expected protonated molecule would be observed at a mass-to-charge ratio (m/z) of 286.20[1].

Tandem Mass Spectrometry (MS/MS): Unveiling the Fragmentation Pathway

To gain deeper structural insights, tandem mass spectrometry (MS/MS) is employed. This involves the isolation of the precursor ion (e.g., the [M+H]⁺ ion at m/z 286.20) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions are characteristic of the molecule's structure.

The fragmentation of Boc-protected amines is well-documented and follows predictable pathways, primarily centered around the lability of the Boc group under energetic conditions[2][3]. The key fragmentation patterns for the protonated this compound are predicted as follows:

  • Loss of Isobutylene (C₄H₈): A characteristic neutral loss of 56 Da results from the cleavage of the tert-butyl group, leading to a prominent fragment ion at m/z 230.14. This is often a dominant fragmentation pathway for Boc-protected compounds[3].

  • Loss of the Entire Boc Group (C₅H₉O₂): The complete cleavage of the Boc group results in a neutral loss of 101 Da, yielding the deprotected amine fragment at m/z 185.15.

  • Loss of the tert-Butyl Cation ((CH₃)₃C⁺): A fragment corresponding to the loss of the tert-butyl cation (57 Da) can also be observed, resulting in an ion at m/z 229.13.

  • Cleavage of the Ethyl Ester: Fragmentation of the ethyl acetate side chain can also occur, for instance, through the loss of ethanol (46 Da) or the ethoxy group (45 Da).

The following diagram illustrates the predicted fragmentation pathway:

G cluster_main Predicted ESI-MS/MS Fragmentation cluster_frags Product Ions mol [M+H]⁺ m/z 286.20 C₁₅H₂₈NO₄⁺ frag1 [M+H - C₄H₈]⁺ m/z 230.14 mol->frag1 - 56 Da (Isobutylene) frag2 [M+H - C₅H₉O₂]⁺ m/z 185.15 mol->frag2 - 101 Da (Boc group) frag3 [M+H - C₄H₉]⁺ m/z 229.13 mol->frag3 - 57 Da (tert-Butyl cation)

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Comparative Analysis of Analytical Techniques

While mass spectrometry is indispensable for structural confirmation, a comprehensive analytical strategy often involves orthogonal techniques to assess purity and quantify the analyte. Here, we compare mass spectrometry with Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).

FeatureMass Spectrometry (LC-MS)NMR SpectroscopyHPLC-UVGC-MS
Primary Use Molecular weight determination, structural elucidation, high-sensitivity quantificationDefinitive structural elucidation, quantitation (qNMR)Purity determination, routine quantificationAnalysis of volatile and semi-volatile compounds, impurity profiling
Sensitivity Very high (pg to fg range)[4]Lower (µg to mg range)Moderate (ng to µg range)[5]High (pg to ng range)
Specificity High (based on m/z and fragmentation)Very high (unique spectral fingerprint)Moderate (co-elution can be an issue)High (combination of retention time and mass spectrum)
Structural Info Connectivity and fragmentationDetailed 3D structure and connectivityNoneFragmentation pattern
Sample Prep Simple dilutionDissolution in deuterated solventDissolution in mobile phaseOften requires derivatization for non-volatile compounds[6][7]
Throughput HighLow to moderateHighModerate
Cost HighVery highLow to moderateModerate
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy provides unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR spectra will show characteristic signals for the Boc group (a sharp singlet around 1.4 ppm in ¹H NMR and signals around 28 and 79 ppm in ¹³C NMR), the ethyl group of the ester, and the protons and carbons of the cyclohexyl ring. While less sensitive than MS, NMR is unparalleled for definitive structural assignment and can be used for quantitative purposes (qNMR) with an internal standard.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse for Purity

For routine purity analysis and quantification, reversed-phase HPLC with UV detection is a robust and cost-effective method. Although the target molecule lacks a strong chromophore, the amide bond of the carbamate provides sufficient UV absorbance for detection at low wavelengths (typically 200-220 nm). A gradient elution with a C18 column is typically employed to separate the main compound from potential impurities. While not as sensitive or specific as LC-MS, its simplicity and reliability make it ideal for quality control applications[5][8].

Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative for Volatile Analogs

Direct analysis of this compound by GC-MS is challenging due to its relatively high molecular weight and potential for thermal degradation of the Boc group in the hot injector port. However, GC-MS can be a valuable tool for analyzing more volatile precursors or potential impurities. For the analysis of amino acid esters by GC-MS, derivatization is often required to increase volatility and thermal stability[6][7][9].

Experimental Protocols

LC-MS/MS Analysis Workflow

G cluster_workflow LC-MS/MS Workflow prep Sample Preparation (Dilution in Mobile Phase) hplc HPLC Separation (C18 column, gradient elution) prep->hplc esi Electrospray Ionization (Positive Ion Mode) hplc->esi ms1 MS1 Scan (Detect [M+H]⁺ at m/z 286.20) esi->ms1 cid Collision-Induced Dissociation (Isolate and fragment m/z 286.20) ms1->cid ms2 MS2 Scan (Detect Product Ions) cid->ms2 data Data Analysis (Fragmentation Pattern) ms2->data

Caption: A typical workflow for the LC-MS/MS analysis of the target compound.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan: Scan from m/z 100 to 500 to detect the protonated molecule ([M+H]⁺).

    • MS/MS Analysis: Isolate the precursor ion at m/z 286.20 and subject it to collision-induced dissociation (CID) with nitrogen gas. Scan for product ions from m/z 50 to 300.

HPLC-UV Purity Assessment

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of the analyte at 1 mg/mL in acetonitrile. Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 20% to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Data Analysis: Integrate the peak areas of all detected components. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Conclusion: An Integrated Analytical Approach

The comprehensive characterization of this compound is best achieved through a multi-faceted analytical approach. ESI-MS/MS provides invaluable information on molecular weight and structural integrity, serving as a rapid and highly sensitive identification tool. NMR spectroscopy offers the definitive structural proof required for absolute confirmation. For routine quality control and purity assessment, HPLC-UV is a reliable and cost-effective method. By judiciously selecting and integrating these techniques, researchers and drug development professionals can ensure the quality and consistency of this vital synthetic intermediate, thereby underpinning the success of their synthetic endeavors.

References

A Comparative Guide to Boc and Fmoc Protecting Groups for Aminocyclohexyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development where aminocyclohexyl scaffolds are prevalent, the judicious selection of protecting groups is a critical determinant of synthetic efficiency and success.[1] This guide offers an in-depth, objective comparison of the two most widely employed amine protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), with a specific focus on their application to aminocyclohexyl derivatives. Drawing upon established chemical principles and experimental data, this document aims to equip researchers with the necessary insights to make informed decisions in their synthetic strategies.

The Principle of Orthogonal Protection: A Synthetic Cornerstone

At the heart of complex molecular synthesis lies the concept of orthogonal protection. This strategy employs protecting groups that can be removed under distinct, non-interfering chemical conditions, allowing for the selective deprotection of one functional group in the presence of others.[] The Boc and Fmoc groups are the archetypal examples of an orthogonal pair: Boc is labile to acid, while Fmoc is removed by base.[3][4] This fundamental difference underpins their broad utility in multi-step syntheses.

The Contenders: A Head-to-Head Comparison

FeatureBoc (tert-butyloxycarbonyl) Fmoc (9-fluorenylmethyloxycarbonyl)
Structure tert-butyl carbamatefluorenyl carbamate
Deprotection Condition Acidic (e.g., TFA, HCl)[5][6]Basic (e.g., Piperidine, DBU)[3][7]
Mechanism of Deprotection Unimolecular decomposition (E1) via a stable tert-butyl cation.[8]Base-mediated β-elimination (E1cB) via a fluorenyl anion intermediate.[3][]
Byproducts of Deprotection Isobutylene, CO2, and a reactive tert-butyl cation.[8]Dibenzofulvene (DBF), CO2, and the deprotected amine.[7]
Side Reactions Alkylation of nucleophilic residues (e.g., Trp, Met) by the tert-butyl cation.[10]Aspartimide formation, diketopiperazine formation (at the dipeptide stage).[11]
Scavengers Required to trap the tert-butyl cation (e.g., triisopropylsilane, anisole).[]The deprotecting base (e.g., piperidine) often acts as a scavenger for DBF.[7]
Monitoring Less straightforward.UV absorbance of the DBF-piperidine adduct allows for real-time monitoring.[12]
Cost Generally less expensive reagents.Fmoc-protected amino acids are typically more expensive.
Automation Compatibility Well-established in automated synthesis.Highly compatible with automated synthesis due to milder conditions.[]

Chemical Mechanisms: A Visual Breakdown

To fully appreciate the distinct nature of Boc and Fmoc protecting groups, it is essential to visualize their respective protection and deprotection mechanisms on an aminocyclohexyl scaffold.

Boc Protection and Deprotection of Aminocyclohexane

Boc_Mechanism cluster_protection Boc Protection cluster_deprotection Boc Deprotection Aminocyclohexane Aminocyclohexane Boc_Protected Boc-Aminocyclohexane Aminocyclohexane->Boc_Protected Base (e.g., Et3N) DCM or THF Boc2O (Boc)2O Boc2O->Boc_Protected Boc_Protected_Dep Boc-Aminocyclohexane Protonated_Boc Protonated Carbamate Boc_Protected_Dep->Protonated_Boc TFA or HCl Carbocation tert-Butyl Cation + Isobutylene Protonated_Boc->Carbocation Fragmentation Free_Amine Aminocyclohexane (as salt) Protonated_Boc->Free_Amine Decarboxylation

Caption: Boc protection and deprotection workflow for aminocyclohexane.

Fmoc Protection and Deprotection of Aminocyclohexane

Fmoc_Mechanism cluster_protection_fmoc Fmoc Protection cluster_deprotection_fmoc Fmoc Deprotection Aminocyclohexane_Fmoc Aminocyclohexane Fmoc_Protected Fmoc-Aminocyclohexane Aminocyclohexane_Fmoc->Fmoc_Protected Base (e.g., NaHCO3) Aqueous/Organic Fmoc_Cl Fmoc-Cl or Fmoc-OSu Fmoc_Cl->Fmoc_Protected Fmoc_Protected_Dep Fmoc-Aminocyclohexane Fluorenyl_Anion Fluorenyl Anion Intermediate Fmoc_Protected_Dep->Fluorenyl_Anion Base (e.g., Piperidine) DBF Dibenzofulvene (DBF) Fluorenyl_Anion->DBF β-Elimination Free_Amine_Fmoc Aminocyclohexane Fluorenyl_Anion->Free_Amine_Fmoc Decarboxylation

Caption: Fmoc protection and deprotection workflow for aminocyclohexane.

Considerations for Aminocyclohexyl Derivatives

The application of Boc and Fmoc protecting groups to aminocyclohexyl derivatives presents unique considerations due to the steric bulk and conformational rigidity of the cyclohexyl ring.

  • Steric Hindrance: The cyclohexyl group can sterically hinder the approach of the protecting group reagent to the amine. This may necessitate longer reaction times, higher temperatures, or the use of more reactive protection agents (e.g., Boc-anhydride vs. Boc-Cl). Similarly, deprotection rates can be affected. The acidic deprotection of a Boc group, being a unimolecular process, may be less sensitive to steric hindrance around the nitrogen atom compared to the base-mediated deprotection of Fmoc, which requires the approach of a base to the fluorenyl proton.

  • Solubility: The hydrophobicity of the cyclohexyl ring can influence the solubility of the protected derivative. This may require careful selection of solvents for both the reaction and purification steps.

  • Diastereoselectivity: In cases where the aminocyclohexyl derivative is chiral or has multiple stereocenters, the choice of protecting group and reaction conditions can influence the diastereoselectivity of subsequent reactions. The bulky Boc group, for instance, can exert a significant directing effect.

  • Orthogonal Protection of Diaminocyclohexanes: For diaminocyclohexyl derivatives, the orthogonal nature of Boc and Fmoc is particularly advantageous. One amine can be protected with Boc and the other with Fmoc, allowing for their selective deprotection and functionalization.[13][14]

Experimental Protocols

The following are generalized, yet detailed, experimental protocols for the Boc and Fmoc protection and deprotection of a generic aminocyclohexane. Researchers should optimize these conditions for their specific substrate.

Protocol 1: Boc Protection of Aminocyclohexane

Objective: To synthesize N-Boc-aminocyclohexane.

Materials:

  • Aminocyclohexane

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve aminocyclohexane (1.0 equiv) in DCM or THF.

  • Add Et₃N (1.2 equiv) or an aqueous solution of NaHCO₃ (2.0 equiv).

  • To the stirred solution, add (Boc)₂O (1.1 equiv) portion-wise at room temperature.

  • Stir the reaction mixture for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1M HCl (if Et₃N was used), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel if necessary.

¹H NMR Characterization: A characteristic singlet for the nine protons of the tert-butyl group is expected around 1.4-1.5 ppm.[15][16]

Protocol 2: Boc Deprotection of N-Boc-Aminocyclohexane

Objective: To deprotect N-Boc-aminocyclohexane.

Materials:

  • N-Boc-aminocyclohexane

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-aminocyclohexane in DCM.

  • Add TFA (5-10 equiv) or an equal volume of 4M HCl in dioxane at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated aqueous NaHCO₃ to neutralize the acid and obtain the free amine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the aminocyclohexane.

Protocol 3: Fmoc Protection of Aminocyclohexane

Objective: To synthesize N-Fmoc-aminocyclohexane.

Materials:

  • Aminocyclohexane

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane or acetone and water

  • Diethyl ether

  • 1M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve aminocyclohexane (1.0 equiv) in a mixture of dioxane/water or acetone/water.

  • Add NaHCO₃ (2.0 equiv) and cool the mixture to 0 °C.

  • Slowly add a solution of Fmoc-Cl or Fmoc-OSu (1.05 equiv) in dioxane or acetone.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc reagent.

  • Acidify the aqueous layer to pH 2 with 1M HCl to precipitate the product.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by recrystallization or column chromatography.

¹H NMR Characterization: Characteristic signals for the fluorenyl protons are expected between 7.2 and 7.8 ppm.[17][18]

Protocol 4: Fmoc Deprotection of N-Fmoc-Aminocyclohexane

Objective: To deprotect N-Fmoc-aminocyclohexane.

Materials:

  • N-Fmoc-aminocyclohexane

  • Piperidine

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether

Procedure:

  • Dissolve N-Fmoc-aminocyclohexane in DMF or acetonitrile.

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable solvent and wash with water or a dilute acid to remove piperidine and the DBF-piperidine adduct.

  • Extract the aqueous layer with an organic solvent to recover the product.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the aminocyclohexane.

Conclusion: Making the Right Choice

The selection between Boc and Fmoc for the protection of aminocyclohexyl derivatives is a strategic decision that hinges on several factors. The Boc group, with its robustness and acid lability, is a cost-effective choice, particularly when subsequent reaction steps are base-sensitive. However, the harsh acidic deprotection conditions and the generation of a reactive tert-butyl cation necessitate careful consideration of substrate stability and the use of scavengers.

Conversely, the Fmoc group offers the advantage of mild, base-labile deprotection, which is compatible with acid-sensitive functionalities. The ability to monitor the deprotection in real-time via UV spectroscopy is a significant advantage in automated and high-throughput synthesis. While generally more expensive, the Fmoc strategy often provides cleaner reactions and simpler purification protocols.

For complex syntheses involving aminocyclohexyl derivatives, especially those requiring orthogonal protection schemes, a thorough understanding of the nuances of both Boc and Fmoc chemistry is indispensable. By carefully evaluating the stability of the substrate, the planned synthetic route, and the practical considerations of cost and automation, researchers can confidently select the optimal protecting group strategy to achieve their synthetic goals.

References

A Senior Application Scientist's Guide to Amine Protection Strategies for 4-aminocyclohexylacetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selective modification of lead compounds is a cornerstone of medicinal chemistry. The molecule 4-aminocyclohexylacetic acid ethyl ester, a key building block for various pharmacologically active agents, presents a common yet critical challenge: how to selectively protect its primary amine to allow for further synthetic transformations of the ester moiety or other parts of the molecule. The choice of the amine protecting group is not trivial; it dictates the reaction conditions for subsequent steps and ultimately influences the overall efficiency and success of the synthetic route.

This guide provides an in-depth, objective comparison of alternative protecting groups for 4-aminocyclohexylacetic acid ethyl ester. We will move beyond a simple recitation of facts to explore the causality behind experimental choices, offering field-proven insights to inform your synthetic strategy.

The Orthogonality Imperative: A Strategic Overview

The core principle guiding our selection is orthogonality . An ideal protecting group strategy allows for the selective removal of one protecting group in the presence of others.[1][2] In the context of 4-aminocyclohexylacetic acid ethyl ester, this means the chosen amine protecting group must be stable under conditions required for potential modifications of the ethyl ester (e.g., hydrolysis or amidation) and vice-versa.

Here, we will compare five prominent amine protecting groups: the ubiquitous Boc , Cbz , and Fmoc groups, alongside the less common but highly versatile Alloc and Teoc groups.

G cluster_stability Protecting Group Stability cluster_ester Ethyl Ester Stability Boc Boc (Acid-labile) Ester_Base Base-labile Boc->Ester_Base Orthogonal Cbz Cbz (Hydrogenolysis) Ester_Acid Acid-labile Cbz->Ester_Acid Orthogonal Cbz->Ester_Base Orthogonal Fmoc Fmoc (Base-labile) Fmoc->Ester_Acid Potential Conflict (ester hydrolysis) Alloc Alloc (Pd(0)-labile) Alloc->Ester_Acid Orthogonal Alloc->Ester_Base Orthogonal Teoc Teoc (Fluoride-labile) Teoc->Ester_Acid Orthogonal Teoc->Ester_Base Orthogonal Ester_H2 Stable to H2 Teoc->Ester_H2 Orthogonal Ester_Pd Stable to Pd(0) Ester_F Stable to F-

Caption: Orthogonality of Amine Protecting Groups with an Ethyl Ester.

The Workhorse: tert-Butoxycarbonyl (Boc) Group

The Boc group is arguably the most common amine protecting group in non-peptide chemistry due to its ease of introduction and cleavage under mild acidic conditions, which are orthogonal to the base-labile ethyl ester.[3]

Protection Protocol

The protection of 4-aminocyclohexylacetic acid ethyl ester with di-tert-butyl dicarbonate (Boc₂O) is a straightforward and high-yielding reaction.

Experimental Protocol: Boc Protection

  • Dissolve 4-aminocyclohexylacetic acid ethyl ester (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, typically triethylamine (TEA, 1.2 equiv.) or diisopropylethylamine (DIPEA, 1.2 equiv.), to the solution.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by silica gel chromatography if necessary.

Deprotection Protocol

The Boc group is readily cleaved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[4]

Experimental Protocol: Boc Deprotection

  • Dissolve the Boc-protected ester (1.0 equiv.) in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA, 10-20 equiv.) at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting amine salt can be neutralized with a mild base to obtain the free amine.

Boc_Workflow Amine 4-Aminocyclohexylacetic acid ethyl ester Boc_Amine Boc-protected ester Amine->Boc_Amine Boc₂O, Base (e.g., TEA, DIPEA) DCM or THF Boc_Amine->Amine TFA or HCl in DCM

Caption: Boc Protection and Deprotection Workflow.

The Classic Choice: Benzyloxycarbonyl (Cbz) Group

The Cbz group, introduced by Bergmann and Zervas, was a cornerstone in the development of peptide chemistry.[5] Its stability to both acidic and basic conditions makes it an excellent choice when manipulations of the ester group are planned.

Protection Protocol

The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.

Experimental Protocol: Cbz Protection

  • Dissolve 4-aminocyclohexylacetic acid ethyl ester (1.0 equiv.) in a mixture of water and a suitable organic solvent like dioxane or THF.

  • Cool the solution to 0 °C and add a base such as sodium carbonate or sodium bicarbonate to maintain a pH of 8-10.

  • Add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise while vigorously stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up involves extraction with an organic solvent, washing with water and brine, drying, and concentration.

Deprotection Protocol

The Cbz group is most commonly removed by catalytic hydrogenolysis, a mild method that is compatible with the ethyl ester.[5][6]

Experimental Protocol: Cbz Deprotection

  • Dissolve the Cbz-protected ester (1.0 equiv.) in a solvent such as methanol, ethanol, or ethyl acetate.

  • Add a palladium catalyst, typically 10% Pd/C (5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir at room temperature until the reaction is complete.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.

Cbz_Workflow Amine 4-Aminocyclohexylacetic acid ethyl ester Cbz_Amine Cbz-protected ester Amine->Cbz_Amine Cbz-Cl, Base (e.g., Na₂CO₃) H₂O/Dioxane Cbz_Amine->Amine H₂, Pd/C MeOH or EtOH

Caption: Cbz Protection and Deprotection Workflow.

The Base-Labile Option: 9-Fluorenylmethoxycarbonyl (Fmoc) Group

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis due to its facile cleavage under mild basic conditions.[7] This property, however, presents a potential orthogonality issue with the base-labile ethyl ester.

Protection Protocol

The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu under basic conditions.

Experimental Protocol: Fmoc Protection

  • Dissolve 4-aminocyclohexylacetic acid ethyl ester (1.0 equiv.) in a mixture of aqueous sodium carbonate and dioxane.

  • Add Fmoc-Cl (1.05 equiv.) at room temperature and stir for 1-3 hours.

  • After the reaction is complete, pour the mixture into water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to yield the Fmoc-protected ester.

Deprotection Protocol

The Fmoc group is cleaved using a secondary amine, most commonly piperidine, in an aprotic solvent.[8]

Experimental Protocol: Fmoc Deprotection

  • Dissolve the Fmoc-protected ester (1.0 equiv.) in N,N-dimethylformamide (DMF).

  • Add a 20% solution of piperidine in DMF.

  • Stir the reaction at room temperature for 10-30 minutes.

  • Work-up typically involves dilution with water and extraction of the product.

Fmoc_Workflow Amine 4-Aminocyclohexylacetic acid ethyl ester Fmoc_Amine Fmoc-protected ester Amine->Fmoc_Amine Fmoc-Cl or Fmoc-OSu Na₂CO₃/Dioxane Fmoc_Amine->Amine 20% Piperidine in DMF

Caption: Fmoc Protection and Deprotection Workflow.

The Palladium-Mediated Alternative: Allyloxycarbonyl (Alloc) Group

The Alloc group offers a unique deprotection strategy via palladium catalysis, providing excellent orthogonality with acid- and base-labile groups.[9][10]

Protection Protocol

The Alloc group is introduced using allyl chloroformate (Alloc-Cl).

Experimental Protocol: Alloc Protection

  • Follow a similar procedure to Cbz protection, using Alloc-Cl (1.1 equiv.) in the presence of a base like sodium bicarbonate in an aqueous/organic solvent mixture.

Deprotection Protocol

The Alloc group is cleaved using a palladium(0) catalyst and a scavenger.[9]

Experimental Protocol: Alloc Deprotection

  • Dissolve the Alloc-protected ester (1.0 equiv.) in an anhydrous solvent such as DCM or THF under an inert atmosphere.

  • Add a palladium(0) source, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5-10 mol%).

  • Add a scavenger, such as phenylsilane (PhSiH₃) or dimedone, to trap the allyl group.

  • Stir the reaction at room temperature for 30-60 minutes.

  • Work-up involves removal of the solvent and purification by chromatography.

Alloc_Workflow Amine 4-Aminocyclohexylacetic acid ethyl ester Alloc_Amine Alloc-protected ester Amine->Alloc_Amine Alloc-Cl, Base (e.g., NaHCO₃) Alloc_Amine->Amine Pd(PPh₃)₄, Scavenger (e.g., PhSiH₃)

Caption: Alloc Protection and Deprotection Workflow.

The Fluoride-Labile Option: 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Group

The Teoc group provides another layer of orthogonality, being stable to both acidic and basic conditions, as well as hydrogenolysis, but labile to fluoride ions.[11][12]

Protection Protocol

The Teoc group can be introduced using Teoc-Cl or Teoc-OSu.

Experimental Protocol: Teoc Protection

  • Dissolve 4-aminocyclohexylacetic acid ethyl ester (1.0 equiv.) and a base (e.g., triethylamine, 1.5 equiv.) in DCM.

  • Add Teoc-Cl (1.2 equiv.) and stir at room temperature until the reaction is complete.

  • Wash the reaction mixture with water, dry the organic layer, and concentrate.

Deprotection Protocol

The Teoc group is cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[11]

Experimental Protocol: Teoc Deprotection

  • Dissolve the Teoc-protected ester (1.0 equiv.) in THF.

  • Add a solution of TBAF (1.1 equiv., 1M in THF) at room temperature.

  • Stir for 1-3 hours.

  • Quench the reaction with water and extract the product.

Teoc_Workflow Amine 4-Aminocyclohexylacetic acid ethyl ester Teoc_Amine Teoc-protected ester Amine->Teoc_Amine Teoc-Cl, Base (e.g., TEA) Teoc_Amine->Amine TBAF in THF

Caption: Teoc Protection and Deprotection Workflow.

Comparative Analysis and Experimental Insights

Protecting GroupProtection ConditionsDeprotection ConditionsOrthogonality with Ethyl EsterKey Considerations
Boc Boc₂O, base (e.g., TEA, DIPEA), DCM or THF, RTStrong acid (e.g., TFA, HCl)ExcellentMost common and reliable for this substrate. Potential for t-butylation of sensitive functional groups during deprotection.
Cbz Cbz-Cl, base (e.g., Na₂CO₃), H₂O/dioxane, 0 °C to RTH₂, Pd/C, MeOH or EtOHExcellentDeprotection requires hydrogenation equipment. Catalyst can be pyrophoric. Incompatible with reducible functional groups.
Fmoc Fmoc-Cl or Fmoc-OSu, base (e.g., Na₂CO₃), H₂O/dioxane, RT20% Piperidine in DMFPotential Conflict Deprotection conditions can lead to ester hydrolysis or aminolysis. Best suited if the ester will be modified under non-basic conditions.
Alloc Alloc-Cl, base (e.g., NaHCO₃), H₂O/organic solvent, RTPd(PPh₃)₄, scavenger (e.g., PhSiH₃), DCM or THF, RTExcellentRequires an inert atmosphere for deprotection. Palladium catalyst can be expensive and requires removal from the final product.
Teoc Teoc-Cl, base (e.g., TEA), DCM, RTTBAF in THF, RTExcellentReagents can be expensive. Fluoride source for deprotection can be basic and may affect sensitive functional groups.

Expert Insights and Recommendations:

  • For general purposes and subsequent base-mediated ester modifications, the Boc group is the most practical and cost-effective choice. Its deprotection under acidic conditions is straightforward and highly orthogonal to the ethyl ester.

  • The Cbz group is an excellent alternative to Boc, especially when strong acid sensitivity is a concern in the molecule. The hydrogenolysis deprotection is very clean, yielding only toluene and CO₂ as byproducts.

  • The Fmoc group should be used with caution. While its base-lability is attractive, the risk of concomitant ester cleavage is significant. It is best employed when the synthetic route avoids basic conditions for ester manipulation.

  • Alloc and Teoc protecting groups offer the highest degree of orthogonality and are invaluable in complex, multi-step syntheses where multiple protecting groups are required. Their higher cost and more specialized deprotection conditions make them less common for simpler applications but essential for advanced synthetic strategies.

The selection of an appropriate amine protecting group for 4-aminocyclohexylacetic acid ethyl ester is a critical decision that should be guided by the overall synthetic plan. By understanding the nuances of each protecting group's stability and cleavage, researchers can design more efficient and robust synthetic routes, ultimately accelerating the drug discovery and development process.

References

"spectroscopic comparison of cis and trans isomers of Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Guide to Differentiating Cis and Trans Isomers of Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate

For researchers and professionals in drug development, the precise stereochemical characterization of molecules is not merely an academic exercise—it is a cornerstone of ensuring safety, efficacy, and reproducibility. The geometric isomers of substituted cyclohexanes, such as the cis and trans forms of this compound, can exhibit distinct physical properties and biological activities. Therefore, unambiguous identification is critical. This guide provides a comprehensive comparison of these isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The Conformational Landscape: Why Cis and Trans Behave Differently

The key to distinguishing between the cis and trans isomers of 1,4-disubstituted cyclohexanes lies in their preferred three-dimensional structures. The cyclohexane ring predominantly adopts a low-energy "chair" conformation. In this conformation, substituents can occupy two distinct positions: axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the perimeter of the ring).[1]

  • Trans Isomer: The two substituents are on opposite faces of the ring. This arrangement allows both bulky groups—the Boc-amino and the ethyl acetate side chain—to occupy the sterically favored equatorial positions. This diequatorial conformation is significantly more stable than the alternative diaxial form and thus dominates the conformational equilibrium.[2][3]

  • Cis Isomer: The substituents are on the same face of the ring. This necessitates that in any chair conformation, one group must be axial while the other is equatorial. The molecule rapidly interconverts ("ring-flips") between two equivalent chair forms.[2][4] This rapid flipping results in spectroscopic data that reflects an average of the axial and equatorial environments.

This fundamental conformational difference is the source of the distinct spectroscopic signatures detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful and unambiguous method for differentiating cis and trans isomers of substituted cyclohexanes.[1][5] Both ¹H and ¹³C NMR provide critical data through chemical shifts and coupling constants, which are highly sensitive to the stereochemical environment.[6]

¹H NMR Spectroscopy

In ¹H NMR, the chemical shift (δ) and proton-proton coupling constants (J) are acutely sensitive to whether a proton is in an axial or equatorial position.[1] Axial protons are typically shielded by the ring's C-C bond electron clouds and resonate at a higher field (lower ppm) compared to their equatorial counterparts.[1]

  • Trans Isomer (Diequatorial): The protons at C1 and C4 (the carbons bearing the substituents) are forced into axial positions. An axial proton exhibits large couplings to adjacent axial protons (J_aa, typically 10-13 Hz) and small couplings to adjacent equatorial protons (J_ae, typically 2-5 Hz). This results in a broad, complex multiplet for the H1 and H4 signals, often described as a "triplet of triplets" or a multiplet with a large width at half-height.

  • Cis Isomer (Axial/Equatorial Average): Due to rapid ring-flipping, the environments of the C1 and C4 protons are averaged. The observed coupling constants are a weighted average of the axial-axial, axial-equatorial, equatorial-axial, and equatorial-equatorial couplings. This averaging leads to a significantly narrower signal width for the H1 and H4 protons compared to the trans isomer.

Parameter Trans Isomer (Diequatorial) Cis Isomer (Axial/Equatorial) Rationale
H1 & H4 Chemical Shift Distinct, with protons in fixed axial positions.Averaged chemical shift due to rapid ring flip.Fixed conformation vs. dynamic equilibrium.
H1 & H4 Signal Width Broad multiplet.Narrow multiplet.Large axial-axial couplings (J_aa) dominate in the trans isomer, leading to a wider signal. Averaged couplings in the cis isomer result in a narrower signal.[7]
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[1]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans to ensure a good signal-to-noise ratio.[1]

  • Data Analysis: Process the resulting Free Induction Decay (FID) with appropriate software. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS). Carefully analyze the multiplicity and signal width of the protons on the substituted carbons (C1 and C4).

References

A Comparative Guide to the Validation of Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate as a Key Starting Material

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of a Well-Defined Starting Material

In the intricate world of pharmaceutical synthesis, the quality of the final Active Pharmaceutical Ingredient (API) is not merely determined by the final purification steps but is built upon the foundation of its starting materials. Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate, a key building block, exemplifies this principle. Its molecular structure, featuring a protected amine on a cyclohexane ring and an ethyl ester, makes it a versatile intermediate in the synthesis of complex molecules, most notably as a precursor to Cariprazine, an atypical antipsychotic used for treating schizophrenia and bipolar disorder.[1][2] The validation of this compound as a Regulatory Starting Material (RSM) is therefore not just a procedural formality but a critical risk-mitigation strategy that ensures process robustness, impurity control, and ultimately, patient safety.

This guide provides an in-depth, experience-driven framework for the validation of this compound. It moves beyond a simple checklist of tests to explain the scientific rationale behind the validation strategy, comparing it with less-defined precursors to underscore the value of a robustly characterized starting material.

Physicochemical Profile and Core Specifications

A thorough understanding of the material's properties is the bedrock of any validation program. This compound is a solid at room temperature with a molecular formula of C15H27NO4 and a molecular weight of approximately 285.38 g/mol .[3][4][5][6][7] The trans isomer is the most commonly utilized in synthesis.[1][4][8][9]

PropertySpecificationRationale & Significance
IUPAC Name ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetate[3]Unambiguously defines the chemical structure for regulatory and scientific communication.
CAS Number 946598-34-1 (trans-isomer)[1][3][7][8][9]Provides a unique identifier for tracking, sourcing, and safety data management.
Molecular Formula C15H27NO4[3][4][6][7][10][11]Confirms the elemental composition, essential for mass spectrometry and assay calculations.
Molecular Weight 285.38 g/mol [3][4][5][8]A fundamental physical constant used in quantitative analysis and reaction stoichiometry.
Appearance White to off-white solid/powder[6]A primary qualitative check for gross contamination or degradation.
Purity (GC/HPLC) >98.0%Ensures the material is suitable for use and minimizes the introduction of process-related impurities.
Storage Room Temperature, recommended cool and dark place (<15°C)[11]Protects the Boc group from potential thermal or acid-catalyzed degradation.

The Validation Workflow: A Self-Validating System

The validation of a starting material is a documented process that proves an analytical procedure is suitable for its intended purpose.[12] This workflow is designed to be a self-validating system, where each step confirms a critical quality attribute of the material, ensuring its identity, purity, and strength.

Validation_Workflow cluster_0 Phase 1: Material Reception & Initial Checks cluster_1 Phase 2: Identification & Purity Analysis cluster_2 Phase 3: Decision & Release A Material Receipt & Documentation Review (CoA, SDS) B Visual Inspection (Appearance, Color) A->B C Sampling (Representative Sample Collection) B->C D Identification (FTIR Spectroscopy) C->D E Structural Confirmation (NMR Spectroscopy) C->E F Purity & Impurity Profile (HPLC/GC) C->F H Data Review vs. Specifications D->H E->H G Assay (Quantitative Analysis) F->G G->H I Material Approved for Use H->I Pass J Material Rejected (Quarantine & Investigation) H->J Fail

Caption: General workflow for the validation and release of a key starting material.

Experimental Protocols: The "Why" Behind the "How"

A robust validation package relies on orthogonal analytical techniques that provide a comprehensive picture of the material's quality.

Identification via Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To provide a unique molecular fingerprint and confirm the presence of key functional groups.

  • Why this method? FTIR is rapid, non-destructive, and highly specific. The presence of the carbamate C=O stretch (~1680-1700 cm⁻¹), the ester C=O stretch (~1730-1750 cm⁻¹), and the N-H bond of the Boc group are characteristic and easily identifiable.

  • Protocol:

    • Prepare the sample using an Attenuated Total Reflectance (ATR) accessory.

    • Acquire a background spectrum of the clean ATR crystal.

    • Place a small amount of this compound onto the crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Compare the resulting spectrum against a qualified reference standard. The peak positions and relative intensities must match.

Structural Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To unequivocally confirm the molecular structure and isomeric configuration.

  • Why this method? NMR provides detailed information about the chemical environment of each proton and carbon atom, confirming connectivity and stereochemistry. It is the gold standard for structural elucidation. Spectral data for this compound is available in public databases, providing a basis for comparison.[13]

  • Protocol:

    • Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra on a calibrated spectrometer (e.g., 400 MHz).

    • Process the data and assign peaks to the corresponding atoms in the structure.

    • The chemical shifts, coupling constants, and integration values must be consistent with the structure of this compound and match the reference standard.

Purity and Impurity Profiling via High-Performance Liquid Chromatography (HPLC)
  • Objective: To quantify the purity of the compound and identify/quantify any impurities.

  • Why this method? HPLC offers high-resolution separation, making it ideal for detecting closely related structural impurities and degradation products. Per regulatory guidelines, analytical methods should be designed to detect a wide range of possible impurities.[14]

  • Typical HPLC Method Parameters:

    Parameter Value Rationale
    Column C18, 4.6 x 150 mm, 5 µm The C18 stationary phase provides good hydrophobic retention for the non-polar cyclohexane and Boc groups.
    Mobile Phase A Water with 0.1% Formic Acid Provides a proton source for better peak shape.
    Mobile Phase B Acetonitrile with 0.1% Formic Acid A common organic modifier for reverse-phase chromatography.
    Gradient e.g., 30% B to 95% B over 20 min A gradient elution is necessary to elute the main compound and any potential impurities with different polarities.
    Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
    Detection UV at 210 nm The ester and carbamate chromophores provide sufficient UV absorbance at low wavelengths.

    | Column Temp. | 30 °C | Maintains consistent retention times and peak shapes. |

Comparative Analysis: The Value of a Well-Defined Intermediate

To truly appreciate the value of validating this compound, we must compare it to a plausible, yet inferior, alternative starting point in a synthetic campaign.

FeatureValidated this compound Alternative: Crude 2-(4-aminocyclohexyl)acetic acid
Chemical Form Protected (Boc) amine, ethyl ester. A stable, solid intermediate.Free amine, free carboxylic acid. Potentially a zwitterionic, hygroscopic solid.
Purity Control High purity (>98%) with a well-defined impurity profile.Variable purity, unknown impurity profile. May contain residual reagents from previous steps.
Handling & Stability Stable under standard storage conditions. The Boc group prevents unwanted side reactions of the amine.The free amine is nucleophilic and can react with atmospheric CO₂ or other electrophiles. The free acid can complicate subsequent reaction steps.
Process Impact Predictable reaction stoichiometry and kinetics. Minimized risk of downstream impurity formation.Unpredictable reactivity. High risk of side-product formation, leading to complex purification challenges and lower overall yield.
Regulatory Standing Meets the ICH Q11 guideline for a starting material with well-characterized chemical properties and structure.[14]Unlikely to be accepted as a starting material by regulatory agencies due to its lack of characterization and inherent instability.

This comparison highlights a core principle of modern process chemistry: investing in the quality of starting materials significantly de-risks the entire manufacturing process.[15] The use of the validated, protected intermediate provides control and predictability that is impossible to achieve with a crude, unprotected precursor.

Decision_Tree A Select Starting Material for API Synthesis B Is the material well-characterized (Structure, Purity, Impurities)? A->B C Is it a stable, isolated intermediate? B->C Yes E High Risk: Unpredictable Process, Impurity Issues. Re-evaluate Strategy. B->E No D Use Validated Starting Material (e.g., this compound) C->D Yes C->E No

Caption: Decision logic for starting material selection in drug development.

Conclusion

The validation of this compound is more than an analytical exercise; it is a strategic imperative. By employing a suite of orthogonal analytical techniques—FTIR for identity, NMR for structural confirmation, and HPLC for purity and impurity profiling—researchers and drug developers can establish a high degree of assurance in the quality of this key starting material.[16] This rigorous approach, grounded in the principles of ICH guidelines, ensures process consistency, minimizes the risk of downstream failures, and builds a solid foundation for the synthesis of safe and effective medicines. The comparison with less-defined alternatives clearly demonstrates that the initial investment in a well-characterized material pays significant dividends in process robustness and regulatory compliance.

References

A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quality of chemical building blocks is paramount. The purity of starting materials directly impacts reaction yield, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, technical comparison of analytical methodologies for assessing the purity of a common intermediate, Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate, a key component in the synthesis of molecules like the antipsychotic drug Cariprazine.[1][2]

This document moves beyond a simple listing of techniques. It explains the scientific rationale behind selecting a multi-tiered analytical approach, ensuring a comprehensive and trustworthy assessment of commercial-grade material.

Understanding the Analyte and Its Potential Impurities

This compound (Molecular Formula: C₁₅H₂₇NO₄, Molecular Weight: 285.38 g/mol ) is a disubstituted cyclohexane derivative.[3][4][5] The core challenge in its purity assessment stems from its synthesis, which can generate several classes of impurities. The most critical of these are geometric isomers.

Key Potential Impurities:
  • Diastereomers (cis vs. trans): The cyclohexane ring is not planar, and the two substituents (the acetate ester and the Boc-amino group) can be on the same side (cis) or opposite sides (trans) of the ring.[6] The trans isomer is often the desired product for specific downstream applications.[1] These isomers can have very similar physical properties, making their separation and quantification challenging.[7]

  • Starting Material Residues: Incomplete reactions can leave behind precursors such as 4-(Boc-amino)cyclohexyl acetic acid or related compounds.[2]

  • By-products of Boc-Protection/Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is stable but can be labile under certain conditions, potentially leading to small amounts of the deprotected amine.[8][9]

  • Residual Solvents and Water: Solvents used during synthesis and purification (e.g., acetonitrile, dichloromethane) can be retained in the final product.[2][8]

A robust purity assessment, therefore, must not only quantify the main component but also identify and quantify these specific, process-related impurities.

A Multi-Modal Analytical Workflow for Purity Determination

No single analytical technique can provide a complete purity profile. A self-validating system relies on the orthogonal application of multiple methods, where each technique confirms the results of the others while providing unique information.

dot graph "Integrated_Analytical_Workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10"]; edge [fontname="Arial", fontsize="9"];

subgraph "cluster_0" { label="Initial Screening & Identification"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; NMR [label="¹H & ¹³C NMR Spectroscopy"]; MS [label="Mass Spectrometry (LC-MS)"]; }

subgraph "cluster_1" { label="Quantitative Purity & Isomer Separation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; HPLC [label="HPLC / UPLC (RP & NP)"]; qNMR [label="Quantitative NMR (qNMR)"]; }

subgraph "cluster_2" { label="Residuals & Non-Chromophoric Impurities"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; KF [label="Karl Fischer Titration"]; TGA [label="Thermogravimetric Analysis (TGA)"]; CHN [label="Elemental Analysis (CHN)"]; }

subgraph "cluster_3" { label="Final Purity Assessment"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Report [label="Certificate of Analysis (CoA)"]; }

NMR -> HPLC [label="Confirms Structure"]; MS -> HPLC [label="Identifies MW of Impurities"]; HPLC -> qNMR [label="Quantifies Isomers & Impurities"]; HPLC -> Report [label="Purity (%)"]; qNMR -> Report [label="Purity (%)"]; KF -> Report [label="Water Content (%)"]; TGA -> Report [label="Volatiles (%)"]; CHN -> Report [label="Elemental Composition"]; }

Figure 1: Integrated workflow for comprehensive purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the gold standard for structural elucidation. For this molecule, ¹H NMR provides the initial, unambiguous confirmation of identity and a first-pass look at purity. The key is to analyze specific, characteristic signals.

  • Boc Group Signal: A large, sharp singlet integrating to 9 protons, typically found in the upfield region (δ 1.4-1.5 ppm), is the hallmark of a successfully N-Boc protected amine.[10] Its presence and clean integration are primary indicators of the correct structure.

  • Ethyl Ester Signals: A triplet (3H, -CH₃) and a quartet (2H, -OCH₂-) in the expected regions confirm the ester moiety.

  • Cyclohexane Ring Protons: These appear as a complex multiplet. The chemical shift and coupling patterns of the protons adjacent to the substituents can provide crucial information about the cis/trans stereochemistry, although significant peak overlap can make definitive assignment difficult without advanced 2D NMR techniques.

Trustworthiness through Quantification (qNMR): While standard NMR is qualitative, Quantitative NMR (qNMR) can provide a highly accurate, direct measure of purity without the need for a specific reference standard of the analyte itself. By adding a known amount of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) with a signal in a clean region of the spectrum, the absolute purity of the target molecule can be calculated.

Protocol: ¹H NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).[10] For qNMR, also add a precisely weighed amount of a certified internal standard.

  • Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1, e.g., 30-60 seconds) for quantitative analysis to allow for full relaxation of all protons.

  • Analysis: Integrate the characteristic Boc-group singlet (9H), the ethyl ester signals, and the signal from the internal standard. Calculate purity based on the relative integral values and the known masses.

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: Chromatography is essential for separating components of a mixture. For this compound, HPLC is the most powerful tool for separating the critical cis and trans isomers and other closely related impurities. The choice of stationary and mobile phases is key.

  • Reversed-Phase (RP) HPLC: This is the workhorse method. A C18 column with a mobile phase of acetonitrile and water is typically effective. The more linear trans isomer often exhibits slightly stronger hydrophobic interactions with the stationary phase, leading to a longer retention time than the cis isomer.[11]

  • Normal-Phase (NP) or HILIC: For isomers that are difficult to separate on RP-HPLC, alternative chromatographic modes can provide different selectivity.

Trustworthiness through Orthogonal Methods: Using two different column chemistries or chromatographic modes (e.g., RP and HILIC) provides orthogonal data. If both methods yield the same purity value, it significantly increases confidence in the result.

Protocol: Reversed-Phase HPLC for Isomer Separation
  • System: HPLC or UPLC system with UV detection.

  • Column: A high-resolution C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[12]

  • Mobile Phase: An isocratic or gradient mixture of water and acetonitrile, potentially with a buffer like ammonium formate.[12] A typical starting point is 60:40 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (for the carbamate and ester carbonyls).

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL.

  • Analysis: Inject the sample and integrate the peaks. Purity is typically reported as area percent. The relative amounts of cis and trans isomers can be determined from their respective peak areas.

Mass Spectrometry (MS)

Expertise & Causality: MS provides molecular weight information, which is orthogonal to the structural data from NMR and the separation data from HPLC. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurity peaks observed in the chromatogram.

Trustworthiness through Identification: For any impurity peak seen in an HPLC chromatogram, LC-MS can provide the mass-to-charge ratio (m/z). This allows the analyst to propose a likely structure for the impurity (e.g., a de-Boc'd product would have a mass 100 Da lower than the parent compound).

Protocol: LC-MS Analysis
  • System: Couple the HPLC system described above to an electrospray ionization (ESI) mass spectrometer.

  • Ionization Mode: Positive ion mode [M+H]⁺ is typically effective for this compound, which should yield an ion at m/z 286.2.[13]

  • Analysis: Acquire mass spectra across the entire chromatogram. Extract the mass spectrum for each peak to confirm the identity of the main peak and propose structures for impurities.

Comparison of Commercial Offerings: A Data-Driven Approach

When evaluating commercial suppliers, a Certificate of Analysis (CoA) should be requested and critically reviewed. The data below represents a hypothetical comparison of two commercial lots based on the analytical workflow described.

ParameterVendor A (Standard Grade)Vendor B (High Purity Grade)MethodRationale for Test
Identity Conforms to StructureConforms to Structure¹H NMRConfirms the chemical structure is correct.
Purity (HPLC Area %) 98.5%99.8%RP-HPLCQuantifies the main component relative to other UV-active impurities.
trans Isomer Content 97.0%>99.5%RP-HPLCCritical for stereospecific downstream synthesis.
cis Isomer Content 1.2%<0.1%RP-HPLCA key process-related impurity to control.
Largest Unk. Impurity 0.2%0.05%RP-HPLCIndicates the overall cleanliness of the synthesis.
Purity (qNMR) 98.2% (w/w)99.6% (w/w)¹H qNMRProvides an absolute purity value, validating the HPLC result.
Water Content 0.5%<0.1%Karl FischerWater can be a critical impurity for subsequent reactions.
Residual Solvents Not Tested<0.1% (DCM)GC-HSEnsures no harmful or reactive solvents remain from purification.

Interpretation:

  • Vendor A provides a material suitable for general research where isomeric purity is not the primary driver. The discrepancy between HPLC and qNMR suggests the presence of non-UV active impurities.

  • Vendor B offers a high-purity, isomerically-defined grade suitable for late-stage drug development and cGMP synthesis. The close agreement between HPLC and qNMR, combined with low water and solvent content, provides high confidence in the material's quality.

Conclusion

Assessing the purity of this compound requires more than a single measurement. A scientifically sound approach integrates structural confirmation by NMR , high-resolution separation by HPLC , and molecular weight verification by MS . This multi-modal strategy provides a self-validating system that allows researchers to confidently compare commercial sources and select material with the quality attributes necessary for their specific application, ensuring reproducibility and control over their synthetic processes.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Compound: Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate

This compound is a carbamate ester commonly utilized as a building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure incorporates a Boc (tert-butoxycarbonyl) protecting group, which is instrumental in multi-step synthetic pathways. While not classified as acutely toxic, its handling and disposal require adherence to established safety protocols for chemical waste.

Chemical and Physical Properties:

PropertyValueSource
Molecular FormulaC15H27NO4
Molecular Weight285.38 g/mol
AppearanceNot Available
StorageInert atmosphere, Room Temperature or 2-8°C Refrigerator

Hazard Identification and Risk Assessment

The primary hazards associated with this compound are skin, eye, and respiratory irritation. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it as harmful if swallowed.

Hazard Statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

  • P264: Wash skin thoroughly after handling

  • P271: Use only outdoors or in a well-ventilated area

  • P280: Wear protective gloves/protective clothing/eye protection/face protection

The Boc protecting group is sensitive to acidic conditions, which are often used for its removal (deprotection). This chemical property is a critical consideration for waste segregation to prevent unintended reactions in the waste container.

The "Why" Behind Proper Disposal: Causality in Chemical Waste Management

Improper disposal of laboratory chemicals can lead to serious environmental contamination and significant legal repercussions. The Resource Conservation and Recovery Act (RCRA) strictly governs the disposal of hazardous waste, prohibiting its disposal in regular trash or sewer systems. The core principle of proper disposal is the segregation of incompatible chemicals to prevent violent reactions, the emission of flammable or poisonous gases, or other hazardous situations.

For this compound, the primary concern is its potential reaction with acids. The Boc group is readily cleaved by acids, leading to the formation of a carbamic acid intermediate that decarboxylates to the free amine and generates carbon dioxide gas. In a sealed waste container, this gas evolution can lead to pressurization and a potential rupture.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step contributes to a safe and compliant disposal process.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Step 2: Waste Identification and Labeling

All chemical waste must be properly identified.

  • Obtain a designated hazardous waste container. This container must be chemically compatible with the waste and have a secure, leak-proof closure. Acids should never be put into steel containers.

  • Label the container clearly. The label must include the words "Hazardous Waste," the full chemical name (this compound), and the approximate concentration and quantity. It is also crucial to list all components of a chemical mixture by percent or volume.

Step 3: Waste Segregation

This is the most critical step to prevent dangerous reactions.

  • Segregate based on chemical compatibility. Store waste containing this compound separately from acidic waste. A physical barrier between incompatible chemical waste is recommended.

  • Follow general waste segregation principles:

    • Store acids and bases separately.

    • Keep oxidizing agents away from reducing agents and organic compounds.

    • Store water-reactive agents away from aqueous solutions.

Step 4: Accumulation and Storage

Hazardous waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).

  • Keep the container closed except when adding waste.

  • Store in a well-ventilated area.

  • Do not exceed storage limits. Laboratories must not store more than 55 gallons of hazardous waste at one time.

  • Regularly inspect the storage area for leaks or container deterioration.

Step 5: Arranging for Disposal
  • Contact your institution's Environmental Health and Safety (EH&S) office or the equivalent department to arrange for pickup of the hazardous waste. Do not transport hazardous waste yourself.

  • Complete any required waste disposal forms accurately and completely.

Disposal of Empty Containers

Empty containers that held this compound must also be handled properly.

  • Triple rinse the container with a suitable solvent (e.g., ethanol or acetone).

  • Collect the rinsate as hazardous waste.

  • Deface the original label on the container.

  • Dispose of the rinsed, defaced container as regular trash, ensuring the cap is removed.

Decision-Making Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

Personal protective equipment for handling Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate

Authored by a Senior Application Scientist

As researchers and drug development professionals, our work with novel chemical intermediates like this compound is foundational to discovery. However, advancing science must be predicated on an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling this compound. It moves beyond a simple checklist to instill a deep, causal understanding of why specific precautions are necessary, ensuring a self-validating system of safety in your laboratory.

This document is structured to provide immediate safety protocols first, followed by in-depth explanations and procedural guidance to build a comprehensive safety framework for your team.

Immediate Safety Protocol: At-a-Glance

Before handling this compound, ensure the following personal protective equipment (PPE) is in place. This compound is classified as an irritant and is harmful if swallowed or inhaled[1][2].

Body PartRequired PPERationale & Key Considerations
Eyes/Face ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles are required when splashes are possible. A face shield over goggles is required for bulk transfers.Protects against splashes and accidental contact with powders. The ester and amine functionalities can cause serious eye irritation[1][3].
Hands Nitrile gloves (minimum 4 mil thickness).Provides primary barrier against skin contact. Nitrile offers good resistance to a range of chemicals[4][5]. Double-gloving is recommended for extended handling.
Body Flame-resistant (FR) lab coat, fully buttoned.Protects skin and personal clothing from spills and contamination[4].
Feet Closed-toe, closed-heel shoes.Prevents injury from spills or dropped items[4][5].
Respiratory Handled within a certified chemical fume hood.Primary engineering control to prevent inhalation of fine particulates or aerosols[4][6]. A respirator is typically not required if a fume hood is used correctly.

Hazard Analysis: Understanding the "Why"

This compound (CAS No. 1262411-00-6) is an organic intermediate with a molecular weight of 285.38 g/mol [2][7]. Its structure contains an ethyl ester and a Boc-protected amine on a cyclohexane ring. While comprehensive toxicological data is limited, the known hazards are derived from its chemical class and available safety data[1][2].

  • Primary Hazards :

    • H302: Harmful if swallowed : Indicates acute oral toxicity[2].

    • H315: Causes skin irritation : The compound can cause redness, itching, or inflammation upon contact[1].

    • H319: Causes serious eye irritation : Direct contact can lead to significant eye damage[1].

    • H332: Harmful if inhaled : Inhalation of dust or aerosols can cause respiratory tract irritation[1].

The rationale for our PPE selection is directly tied to mitigating these risks. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. Our safety plan must create barriers against all four.

The PPE Selection & Operational Workflow

A robust safety plan follows a logical workflow, from risk assessment to disposal. This process ensures that safety is an integral part of the experimental design, not an afterthought.

PPE_Workflow cluster_prep Preparation & Assessment cluster_execution Execution cluster_post Post-Handling A Review SDS & Chemical Properties B Identify Hazards (H302, H315, H319, H332) A->B informs C Assess Exposure Risk (Quantity, Duration, Task) B->C guides D Select & Don PPE (Goggles, Gloves, Lab Coat) C->D determines F Execute Handling Protocol D->F E Use Engineering Controls (Chemical Fume Hood) E->F is essential for G Doff & Dispose of Contaminated PPE F->G H Segregate Chemical Waste G->H I Decontaminate Work Area H->I

Caption: A logical workflow from hazard assessment to post-handling decontamination.

Detailed PPE Protocols: A Step-by-Step Guide

Adherence to proper donning and doffing procedures is critical to prevent cross-contamination.

Donning (Putting On) PPE
  • Confirm Engineering Controls : Verify that the chemical fume hood has a valid certification and the sash is at the appropriate working height.

  • Lab Coat and Shoes : Don your flame-resistant lab coat, ensuring it is fully buttoned. Confirm you are wearing closed-toe shoes.

  • Gloves : Wash hands thoroughly. Select the correct size of nitrile gloves and inspect them for any tears or defects. Don the first pair of gloves. If double-gloving, don the second pair over the first, ensuring the cuff of the outer glove goes over the cuff of your lab coat sleeve.

  • Eye/Face Protection : Put on your safety goggles. If a splash hazard exists (e.g., preparing solutions), wear a face shield over the goggles.

Doffing (Taking Off) PPE

This process is designed to contain contaminants.

  • Outer Gloves : If double-gloved, remove the outer pair first. Grasp the outside of one glove at the cuff with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide a finger from your ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them in the designated solid waste container.

  • Face Shield/Goggles : Remove eye and face protection from the back to the front by handling the strap. Place in a designated area for decontamination.

  • Lab Coat : Unbutton the lab coat. Remove it by folding it inward, ensuring the contaminated exterior does not touch your personal clothing. Hang it in its designated storage location or place it in a laundry bin if contaminated.

  • Inner Gloves : Remove the final pair of gloves using the same technique as in step 1.

  • Hand Hygiene : Immediately wash your hands thoroughly with soap and water.

Operational Plan: Handling the Chemical

Weighing the Solid Compound

This protocol minimizes the risk of inhaling fine particulates.

  • Preparation : Don all required PPE as described in Section 4.1.

  • Staging : Place a weigh boat, spatula, and the chemical container inside the chemical fume hood.

  • Taring : Place the weigh boat on the analytical balance (if inside the hood) or a tared container for transport, and tare the weight.

  • Dispensing : Slowly open the container of this compound. Use the spatula to carefully transfer the desired amount to the weigh boat. Keep the container opening and your movements low within the hood to minimize air turbulence.

  • Sealing : Securely close the primary chemical container.

  • Cleanup : Gently wipe the spatula with a solvent-dampened cloth (e.g., ethanol or isopropanol) and dispose of the cloth in the solid chemical waste. Decontaminate the work surface within the hood.

Preparing a Solution

This protocol mitigates splash and inhalation hazards.

  • Preparation : Don all required PPE, including chemical splash goggles. Perform all work in a chemical fume hood.

  • Solvent Addition : Add the appropriate solvent to a flask or beaker.

  • Solute Addition : Carefully add the pre-weighed this compound to the solvent.

  • Dissolution : If necessary, stir the solution using a magnetic stir bar or gentle swirling. Avoid splashing. If heating is required, use a controlled heating mantle and ensure proper ventilation.

  • Transfer : If transferring the solution, do so slowly and carefully to avoid splashes.

Disposal Plan: Cradle-to-Grave Responsibility

Proper chemical waste disposal is mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[8]. All waste generated must be considered hazardous.

Disposal_Plan cluster_solid Solid Waste cluster_liquid Liquid Waste A Waste Generation (Solid & Liquid) B Contaminated PPE (Gloves, Wipes) A->B C Unused Solid Chemical A->C E Reaction Mixtures A->E F Solvent Rinses A->F D Segregate into Labeled, Sealed Solid Waste Container B->D C->D H Store Waste in Secondary Containment in a Designated Satellite Accumulation Area D->H G Segregate into Labeled, Sealed Liquid Waste Container E->G F->G G->H I Schedule Pickup by Certified Hazardous Waste Transporter H->I

Caption: Waste segregation and disposal pathway.

Disposal Procedures:
  • Solid Waste : Dispose of all contaminated consumables (e.g., gloves, weigh boats, pipette tips, paper towels) in a designated solid chemical waste container[4]. This container must be kept closed except when adding waste.

  • Liquid Waste : Collect all reaction mixtures and solvent washes containing the compound into a designated, labeled liquid chemical waste container. Ensure the container is compatible with the solvents used.

  • Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents.

  • Storage : Store waste containers in a designated satellite accumulation area with secondary containment until they are collected by your institution's Environmental Health & Safety (EHS) department for final disposal[9].

Emergency Procedures

Exposure TypeImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists[3][10].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention[3].
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[4].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[2].
Spill Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact EHS. For small spills inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it into a sealed container, and dispose of it as hazardous waste[11].

This guide is grounded in the principles of the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates a formal Chemical Hygiene Plan and proper training for all laboratory personnel[12][13][14]. By understanding the specific hazards of this compound and the logic behind these safety protocols, you can foster a culture of safety and responsibility in your laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.